molecular formula C7H12O4 B1670537 Diethyl malonate CAS No. 105-53-3

Diethyl malonate

Cat. No.: B1670537
CAS No.: 105-53-3
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Foundational & Exploratory

What are the physical and chemical properties of diethyl malonate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate, also known by the systematic IUPAC name diethyl propanedioate and often abbreviated as DEM, is a fundamental reagent in organic synthesis.[1][2] It is the diethyl ester of malonic acid and is prized for the reactivity of its central methylene group.[1] The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating a wide range of chemical transformations.[3][4] This property makes it a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as fragrances and other specialty chemicals.[1][5] Naturally occurring in fruits such as grapes and strawberries, it is a colorless liquid with a characteristic apple-like odor.[1][5]

This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with key experimental protocols and mechanistic insights relevant to its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its use in various experimental settings.

Table 1: Physical Properties of this compound
PropertyValueReference
CAS Number 105-53-3[1][2][6]
Molecular Formula C₇H₁₂O₄[2][6]
Molecular Weight 160.17 g/mol [7][8]
Appearance Colorless liquid[1][8][9]
Odor Apple-like, sweet, fruity[1][5][8][10]
Melting Point -50 °C[1]
Boiling Point 199 °C at 1013 hPa[1]
Density 1.055 g/mL at 25 °C[5][7]
Refractive Index (n²⁰/D) 1.413[5][7]
Solubility in Water 20.8 g/L at 20 °C[8]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, and benzene[5]
Vapor Pressure 1.3 hPa at 40 °C
Flash Point 90 °C (closed cup)
Autoignition Temperature 435 °C
Table 2: Chemical and Safety Information
PropertyValueReference
IUPAC Name Diethyl propanedioate[1][2][8]
Synonyms DEM, Ethyl malonate, Malonic ester[1][2]
Acidity (pKa of α-H) ~13
Hazard Statements H319: Causes serious eye irritation[6]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[6]
Stability Stable under normal conditions[3][9]
Incompatible Materials Strong oxidizing agents, acids, bases, reducing agents[5][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound
SpectroscopyKey Peaks and AssignmentsReference
¹H NMR δ (ppm): 1.27 (t, 6H, -CH₃), 3.34 (s, 2H, -CH₂-), 4.19 (q, 4H, -OCH₂-)[11]
IR (Infrared) ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1150 (C-O stretch)[2][12]
Mass Spectrometry (EI) m/z: 160 (M⁺), 115, 88, 60, 43[2][13]

Key Chemical Reactions and Mechanisms

The synthetic utility of this compound stems from the acidity of its α-protons, enabling the formation of a stable enolate which acts as a potent nucleophile.

Malonic Ester Synthesis

One of the most prominent applications of this compound is in the malonic ester synthesis, a versatile method for preparing substituted acetic acids. The general workflow involves:

  • Deprotonation: Reaction with a suitable base (e.g., sodium ethoxide) to form the this compound enolate.

  • Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide. This step can be repeated to introduce a second alkyl group.

  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating results in the loss of carbon dioxide to yield the final carboxylic acid product.

Malonic_Ester_Synthesis reactant reactant intermediate intermediate reagent reagent product product DEM This compound Enolate Enolate Intermediate DEM->Enolate + Base (e.g., NaOEt) Alkylated Alkylated this compound Enolate->Alkylated + Alkyl Halide (R-X) Diacid Substituted Malonic Acid Alkylated->Diacid 1. Saponification (NaOH) 2. Acidification (H₃O⁺) FinalAcid Substituted Acetic Acid Diacid->FinalAcid Heat (-CO₂) CO2 CO₂

Caption: Workflow of the Malonic Ester Synthesis.

Knoevenagel Condensation

This compound readily participates in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as an amine, involves the formation of a new carbon-carbon double bond.

Knoevenagel_Condensation cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst DEM This compound Intermediate Adduct Intermediate DEM->Intermediate + Base Catalyst Aldehyde Aldehyde/Ketone Aldehyde->Intermediate + Base Catalyst Product α,β-Unsaturated Ester Intermediate->Product Dehydration Water H₂O

Caption: Generalized Knoevenagel Condensation Pathway.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in scientific research. Below are representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of Diethyl n-Butylmalonate (Malonic Ester Synthesis)

Objective: To synthesize diethyl n-butylmalonate via alkylation of this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • n-Butyl bromide

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Enolate Formation: this compound is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Alkylation: n-Butyl bromide is then added dropwise to the reaction mixture. The mixture is heated to reflux for 2-3 hours to ensure complete reaction.

  • Workup: After cooling, the reaction mixture is poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure diethyl n-butylmalonate.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with this compound

Objective: To synthesize diethyl 2-benzylidenemalonate.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde, this compound, and a catalytic amount of piperidine in toluene.

  • Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to afford pure diethyl 2-benzylidenemalonate.

Characterization: The product's identity and purity are confirmed using melting point determination, and spectroscopic methods (¹H NMR, IR).

Conclusion

This compound remains an indispensable tool in the arsenal of the synthetic chemist. Its unique chemical properties, particularly the acidity of the methylene protons, allow for a vast range of applications in the construction of complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing.

References

An In-depth Technical Guide to the Structure and Reactivity of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl malonate (DEM), the diethyl ester of malonic acid, is a pivotal reagent in organic synthesis, prized for the reactivity of its active methylene group. This guide provides a comprehensive overview of the structure, properties, and reactivity of this compound. It delves into its most significant synthetic applications, namely the malonic ester synthesis and the Knoevenagel condensation, offering detailed mechanistic insights and experimental protocols. This document aims to serve as a technical resource for researchers, scientists, and professionals in drug development, facilitating the effective utilization of this versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Structure and Physicochemical Properties

This compound, systematically named diethyl propanedioate, is a colorless liquid with a faint, pleasant, fruity odor.[1][2] Its molecular structure features a central methylene group flanked by two electron-withdrawing carbonyl groups of the ethyl ester functionalities.[1][3] This structural arrangement is key to its unique reactivity.

The hydrogen atoms of the central methylene group exhibit significant acidity due to the inductive effect of the adjacent carbonyl groups and the resonance stabilization of the resulting carbanion (enolate).[2][3][4] This makes this compound an important "active methylene" compound in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₄[1][5]
Molar Mass 160.17 g/mol [1][6]
Appearance Colorless liquid[1][6]
Odor Apple-like, fruity[1][7]
Density 1.055 g/cm³ (at 25 °C)[1][6]
Melting Point -50 °C[1][6]
Boiling Point 199 °C[1][6]
Solubility in Water Negligible/Slightly miscible[1][8]
Acidity (pKa) ~13 in water, 16.37 in DMSO[1][7]
Refractive Index (n²⁰/D) 1.413[9]
Flash Point 93 °C (199 °F)[1]

Synthesis of this compound

This compound is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][10] This is a classic Fischer esterification reaction.

An alternative industrial preparation involves the reaction of sodium chloroacetate with sodium cyanide to produce cyanoacetic acid, which is then esterified with ethanol.[1][11]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the acidity of its α-protons, allowing for the formation of a resonance-stabilized enolate ion upon treatment with a base.[2][3] This enolate is a potent nucleophile and serves as the key intermediate in many of its characteristic reactions.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[12] The overall process involves the alkylation of this compound followed by hydrolysis and decarboxylation.[4]

Mechanism:

  • Enolate Formation: this compound is deprotonated by a base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.[4][12] The choice of ethoxide as the base prevents transesterification side reactions.[12]

  • Alkylation: The enolate undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide, forming an alkylated this compound derivative.[12][13] This step can be repeated to introduce a second alkyl group.[13]

  • Hydrolysis: The dialkyl-substituted this compound is then hydrolyzed, typically under acidic or basic conditions, to the corresponding dicarboxylic acid.[13][14]

  • Decarboxylation: Upon heating, the substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid.[12][13]

Malonic_Ester_Synthesis DEM This compound Enolate Enolate Intermediate DEM->Enolate 1. Base (NaOEt) Alkylated_DEM Alkylated this compound Enolate->Alkylated_DEM 2. Alkyl Halide (R-X) Dicarboxylic_Acid Substituted Malonic Acid Alkylated_DEM->Dicarboxylic_Acid 3. H₃O⁺ / H₂O Final_Product Substituted Acetic Acid Dicarboxylic_Acid->Final_Product 4. Heat (Δ), -CO₂

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Heptanoic Acid

This protocol describes the synthesis of heptanoic acid from this compound and 1-bromopentane.[10]

Materials:

  • This compound

  • Sodium ethoxide

  • 1-Bromopentane

  • Sodium hydroxide

  • Sulfuric acid

  • Ethanol

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Alkylation: To the stirred solution, add this compound dropwise. After the addition is complete, add 1-bromopentane dropwise. The reaction is exothermic. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol by distillation. Add toluene and water to the residue and transfer to a separatory funnel. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl pentylmalonate.

  • Hydrolysis: Add a solution of sodium hydroxide in water to the diethyl pentylmalonate and heat the mixture under reflux until the ester is completely hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with dilute sulfuric acid. The resulting dicarboxylic acid will spontaneously decarboxylate upon gentle heating.

  • Purification: The crude heptanoic acid can be purified by distillation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base (e.g., an amine).[15][16] The reaction yields an α,β-unsaturated dicarbonyl compound after dehydration.[15]

Mechanism:

  • Enolate Formation: The basic catalyst deprotonates the this compound to form the enolate.[15]

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (aldol addition product).[15]

  • Dehydration: The β-hydroxy intermediate is then dehydrated to form the final α,β-unsaturated product.[15] The removal of water drives the equilibrium towards the product.[16]

Knoevenagel_Condensation DEM This compound Enolate Enolate DEM->Enolate Base Carbonyl Aldehyde/Ketone Intermediate β-Hydroxy Intermediate Carbonyl->Intermediate Nucleophilic Attack Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Furfural with this compound

This protocol describes a solvent-free Knoevenagel condensation.[15]

Materials:

  • Furfural

  • This compound

  • Ammonium bicarbonate (NH₄HCO₃)

Procedure:

  • In a round-bottom flask, combine furfural (1.0 equivalent), this compound (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be purified by distillation or crystallization.

Other Important Reactions

  • Claisen Condensation: this compound can undergo Claisen condensation, although self-condensation is avoided due to its structure.[1]

  • Michael Addition: The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

  • Synthesis of Heterocycles: this compound is a crucial starting material for the synthesis of various heterocyclic compounds, most notably barbiturates, through condensation with urea.[1][17]

Applications in Drug Development and Industry

This compound is a versatile and indispensable intermediate in the pharmaceutical and chemical industries.[3][17]

  • Pharmaceuticals: It is a key building block in the synthesis of a wide range of drugs, including:

    • Barbiturates: Sedatives and anticonvulsants.[1][12]

    • Non-steroidal anti-inflammatory drugs (NSAIDs): Such as phenylbutazone.[1][11]

    • Antimalarials: Like chloroquine.[8]

    • Antibiotics: Including nalidixic acid.[1]

    • Vitamins: Such as vitamins B1 and B6.[1][10]

  • Agrochemicals: Used in the synthesis of pesticides and herbicides.[2][3]

  • Flavors and Fragrances: It has a pleasant, fruity odor and is used in perfumes and as an artificial flavoring agent.[1][2]

  • Dyes and Pigments: Serves as a precursor in the production of various colored compounds.[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Technique Key Features Reference(s)
¹H NMR δ ~1.2 (t, 6H, -CH₃), δ ~3.3 (s, 2H, -CH₂-), δ ~4.1 (q, 4H, -OCH₂-)[18]
¹³C NMR δ ~14 (-CH₃), δ ~41 (-CH₂-), δ ~61 (-OCH₂-), δ ~167 (C=O)[19]
IR (Infrared) ~1735 cm⁻¹ (C=O stretch)[5][20]

Conclusion

This compound's unique structural feature of an active methylene group flanked by two ester functionalities makes it an exceptionally valuable and versatile reagent in organic synthesis. Its central role in fundamental carbon-carbon bond-forming reactions, such as the malonic ester synthesis and the Knoevenagel condensation, has cemented its importance in the synthesis of a vast array of compounds, from substituted carboxylic acids to complex pharmaceuticals. A thorough understanding of its structure, properties, and reactivity is essential for chemists and researchers aiming to leverage its synthetic potential in academic and industrial settings, particularly in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Applications of Diethyl Malonate in Organic Synthesis

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural feature, a methylene group flanked by two electron-withdrawing carboxyl groups, imparts significant acidity to the α-protons (pKa ≈ 13), facilitating its use as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its core applications, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

Malonic Ester Synthesis: A Classic Route to Carboxylic Acids

The malonic ester synthesis is a cornerstone method for the preparation of substituted acetic acids. The process involves the alkylation of this compound followed by hydrolysis and decarboxylation.

The overall transformation can be summarized as follows:

  • Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of this compound, forming a resonance-stabilized enolate.

  • Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide in an S\textsubscript{N}2 reaction to form a mono-alkylated this compound. A second alkyl group can be introduced by repeating the deprotonation and alkylation steps.

  • Hydrolysis and Decarboxylation: The substituted this compound is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to yield the desired carboxylic acid.

Quantitative Data for Malonic Ester Synthesis
ProductAlkyl HalideBaseSolventYield (%)Reference
Diethyl ethylmalonateEthyl iodideSodium ethoxideEthanol85-90Generic textbook example
Diethyl n-butylmalonaten-Butyl bromideSodium ethoxideEthanol80-85Generic textbook example
Diethyl benzylmalonateBenzyl chlorideSodium ethoxideEthanol88-92Generic textbook example
Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

Materials:

  • This compound

  • Sodium ethoxide

  • n-Butyl bromide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • This compound is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • The resulting solution is heated to reflux, and n-butyl bromide is added dropwise over a period of 1 hour.

  • The reaction mixture is refluxed for an additional 2-3 hours to ensure complete alkylation.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield crude diethyl n-butylmalonate, which can be purified by vacuum distillation.

For subsequent hydrolysis and decarboxylation:

  • The purified diethyl n-butylmalonate is refluxed with a solution of sodium hydroxide in water for several hours to hydrolyze the ester groups.

  • The resulting solution is cooled and acidified with concentrated hydrochloric acid.

  • The mixture is then heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide.

  • After decarboxylation is complete, the product, n-hexanoic acid, is extracted with diethyl ether, dried, and purified by distillation.

Malonic Ester Synthesis Workflow

MalonicEsterSynthesis A This compound B Enolate Formation A->B C Enolate Intermediate B->C D Alkylation (SN2) C->D E Alkylated this compound D->E F Hydrolysis & Decarboxylation E->F G Substituted Carboxylic Acid F->G Base Base (e.g., NaOEt) Base->B AlkylHalide Alkyl Halide (R-X) AlkylHalide->D HeatAcid Heat, H3O+ HeatAcid->F KnoevenagelCondensation A This compound B Deprotonation A->B C Enolate B->C E Nucleophilic Addition C->E D Aldehyde/Ketone D->E F Aldol Adduct E->F G Dehydration F->G H α,β-Unsaturated Ester G->H Catalyst Base Catalyst Catalyst->B MichaelAddition cluster_donor Michael Donor cluster_acceptor Michael Acceptor A This compound C Enolate Formation A->C B Base B->C D Enolate Nucleophile C->D F Conjugate Addition (1,4-Addition) D->F E α,β-Unsaturated Carbonyl E->F G Enolate Intermediate F->G H Protonation G->H I Michael Adduct (1,5-Dicarbonyl) H->I BarbiturateSynthesis A Substituted This compound C Condensation/ Cyclization A->C B Urea B->C D Barbiturate Ring System C->D Base Strong Base (e.g., NaOEt) Base->C

Diethyl Malonate: A Cornerstone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate, a diester of malonic acid, stands as a pivotal precursor in the landscape of pharmaceutical synthesis. Its unique chemical properties, particularly the reactivity of the alpha-carbon, make it an exceptionally versatile building block for the construction of a wide array of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the role of this compound in the synthesis of several key pharmaceuticals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers and drug development professionals.

The malonic ester synthesis, a cornerstone of organic chemistry, leverages the acidity of the methylene protons of this compound, allowing for facile deprotonation and subsequent alkylation to introduce diverse functional groups.[2][3] This reactivity is central to its application in the pharmaceutical industry for the synthesis of drugs ranging from central nervous system depressants to antibacterial agents. This guide will delve into the synthesis of prominent pharmaceuticals including barbiturates like Phenobarbital and Barbital, the anticonvulsant Valproic Acid, and the antibacterial agents Nalidixic Acid and Chloroquine, all of which utilize this compound or its derivatives as a key starting material.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted this compound with urea.[4][5] This reaction forms the core pyrimidine ring structure characteristic of this drug class.

Phenobarbital

Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant.[6] Its synthesis is a multi-step process that begins with the formation of diethyl ethylphenylmalonate, which is then condensed with urea.[6][7]

Experimental Protocol: Synthesis of Phenobarbital

Stage 1: Synthesis of Diethyl Phenylmalonate [6]

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution to 60°C.

  • Rapidly add 146 g of diethyl oxalate with vigorous stirring, immediately followed by 175 g of ethyl phenylacetate.

  • Allow the sodium derivative of diethyl phenyloxobutandioate to crystallize.

  • Cool the resulting paste to room temperature, stir with 800 cc of dry ether, and collect the solid by suction filtration.

  • Wash the solid with dry ether.

  • Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).

  • Separate the oily layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

  • Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.

Stage 2: Alkylation of Diethyl Phenylmalonate [6]

  • This stage introduces the ethyl group at the α-position of diethyl phenylmalonate. The specific protocol for this step can vary but generally involves the use of an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium ethoxide.

Stage 3: Condensation with Urea to Yield Phenobarbital [6][8]

  • Prepare a solution of sodium methoxide in a suitable reaction vessel.

  • Add dry urea to the sodium methoxide solution.

  • Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.

  • Heat the reaction mixture to drive the condensation and cyclization.

  • After the reaction is complete, work up the mixture by acidification with HCl to precipitate the crude phenobarbital.[5]

  • Purify the crude product by recrystallization from ethanol.[5][6]

Quantitative Data: Phenobarbital Synthesis

ParameterValueReference
Stage 1 Yield (Diethyl Phenylmalonate) 80-85%[6]
Overall Yield (Phenobarbital) 17.45%[8]

Phenobarbital Synthesis Pathway

Phenobarbital_Synthesis benzyl_cyanide Benzyl Cyanide ethyl_phenylacetate Ethyl Phenylacetate benzyl_cyanide->ethyl_phenylacetate Ethanol, H+ diethyl_phenyloxobutandioate Diethyl Phenyloxobutandioate ethyl_phenylacetate->diethyl_phenyloxobutandioate Diethyl Oxalate, NaOEt diethyl_oxalate Diethyl Oxalate diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenyloxobutandioate->diethyl_phenylmalonate Heat (-CO) diethyl_ethylphenylmalonate Diethyl Ethylphenylmalonate diethyl_phenylmalonate->diethyl_ethylphenylmalonate Ethyl Bromide, NaOEt ethyl_bromide Ethyl Bromide phenobarbital Phenobarbital diethyl_ethylphenylmalonate->phenobarbital Urea, NaOEt urea Urea

Caption: Classical synthesis pathway of Phenobarbital.

Mechanism of Action: Phenobarbital and the GABAa Receptor

Phenobarbital exerts its anticonvulsant and sedative effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][4][9][10] It acts as a positive allosteric modulator, binding to a site on the GABAa receptor distinct from the GABA binding site.[4] This binding increases the duration of the opening of the chloride ion channel when GABA is bound, leading to an enhanced influx of chloride ions into the neuron.[1][4][9][10] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect.[1][10]

GABAergic Synaptic Transmission and Phenobarbital's Action

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gaba GABA glutamate->gaba Glutamate Decarboxylase gad GAD vesicle Synaptic Vesicle gaba->vesicle VGAT gaba_synapse GABA vesicle->gaba_synapse Release gaba_receptor GABAa Receptor cl_channel Chloride Channel (Closed) cl_channel_open Chloride Channel (Open) gaba_receptor->cl_channel_open Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel_open->hyperpolarization Cl- influx phenobarbital Phenobarbital phenobarbital->gaba_receptor Allosteric Modulation gaba_synapse->gaba_receptor Binds

Caption: Phenobarbital's potentiation of GABAergic inhibition.

Barbital

Barbital, the first commercially available barbiturate, is synthesized from diethyl diethylmalonate and urea.

Experimental Protocol: Synthesis of Barbital

  • Dissolve 16 g of sodium in 300 g of absolute alcohol.

  • Cool the resulting solution to room temperature and add 50 g of diethyl diethylmalonate.

  • Add 20 g of pulverized and dried urea to the mixture and warm gently to dissolve.

  • Heat the mixture in an autoclave at 108°C for 5 hours.

  • Filter the precipitated sodium salt of barbital and wash with alcohol.

  • Dissolve the salt in water and acidify with concentrated hydrochloric acid to precipitate free barbital.

  • Recrystallize the product from water to obtain pure barbital.

Quantitative Data: Barbital Synthesis

ParameterValueReference
Yield 27.5 g
Melting Point 183-185 °C

Valproic Acid

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. Its synthesis involves the dialkylation of this compound with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.[11][12]

Experimental Protocol: Synthesis of Valproic Acid [13]

  • Dissolve metallic sodium in propanol to form sodium propoxide.

  • Add 6.4 g (0.04 mol) of this compound to the sodium propoxide solution at 80°C and stir for 10 minutes.

  • Add 0.7 g (0.005 mol) of sodium iodide, followed by the slow addition of 13.5 g (0.11 mol) of bromopropane.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture and remove excess propanol using a rotary evaporator.

  • Add 13 ml of water to the residue to obtain dipropyl 2,2-dipropylmalonate.

  • Mix the dipropyl 2,2-dipropylmalonate with a 10-fold greater volume of 50% potassium hydroxide solution and reflux for 5 hours for hydrolysis.

  • The resulting 2,2-dipropylmalonic acid is then decarboxylated by heating to yield valproic acid.

Quantitative Data: Valproic Acid Synthesis [13]

Reaction StepAverage Yield
Dipropyl 2,2-dipropylmalonate54.7%
2,2-dipropylmalonic acid55.4%
Valproic acid51.2%

Valproic Acid Synthesis Pathway

Valproic_Acid_Synthesis diethyl_malonate This compound diethyl_dipropylmalonate Diethyl Dipropylmalonate diethyl_malonate->diethyl_dipropylmalonate 1. Na Propoxide 2. Bromopropane na_propoxide Sodium Propoxide bromopropane Bromopropane dipropylmalonic_acid 2,2-Dipropylmalonic Acid diethyl_dipropylmalonate->dipropylmalonic_acid Hydrolysis (KOH) koh KOH valproic_acid Valproic Acid dipropylmalonic_acid->valproic_acid Decarboxylation (Heat) heat Heat

Caption: Synthesis of Valproic Acid from this compound.

Nalidixic Acid

Nalidixic acid is the first of the quinolone antibiotics and is effective against gram-negative bacteria. Its synthesis involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[14][15][16]

Experimental Protocol: Synthesis of Nalidixic Acid [15]

  • In a reaction vessel, add 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 90°C and maintain this temperature for the insulation reaction.

  • After the reaction is complete, cool the mixture to room temperature to obtain the crude intermediate, Diethyl{[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.

  • Recrystallize the crude product from ethanol.

  • The intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether at 200-230°C.

  • The resulting ethyl ester is hydrolyzed with a base.

  • The final step is the alkylation of the carboxylic acid with ethyl iodide in the presence of potassium hydroxide to yield nalidixic acid.[14]

Nalidixic Acid Synthesis Pathway

Nalidixic_Acid_Synthesis aminopicoline 2-Amino-6-picoline intermediate1 Diethyl{[(6-methyl-2-pyridinyl)amino] methylene}propanedioate aminopicoline->intermediate1 deem Diethyl ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate intermediate1->intermediate2 Heat cyclization Thermal Cyclization intermediate3 4-Hydroxy-7-methyl-1,8- naphthyridine-3-carboxylic acid intermediate2->intermediate3 Base hydrolysis Base Hydrolysis nalidixic_acid Nalidixic Acid intermediate3->nalidixic_acid EtI, KOH alkylation Alkylation (Ethyl Iodide, KOH)

Caption: General synthetic route to Nalidixic Acid.

Mechanism of Action: Nalidixic Acid and DNA Gyrase

Nalidixic acid functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination.[17][18][19] DNA gyrase introduces negative supercoils into DNA, which is a crucial step in relieving torsional stress during DNA replication.[17] Nalidixic acid binds to the GyrA subunit of DNA gyrase, stabilizing the enzyme-DNA complex in a state where the DNA is cleaved.[17][18] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[17]

Inhibition of DNA Gyrase by Nalidixic Acid

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action dna Relaxed DNA gyrase_dna Gyrase-DNA Complex dna->gyrase_dna Binding gyrase DNA Gyrase (GyrA & GyrB) gyrase->gyrase_dna cleaved_dna Cleaved DNA Intermediate gyrase_dna->cleaved_dna DNA Cleavage supercoiled_dna Negatively Supercoiled DNA cleaved_dna->supercoiled_dna Re-ligation & Supercoiling stabilized_complex Stabilized Gyrase-DNA Cleavage Complex nalidixic_acid Nalidixic Acid nalidixic_acid->cleaved_dna Binds & Stabilizes ds_breaks Double-Strand Breaks stabilized_complex->ds_breaks Prevents Re-ligation cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Nalidixic Acid's mechanism of inhibiting DNA gyrase.

Chloroquine

Chloroquine is an antimalarial drug. Its synthesis involves the preparation of 4,7-dichloroquinoline, which can be synthesized from m-chloroaniline and diethyl 2-(ethoxymethylene)malonate.[20][21]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline Intermediate [20]

  • React m-chloroaniline with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

  • The enamine undergoes thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponify the ester to the corresponding carboxylic acid.

  • Decarboxylate the carboxylic acid by heating to produce 7-chloro-4-hydroxyquinoline.

  • Chlorinate 7-chloro-4-hydroxyquinoline to yield 4,7-dichloroquinoline.

The 4,7-dichloroquinoline is then condensed with a suitable side chain to produce chloroquine.[20]

Chloroquine Intermediate Synthesis Pathway

Chloroquine_Intermediate_Synthesis m_chloroaniline m-Chloroaniline enamine Enamine Intermediate m_chloroaniline->enamine deem Diethyl 2-(ethoxymethylene)malonate deem->enamine ester_intermediate Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate enamine->ester_intermediate Heat cyclization Thermal Cyclization acid_intermediate 7-Chloro-4-hydroxyquinoline-3-carboxylic acid ester_intermediate->acid_intermediate Base saponification Saponification hydroxyquinoline 7-Chloro-4-hydroxyquinoline acid_intermediate->hydroxyquinoline Heat decarboxylation Decarboxylation dichloroquinoline 4,7-Dichloroquinoline hydroxyquinoline->dichloroquinoline chlorination Chlorination

Caption: Synthesis of the 4,7-dichloroquinoline intermediate for Chloroquine.

This compound's significance as a precursor in pharmaceutical synthesis is undeniable. Its ability to participate in a variety of chemical transformations, most notably the malonic ester synthesis, has enabled the efficient and scalable production of a multitude of life-saving drugs. The examples of phenobarbital, barbital, valproic acid, nalidixic acid, and chloroquine highlighted in this guide showcase the breadth of its utility. For researchers and professionals in drug development, a thorough understanding of the synthetic routes and reaction mechanisms involving this compound is crucial for the innovation of novel therapeutic agents and the optimization of existing manufacturing processes. The detailed protocols and visual aids provided herein serve as a valuable resource for navigating the practical applications of this versatile chemical building block.

References

Unveiling the Natural Origins of Diethyl Malonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the natural occurrence, biosynthesis, and analytical methodologies for diethyl malonate, providing a crucial resource for scientists and professionals in drug development and related fields.

Introduction

This compound, a diethyl ester of malonic acid, is a versatile chemical compound with significant applications in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. While widely utilized in industrial processes, its natural occurrence in various plant species and fermented products presents a compelling area of study. This technical guide delves into the natural sources of this compound, explores its biosynthetic pathways, and provides a detailed overview of the experimental protocols for its extraction and quantification. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering valuable insights into the natural origins of this important molecule.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits and fermented beverages. Its presence has been identified in a variety of sources, although quantitative data on its concentration remains limited in publicly available literature.

Table 1: Natural Sources of this compound

Source CategorySpecific SourceReported Presence
Fruits Grapes (Vitis vinifera)Detected[1]
Strawberries (Fragaria ananassa)Detected[1]
GuavaReported
MelonsReported
PineapplesReported
BlackberriesReported
Beverages WineDetected
WhiskeyReported
CognacReported
CiderReported

Note: "Detected" indicates presence confirmed by analytical methods, while "Reported" signifies mention in literature without specific analytical confirmation.

The concentration of this compound in these natural sources is generally low and can vary significantly based on factors such as the specific cultivar, ripeness, and processing methods.

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving multiple enzymatic steps and precursor molecules derived from primary metabolism. While a direct and complete biosynthetic pathway for this compound has not been fully elucidated, it is understood to be a product of the broader ester biosynthesis pathway.

The key precursors for ester formation are alcohols and acyl-Coenzyme A (acyl-CoA) thioesters. The final step in the biosynthesis of most volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol substrate.

The proposed biosynthetic pathway for this compound in plants involves the following key stages:

  • Formation of Malonyl-CoA: The journey begins with acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase.

  • Formation of Malonic Acid: Malonyl-CoA can then be hydrolyzed to yield malonic acid.

  • Esterification: The final step involves the esterification of malonic acid with ethanol to form this compound. This reaction is likely catalyzed by a specific alcohol acyltransferase. The ethanol required for this reaction can be produced by the plant through various metabolic pathways, including glycolysis and fermentation.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound in plants.

Biosynthesis_of_Diethyl_Malonate AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase MalonicAcid Malonic Acid MalonylCoA->MalonicAcid Hydrolysis DiethylMalonate This compound MalonicAcid->DiethylMalonate Ethanol Ethanol Ethanol->DiethylMalonate Alcohol Acyltransferase (Proposed)

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The accurate detection and quantification of this compound in complex natural matrices such as fruits and beverages require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method due to its high sensitivity and selectivity for volatile and semi-volatile organic compounds.

Sample Preparation and Extraction

The initial and most critical step in the analysis of this compound is its efficient extraction from the sample matrix. The choice of extraction method depends on the nature of the sample.

1. Liquid-Liquid Extraction (LLE) for Beverages (e.g., Wine):

  • Objective: To extract this compound from a liquid matrix into an organic solvent.

  • Protocol:

    • To 10 mL of the beverage sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic phase.

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer (bottom layer for dichloromethane, top layer for pentane/ether).

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

2. Headspace Solid-Phase Microextraction (HS-SPME) for Fruits (e.g., Strawberries):

  • Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a solid or liquid sample.

  • Protocol:

    • Homogenize 5 g of the fruit sample with 5 mL of a saturated sodium chloride solution in a 20 mL headspace vial.

    • Add a magnetic stir bar to the vial.

    • Seal the vial with a PTFE-lined septum.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) and stir for a defined equilibration time (e.g., 30 minutes).

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature and stirring.

    • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines the typical instrumental parameters for the GC-MS analysis of this compound.

Table 2: GC-MS Instrumental Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection ModeSplitless (for trace analysis) or Split
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 40°C (hold for 2 min), Ramp: 5°C/min to 200°C, then 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is highly recommended to correct for variations in sample preparation and instrument response.

The following diagram illustrates the general workflow for the quantification of this compound in a natural sample.

Quantification_Workflow Sample Natural Sample (e.g., Fruit, Wine) Extraction Extraction (LLE or HS-SPME) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quantification Quantification (Concentration Determination) Data->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. While its presence in various fruits and fermented beverages is established, further research is needed to quantify its concentration in these sources and to fully elucidate the specific enzymatic steps and regulatory mechanisms of its biosynthetic pathway in plants. The detailed experimental protocols presented herein offer a robust framework for researchers to accurately extract and quantify this compound, paving the way for a deeper understanding of its role in natural systems and its potential applications in various scientific and industrial fields.

References

The Acidity of Diethyl Malonate's α-Hydrogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl malonate is a cornerstone reagent in organic synthesis, prized for the notable acidity of its α-hydrogens. This technical guide provides a comprehensive examination of the factors governing this acidity, its quantitative measurement, and its practical application. Detailed experimental protocols for the determination of its pKa are provided, alongside a comparative analysis of related compounds. This document serves as an in-depth resource for professionals leveraging the unique reactivity of this compound in research and drug development.

Introduction

This compound, the diethyl ester of malonic acid, is a versatile precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and vitamins.[1] Its utility is fundamentally linked to the acidity of the protons on the methylene carbon situated between the two carbonyl groups (the α-carbon). This heightened acidity, with a pKa of approximately 13 in water, facilitates the formation of a stabilized carbanion, the malonate enolate, under relatively mild basic conditions.[2][3] This enolate is a potent nucleophile, central to reactions such as the malonic ester synthesis, which allows for the straightforward synthesis of substituted carboxylic acids.[4][5] Understanding the principles that underpin the acidity of these α-hydrogens is crucial for the effective design and execution of synthetic strategies.

Factors Influencing the Acidity of α-Hydrogens

The remarkable acidity of the α-hydrogens in this compound is a direct consequence of the electronic effects exerted by the adjacent ester functional groups. These effects cooperatively stabilize the conjugate base formed upon deprotonation.

  • Inductive Effect: The two carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bonds of the central methylene group, weakening them and making the protons more susceptible to removal by a base.[2]

  • Resonance Stabilization: The primary contributor to the stability of the resulting carbanion (enolate) is resonance. The negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, spreading the charge onto the more electronegative oxygen atoms.[2] This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.

G Factors Influencing α-Hydrogen Acidity A This compound B Deprotonation by Base A->B C Malonate Enolate (Conjugate Base) B->C F Increased Acidity of α-Hydrogens (Lower pKa) C->F D Inductive Effect (Electron-Withdrawing Carbonyls) D->A Weakens C-H bond E Resonance Stabilization (Charge Delocalization) E->C Stabilizes

Caption: Logical flow of factors enhancing the acidity of this compound's α-hydrogens.

Quantitative Analysis of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid. The pKa of this compound's α-hydrogens is significantly lower than that of a typical ester, highlighting the electronic influence of the second ester group.

CompoundStructurepKa in WaterpKa in DMSO
This compoundCH₂(COOEt)₂~13[2][3]16.4[6]
Ethyl AcetateCH₃COOEt~25[7]30.2
AcetoneCH₃COCH₃~1926.5
Ethyl AcetoacetateCH₃COCH₂COOEt~1114.2

Data compiled from various sources. pKa values can vary slightly depending on experimental conditions.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.

Potentiometric Titration

This method involves titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[4][7]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in carbonate-free deionized water.

    • Accurately prepare a ~0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent like ethanol may be used, though this will yield an apparent pKa specific to that solvent mixture.[2]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution and begin stirring.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[2]

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[7]

G Potentiometric Titration Workflow A Prepare Standardized NaOH and Diethyl Malonate Solutions C Titrate this compound with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of this compound.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of test solutions by adding a precise aliquot of the this compound stock solution to each of the buffer solutions, ensuring the final concentration of this compound is constant across all solutions.[2]

  • Spectral Measurement:

    • Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.

    • Also, record the spectra of the fully protonated form (in a strongly acidic solution, e.g., pH 2) and the fully deprotonated form (in a strongly basic solution, e.g., pH 14).[2]

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this selected wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[2]

Significance in Drug Development and Synthesis

The acidity of this compound's α-hydrogens is not merely a theoretical curiosity; it is a cornerstone of its utility in organic synthesis, including the development of pharmaceuticals. The ability to easily form a nucleophilic enolate allows for the construction of complex carbon skeletons.

  • Malonic Ester Synthesis: This classic reaction series involves the deprotonation of this compound, followed by alkylation of the enolate with an alkyl halide. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.[3][5] This is a powerful method for preparing a wide variety of carboxylic acids that may be difficult to synthesize by other means.

  • Synthesis of Heterocycles: The this compound enolate can participate in condensation reactions to form various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, it is used in the synthesis of barbiturates.

  • Pharmaceutical Intermediates: this compound is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs), including vigabatrin, phenylbutazone, and nalidixic acid.

The predictable reactivity of this compound, stemming from the acidity of its α-hydrogens, makes it an invaluable tool for medicinal chemists and drug development professionals in the construction of novel molecular entities with potential therapeutic applications.

References

Synthesis of diethyl malonate from malonic acid and ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diethyl malonate from malonic acid and ethanol. It covers the underlying chemical principles, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of this versatile reagent. This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory agents, and vitamins B1 and B6.[1][2]

Core Principles: The Fischer Esterification

The synthesis of this compound from malonic acid and ethanol is a classic example of the Fischer esterification reaction. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[3] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[3][4][5]

The overall reaction is as follows:

CH₂(COOH)₂ + 2 C₂H₅OH ⇌ CH₂(COOC₂H₅)₂ + 2 H₂O[1]

Key factors influencing the reaction include the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water as it is formed to shift the equilibrium to the right.[4][5] This can be achieved by using an excess of the alcohol reactant or through techniques like azeotropic distillation.[4][6]

Experimental Protocols

Several methods for the synthesis of this compound via Fischer esterification have been reported. Below are detailed protocols adapted from scientific literature.

Protocol 1: Reflux with Sulfuric Acid Catalyst

This protocol involves the direct reflux of malonic acid and ethanol with concentrated sulfuric acid as the catalyst.

Materials:

  • Malonic acid (32 g)[7]

  • Absolute ethanol (150 ml)[7]

  • Concentrated sulfuric acid (98%, 15 ml)[7]

  • Toluene for extraction[7]

  • Ice-cold distilled water (700 ml)[7]

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a 500 ml three-necked round-bottom flask equipped with a magnetic stirrer, add 32 g of malonic acid.[7]

  • Add 150 ml of absolute ethanol to the flask and stir to dissolve the malonic acid.[7]

  • Slowly and cautiously add 15 ml of concentrated sulfuric acid dropwise to the mixture with constant stirring. The addition is exothermic, and the temperature should be monitored.[7]

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours.[7]

  • After reflux, cool the reaction mixture and pour it into approximately 700 ml of ice-cold distilled water with constant stirring.[7]

  • Perform a solvent extraction using toluene (approximately 100 ml). Stir vigorously to ensure the this compound partitions into the toluene layer.[7]

  • Transfer the mixture to a separatory funnel and collect the upper organic layer.[7]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.[8][9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.[8]

  • Purify the crude product by fractional distillation under vacuum.[8]

Protocol 2: Azeotropic Distillation

This method utilizes azeotropic distillation to remove water and drive the reaction to completion, potentially leading to higher yields.

Materials:

  • Malonic acid (15.4 g)[6]

  • Anhydrous ethanol (65 ml for reaction, 120 ml for vaporization)[6]

  • Concentrated sulfuric acid (0.6 ml)[6]

  • Dichloromethane or ether for extraction

  • Saturated aqueous sodium carbonate solution

  • Saturated aqueous sodium chloride solution

Procedure:

  • Set up a simple distillation apparatus with a 250 ml round-bottom flask as the reaction pot.[6]

  • Place 15.4 g of malonic acid in the reaction pot and add 65 ml of absolute ethanol and 0.6 ml of concentrated sulfuric acid. Swirl to dissolve.[6]

  • Set up a separate flask to vaporize 120 ml of absolute ethanol. The ethanol vapor is sparged into the reaction mixture to facilitate the removal of the ethanol-water azeotrope.[6]

  • Heat the reaction pot in an oil bath at 105°C while sparging with ethanol vapor.[6]

  • After the reaction, cool the mixture and extract the this compound with dichloromethane or ether.

  • Wash the organic extract with a saturated aqueous solution of sodium carbonate, followed by a saturated aqueous solution of sodium chloride.[10]

  • Dry the organic layer over an anhydrous drying agent and remove the solvent.

  • Purify the product by vacuum distillation. The boiling point of this compound is 199°C at atmospheric pressure.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

ParameterProtocol 1Protocol 2Alternative Method
Reactants
Malonic Acid32 g[7]15.4 g[6]23 g
Ethanol150 ml[7]65 ml + 120 ml[6]100 ml
Catalyst
Conc. H₂SO₄15 ml[7]0.6 ml[6]Not specified
Reaction Conditions
TemperatureReflux105°C (oil bath)[6]Reflux
Time4 hours[7]Not specified4 hours[6]
Yield Not specified53%[6]36%[6]

Note: Yields can vary significantly based on the efficiency of water removal and purification techniques. A yield of 85-88% has also been reported under different conditions.

Visualizing the Process and Mechanism

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the reaction mechanism.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification malonic_acid Malonic Acid mixing Mixing malonic_acid->mixing ethanol Ethanol ethanol->mixing catalyst H₂SO₄ catalyst->mixing reflux Reflux / Heating mixing->reflux extraction Solvent Extraction reflux->extraction washing Washing extraction->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product fischer_esterification_mechanism start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack + ROH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination - H₂O deprotonation Deprotonation elimination->deprotonation - H⁺ product Ester + Water deprotonation->product

References

The Versatility of Diethyl Malonate: A Technical Guide to Synthesizing Flavors and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl malonate (DEM) stands as a cornerstone in the synthesis of a diverse array of flavor and fragrance compounds. Its unique structural feature, an active methylene group flanked by two electron-withdrawing ester moieties, imparts a remarkable reactivity that has been harnessed for the creation of molecules evoking fruity, floral, and sweet aromas. This technical guide provides an in-depth exploration of the application of this compound as a versatile building block in the flavor and fragrance industry. It details the fundamental chemical reactions, provides specific experimental protocols for the synthesis of key aroma chemicals, presents quantitative data in structured tables, and illustrates reaction pathways and workflows through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new flavor and fragrance ingredients.

Introduction

This compound, a colorless liquid with a faint, pleasant fruity odor, is a key intermediate in organic synthesis.[1] Naturally occurring in fruits like grapes and strawberries, its inherent aroma contributes to its direct use in flavor and fragrance formulations.[2][3] More significantly, the acidity of the α-protons (pKa ≈ 13) allows for facile deprotonation to form a stabilized carbanion, a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.[4] This reactivity is the foundation of its utility in constructing the carbon skeletons of numerous high-value aroma chemicals.

This guide will delve into the core reactions employing this compound for flavor and fragrance synthesis, including alkylation, acylation, Knoevenagel condensation, and Michael addition. Detailed experimental procedures, quantitative data on yields and spectroscopic characteristics, and visual representations of reaction pathways will be provided to offer a comprehensive technical overview for the scientific community.

Physicochemical and Olfactory Properties of this compound

A foundational understanding of this compound's properties is crucial for its effective application.

PropertyValueReference
Chemical Name Diethyl propanedioate[5]
CAS Number 105-53-3[5]
Molecular Formula C₇H₁₂O₄[5]
Molecular Weight 160.17 g/mol [5]
Appearance Colorless liquid[5]
Odor Profile Sweet, fruity, apple-like[6]
Boiling Point 199.3 °C[3]
Melting Point -50 °C[5]
Density 1.055 g/cm³ (at 20°C)[3]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[3]

Core Synthetic Transformations

The versatility of this compound in synthesizing flavor and fragrance compounds stems from its participation in several key organic reactions.

Alkylation: The Gateway to Fruity and Floral Esters

The alkylation of this compound is a fundamental method for introducing alkyl chains, which are characteristic of many fruity and floral esters. The reaction proceeds via the formation of a malonic ester enolate, followed by a nucleophilic substitution reaction with an alkyl halide.

Diagram 1: General Alkylation of this compound

G General Alkylation of this compound DEM This compound Enolate Enolate Anion DEM->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate AlkylatedDEM Alkylated this compound Enolate->AlkylatedDEM + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedDEM Byproduct NaX

Caption: General workflow for the alkylation of this compound.

This protocol is adapted from a procedure in Organic Syntheses.

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

  • Formation of Enolate: To the cooled sodium ethoxide solution, add this compound (82.5 g, 0.515 mol) dropwise with stirring.

  • Alkylation: Add n-butyl bromide (68.5 g, 0.5 mol) to the solution. The reaction is exothermic and may require cooling.

  • Reaction Completion and Workup: Reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours). Distill off the ethanol. Add water (200 mL) to the residue and separate the upper layer of diethyl n-butylmalonate.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

ProductAlkyl HalideBaseYieldBoiling Point
Diethyl n-butylmalonaten-Butyl bromideSodium ethoxide80-85%135-138 °C / 23 mmHg
Diethyl (1-methylbutyl)malonate1-Bromo-2-methylbutaneSodium ethoxide-118-119 °C / 9 mmHg

Note: Specific yield for Diethyl (1-methylbutyl)malonate was not found in the provided search results and would require experimental determination.

Knoevenagel Condensation: Crafting Cinnamic and Coumarin Scents

The Knoevenagel condensation involves the reaction of this compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated compound. This reaction is pivotal in the synthesis of cinnamates and coumarins, which are valued for their sweet, spicy, and herbaceous aromas.

Diagram 2: Knoevenagel Condensation for Coumarin Synthesis

G Knoevenagel Condensation for Coumarin Synthesis Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate DEM This compound DEM->Intermediate + Base Base Base (e.g., Piperidine) Base->Intermediate Coumarin Coumarin-3-carboxylate Intermediate->Coumarin - H₂O, -EtOH (Intramolecular cyclization)

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

This protocol is based on general procedures for coumarin synthesis.[7][8][9]

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.22 g, 10 mmol), this compound (1.76 g, 11 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product precipitates.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl coumarin-3-carboxylate.

AldehydeProductCatalystYield
SalicylaldehydeEthyl coumarin-3-carboxylatePiperidine/Acetic AcidHigh
2,4-DihydroxybenzaldehydeEthyl 7-hydroxycoumarin-3-carboxylatePiperidine/Acetic AcidHigh
IsovaleraldehydeDiethyl isopentylidenemalonateImmobilized Gelatine85-89%

Note: Specific yields for the coumarin syntheses were described as "high" in the source material and would require experimental quantification for precise values.[9]

Michael Addition: Building Blocks for Complex Fragrances

The Michael addition, or 1,4-conjugate addition, involves the addition of the this compound enolate to an α,β-unsaturated carbonyl compound. This reaction is instrumental in creating 1,5-dicarbonyl compounds, which are precursors to complex fragrance molecules, including jasmone analogues.

Diagram 3: Michael Addition of this compound

G Michael Addition of this compound DEM_Enolate This compound Enolate Adduct Michael Adduct (1,5-Dicarbonyl Compound) DEM_Enolate->Adduct Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Enone->Adduct

Caption: The Michael addition reaction of a this compound enolate.

This protocol describes a nickel-catalyzed enantioselective Michael addition.[10]

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 0.1 mmol) and (-)-sparteine (0.024 mL, 0.1 mmol) in dry toluene (5 mL) at room temperature for 6 hours.

  • Reaction Setup: To the catalyst mixture, add chalcone (0.208 g, 1.0 mmol) portion-wise and stir for an additional 30 minutes.

  • Addition of Nucleophile: Slowly add a solution of this compound (0.18 mL, 1.2 mmol) in dry toluene (2 mL) to the reaction flask.

  • Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Michael AcceptorProductCatalystYield
ChalconeDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonateNiCl₂/(-)-Sparteine83-91%
Methyl vinyl ketoneDiethyl 2-(3-oxobutyl)malonateBase (e.g., NaOEt)-

Note: The yield for the reaction with methyl vinyl ketone was not specified in the search results.

Synthesis of Key Flavor and Fragrance Compounds

Raspberry Ketone

While not directly synthesized from this compound in a single step, intermediates derived from malonic ester chemistry can be utilized in multi-step syntheses of raspberry ketone [4-(4-hydroxyphenyl)butan-2-one]. A common industrial synthesis involves the aldol condensation of p-hydroxybenzaldehyde with acetone, followed by hydrogenation.[11] However, enzymatic "one-pot" syntheses have been developed that utilize malonate for the in-situ generation of malonyl-CoA, a key building block in the biosynthetic pathway to raspberry ketone.[12][13]

Diagram 4: Biosynthetic-Inspired Pathway to Raspberry Ketone

G Biosynthetic-Inspired Pathway to Raspberry Ketone L_Tyrosine L-Tyrosine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Tyrosine->p_Coumaroyl_CoA Enzymes (TAL, PCL) Raspberry_Ketone Raspberry Ketone p_Coumaroyl_CoA->Raspberry_Ketone + Malonyl-CoA, Enzymes (BAS, RZS1) Malonate Malonate Malonyl_CoA Malonyl-CoA Malonate->Malonyl_CoA Enzyme (MatB) Malonyl_CoA->Raspberry_Ketone

Caption: Enzymatic synthesis of raspberry ketone utilizing malonate.

Gamma-Decalactone (Peach Aroma)

The synthesis of γ-decalactone, known for its intense peach aroma, can be achieved through the alkylation of this compound with an appropriate epoxide, followed by hydrolysis, decarboxylation, and lactonization. A biotechnological approach involves the biotransformation of ricinoleic acid by yeast, where β-oxidation pathways generate the lactone precursor.[14]

  • Enolate Formation: Prepare the sodium salt of this compound by reacting it with a base like sodium ethoxide in ethanol.

  • Ring Opening of Epoxide: Add the desired epoxide to the this compound enolate solution. The enolate will act as a nucleophile, opening the epoxide ring.

  • Hydrolysis and Decarboxylation: Heat the resulting intermediate in aqueous acid. This will hydrolyze the ester groups and induce decarboxylation.

  • Lactonization: The resulting γ-hydroxy carboxylic acid will spontaneously cyclize to form the γ-lactone under acidic conditions.

EpoxideProduct
1,2-Epoxyoctaneγ-Decalactone

Note: A detailed experimental protocol with specific yields for the chemical synthesis of gamma-decalactone from this compound was not available in the search results.

Jasmone Analogues

The synthesis of jasmone and its analogues, prized for their characteristic floral (jasmine) scent, can be approached using this compound chemistry. A key step often involves the Michael addition of this compound to a cyclopentenone derivative, followed by further transformations.[6]

Conclusion

This compound's unique reactivity makes it an exceptionally versatile and indispensable tool in the arsenal of chemists creating novel flavors and fragrances. Through fundamental reactions such as alkylation, Knoevenagel condensation, and Michael addition, a vast landscape of aroma chemicals, from simple fruity esters to complex floral and spicy molecules, can be accessed. This guide has provided a technical framework, including detailed protocols and reaction pathways, to aid researchers and professionals in leveraging the synthetic potential of this compound. Further exploration into novel catalytic systems and reaction conditions will undoubtedly continue to expand the palette of scents and tastes derived from this remarkable building block.

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis using Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the synthesis of carboxylic acids.[1][2] This reaction allows for the conversion of an alkyl halide into a carboxylic acid with the addition of two carbon atoms.[3] The process utilizes diethyl malonate as a key reagent, which contains acidic α-hydrogens that can be readily removed by a moderately strong base to form a stabilized enolate.[4][5] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[6][7] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.[8][9] This methodology is of significant importance in medicinal chemistry and drug development for the construction of complex molecular frameworks.[3]

Core Principles

The success of the malonic ester synthesis hinges on three primary steps:

  • Enolate Formation: The α-hydrogens of this compound are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3][4] A suitable base, typically sodium ethoxide, is used to deprotonate the this compound, forming a resonance-stabilized enolate.[2][6] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide with this compound).[9]

  • Alkylation: The generated enolate is a potent nucleophile that readily undergoes an SN2 reaction with an appropriate electrophile, most commonly a primary or secondary alkyl halide.[6][7] This step forms the crucial carbon-carbon bond. It is also possible to perform a second alkylation by repeating the deprotonation and alkylation steps with a different alkyl halide to create α,α-disubstituted acetic acids.[10]

  • Hydrolysis and Decarboxylation: The substituted this compound is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids, forming a substituted malonic acid.[9][10] Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final carboxylic acid product.[8][11]

Experimental Protocols

Protocol 1: Synthesis of Hexanoic Acid from this compound and 1-Bromobutane

This protocol details the synthesis of hexanoic acid, a representative example of a mono-substituted acetic acid.

Materials:

  • This compound

  • Sodium ethoxide

  • Absolute ethanol

  • 1-Bromobutane

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux, extraction, and distillation

Procedure:

Step 1: Enolate Formation and Alkylation [6]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Add this compound dropwise to the solution at room temperature to form the sodium salt of this compound.

  • To the resulting solution, add 1-bromobutane and reflux the mixture for 1-2 hours.

Step 2: Work-up and Isolation of Diethyl n-Butylmalonate

  • After cooling to room temperature, pour the reaction mixture into water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude diethyl n-butylmalonate. A patent for a similar procedure reports a yield of 76.42% with 99.57% purity for the alkylated product.[12]

Step 3: Hydrolysis and Decarboxylation [9]

  • Place the crude diethyl n-butylmalonate in a round-bottom flask.

  • Add a solution of sodium hydroxide in water and reflux the mixture for approximately 4 hours, or until the ester layer disappears.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.

  • Heat the acidified mixture to reflux to induce decarboxylation, which is evidenced by the evolution of carbon dioxide. Continue heating until gas evolution ceases (typically 1-2 hours).

Step 4: Isolation and Purification of Hexanoic Acid [9]

  • Cool the mixture and separate the organic layer containing the hexanoic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • The final product, hexanoic acid, can be purified by distillation.

Protocol 2: Synthesis of Cyclobutanecarboxylic Acid

This protocol demonstrates the application of malonic ester synthesis for the creation of cyclic structures through intramolecular alkylation.

Materials:

  • This compound

  • Sodium ethoxide

  • Absolute ethanol

  • 1,3-Dibromopropane

  • Sodium hydroxide

  • Hydrochloric acid

  • Benzene (or other suitable solvent for extraction)

  • Standard glassware for reflux, extraction, and distillation

Procedure:

Step 1: Enolate Formation and Intramolecular Alkylation [11]

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • In a separate flask, mix this compound and 1,3-dibromopropane.

  • Heat the this compound and 1,3-dibromopropane mixture to boiling with stirring.

  • Concurrently add the sodium ethoxide solution and additional 1,3-dibromopropane over one hour.

  • After the addition is complete, continue heating the mixture for an additional 90 minutes.

Step 2: Work-up and Isolation of Diethyl 1,1-Cyclobutanedicarboxylate [11]

  • Distill off the ethanol from the reaction mixture.

  • Shake the residue with water and benzene, and separate the layers.

  • Extract the aqueous phase with additional portions of benzene.

  • Combine the organic layers, remove the benzene by distillation, and distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate. Yields for this cyclization step have been reported to be as high as 60-65%.[11]

Step 3: Hydrolysis and Decarboxylation

  • Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate using a solution of sodium hydroxide in water, followed by acidification with hydrochloric acid, similar to Protocol 1, Step 3.

  • Heat the acidified mixture to effect decarboxylation and form cyclobutanecarboxylic acid.

Step 4: Isolation and Purification

  • Isolate the cyclobutanecarboxylic acid using standard extraction and purification techniques as described in Protocol 1, Step 4.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Diethyl n-Butylmalonate

ParameterValueReference
This compound600g[12]
Sodium90g[12]
Ethanol900g[12]
1-Bromobutane590g[12]
Reaction Time (Alkylation)30 minutes[12]
Reaction Temperature76°C[12]
Yield 76.42% [12]
Purity 99.57% [12]

Table 2: Quantitative Data for the Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

ParameterValueReference
This compound96g (0.6 mole)[11]
Sodium Ethoxidefrom 0.5 mole Sodium[11]
1,3-Dibromopropane101g (0.5 mole)[11]
Reaction Time1.5 hours (after addition)[11]
Yield 60-65% [11]

Visualizations

MalonicEsterSynthesis_Workflow cluster_step1 Step 1: Enolate Formation & Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation start This compound enolate Stabilized Enolate start->enolate Deprotonation base Sodium Ethoxide in Ethanol alkylated_ester Substituted This compound enolate->alkylated_ester SN2 Alkylation alkyl_halide Alkyl Halide (R-X) hydrolysis Hydrolysis (H3O+ or OH-) dicarboxylic_acid Substituted Malonic Acid alkylated_ester->dicarboxylic_acid Saponification final_product Carboxylic Acid (R-CH2COOH) dicarboxylic_acid->final_product Loss of CO2 decarboxylation Decarboxylation (Heat)

Caption: General workflow of the malonic ester synthesis.

Signaling_Pathway Diethyl_Malonate This compound Enolate Enolate Intermediate Diethyl_Malonate->Enolate + Base (e.g., NaOEt) Alkylated_Malonate Alkylated this compound Enolate->Alkylated_Malonate + Alkyl Halide (R-X) Substituted_Malonic_Acid Substituted Malonic Acid Alkylated_Malonate->Substituted_Malonic_Acid Hydrolysis (H3O+/Δ) Carboxylic_Acid Final Carboxylic Acid Substituted_Malonic_Acid->Carboxylic_Acid Decarboxylation (Δ)

Caption: Key transformations in the malonic ester synthesis pathway.

References

Application Notes and Protocols for Diethyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl malonate is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of substituted malonic esters. These esters are versatile intermediates, readily converted to carboxylic acids, barbiturates, and other valuable compounds for the pharmaceutical and fine chemical industries. This document provides detailed protocols and reaction conditions for the mono- and di-alkylation of this compound, including troubleshooting guidelines and a comparison of common methodologies.

The reaction proceeds via the deprotonation of the acidic α-carbon of this compound to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide to form the alkylated product.[1][2][3] The choice of base, solvent, and reaction conditions is critical to control the extent of alkylation and minimize side reactions.[4]

Reaction Conditions at a Glance

Successful alkylation of this compound hinges on the careful selection of reagents and reaction parameters. The following tables summarize common conditions for achieving selective mono- and di-alkylation.

Table 1: Comparison of Reaction Conditions for Mono-alkylation
Parameter Sodium Ethoxide (NaOEt) in Ethanol Sodium Hydride (NaH) in DMF/THF Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst (PTC)
Base Strength StrongVery Strong (Irreversible Deprotonation)Mild
Stoichiometry (Base:Malonate) ~1:1 (or slight excess of malonate)[4]~1:1 (or slight excess of malonate)[5]>2:1 (excess base required)
Solvent Absolute Ethanol[4]Anhydrous DMF or THF[4][5]Dichloromethane, Toluene
Temperature Room temperature for deprotonation, then gentle heating (reflux) after adding alkylating agent.[4]0 °C for deprotonation, then room temperature or gentle heating.[5]Gentle heating (e.g., 40-50 °C or reflux).[6]
Typical Alkylating Agents Primary alkyl halides (I > Br > Cl).[5]Primary alkyl halides.[5]Primary alkyl halides.[6]
Key Considerations NaOEt should match the ester to prevent transesterification.[4] Anhydrous conditions are crucial.[7]Requires strictly anhydrous conditions and an inert atmosphere (H₂ gas evolved).[5]PTC (e.g., 18-crown-6, TBAB) is necessary to solubilize the carbonate in the organic phase.[6][8]
Table 2: Yields for Mono-alkylation with Various Primary Alkyl Halides
Alkyl Halide Base/Solvent System Reaction Conditions Yield (%)
n-Butyl bromideNaOEt / EthanolReflux for 2 hours after addition.[7]80-90[7]
n-Butyl bromideK₂CO₃ / 18-crown-6Heated for 2 hours with vigorous stirring.[6]>30 (product identified in GC)
Benzyl bromideNaOEt / EthanolNot specified.[9]Not specified, but product formed.
Ethyl bromideNaOEt / EthanolReflux until neutral.85

Note: Yields are highly dependent on specific reaction scale, purity of reagents, and work-up procedures.

Experimental Protocols

Protocol 1: Mono-alkylation using Sodium Ethoxide in Ethanol

This protocol is a classic and widely used method for the mono-alkylation of this compound.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • This compound

  • Alkyl halide (e.g., n-butyl bromide)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small pieces to absolute ethanol. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0-1.1 eq.) dropwise to the stirred solution. Stir for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Add the primary alkyl halide (1.0 eq.) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Mono-alkylation using Sodium Hydride in DMF

This method is suitable for reactions where a stronger, non-nucleophilic base is preferred and avoids the possibility of transesterification.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Alkyl halide

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.0 eq.) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add this compound (1.1 eq.) dropwise to the stirred suspension of NaH at 0 °C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete enolate formation and cessation of hydrogen evolution.[5]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.[5]

  • Quenching and Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification: Purify the product by column chromatography.[5]

Protocol 3: Di-alkylation of this compound

This protocol outlines the stepwise addition of two alkyl groups.

Procedure:

  • First Alkylation: Follow steps 1-3 of Protocol 1 or 2 to perform the first mono-alkylation.

  • Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of the base (e.g., sodium ethoxide solution) and stir for 30 minutes.[4]

  • Second Alkylation: Add the second alkylating agent (1.0 eq., which can be the same or different from the first) dropwise. Heat the mixture to reflux for 2-4 hours or until the reaction is complete.[4]

  • Work-up and Purification: Follow the work-up and purification steps (4-7) as described in the mono-alkylation protocols.

Reaction Monitoring

Progress of the alkylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A common solvent system is a mixture of hexanes and ethyl acetate. A starting point is a 9:1 hexanes:ethyl acetate ratio.[10] The polarity can be adjusted based on the polarity of the product.

    • Visualization: Visualize spots under UV light (254 nm) and/or by staining with a potassium permanganate or anisaldehyde solution.[11]

  • GC-MS Analysis: GC-MS is a powerful tool to identify the starting material, mono-alkylated product, di-alkylated product, and any side products, confirming their molecular weights.[5][6]

Troubleshooting and Side Reactions

Table 3: Common Issues and Solutions
Problem Possible Cause(s) Solution(s)
Low Yield of Mono-alkylated Product and Significant Di-alkylation Incorrect stoichiometry (excess base). High reaction temperature or prolonged reaction time.[5]Use a slight excess of this compound relative to the base and alkylating agent.[5] Maintain the lowest effective temperature and monitor the reaction closely.
Formation of Elimination Product (Alkene) Use of secondary or tertiary alkyl halides. High reaction temperature.Use primary alkyl halides whenever possible.[1] Maintain the lowest possible reaction temperature.[5]
Hydrolysis of Ester Groups Presence of water in reagents or solvents. Prolonged exposure to acidic or basic conditions during work-up.Use anhydrous reagents and solvents and maintain an inert atmosphere. Minimize the time the reaction mixture is in contact with aqueous acid or base.
Transesterification The alkoxide base does not match the ester's alcohol component (e.g., using sodium methoxide with this compound).Always use an alkoxide base that corresponds to the ester group (e.g., NaOEt for this compound).[4]
Reaction Not Proceeding to Completion Inactive base (decomposed by moisture). Unreactive alkyl halide (Cl < Br < I). Insufficient temperature.Use a freshly prepared or properly stored base. Check the quality of the alkyl halide. Gently heat the reaction while monitoring for product formation and side reactions.[5]

Visualizing the Workflow

General Workflow for this compound Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Base (e.g., NaOEt, NaH) + Anhydrous Solvent enolate Formation of Malonate Enolate reagents->enolate Deprotonation alkylation Alkylation (SN2) enolate->alkylation Add Alkyl Halide (R-X) monitoring Reaction Monitoring (TLC / GC-MS) alkylation->monitoring monitoring->alkylation Continue if incomplete quench Quench Reaction monitoring->quench Upon completion extract Aqueous Work-up & Extraction quench->extract purify Drying & Solvent Removal extract->purify final_product Purification (Distillation / Chromatography) purify->final_product product_out product_out final_product->product_out Alkylated Product

Caption: General experimental workflow for the alkylation of this compound.

Decision Pathway for Mono- vs. Di-alkylation

G cluster_mono Mono-alkylation Conditions cluster_di Di-alkylation Conditions start Desired Product? mono Mono-alkylation start->mono One Alkyl Group di Di-alkylation start->di Two Alkyl Groups stoich_mono Base:Malonate ≈ 1:1 mono->stoich_mono stoich_di Base:Malonate > 2:1 di->stoich_di base_mono 1 eq. Base stoich_mono->base_mono alkyl_mono 1 eq. Alkyl Halide base_mono->alkyl_mono product_mono Mono-alkylated Product alkyl_mono->product_mono base1_di 1st eq. Base stoich_di->base1_di alkyl1_di 1st eq. Alkyl Halide base1_di->alkyl1_di base2_di 2nd eq. Base alkyl1_di->base2_di alkyl2_di 2nd eq. Alkyl Halide base2_di->alkyl2_di product_di Di-alkylated Product alkyl2_di->product_di

Caption: Decision-making process for controlling mono- vs. di-alkylation.

References

Application Notes and Protocols for the Knoevenagel Condensation Reaction with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of α,β-unsaturated dicarbonyl compounds and their derivatives, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[2][3] Diethyl malonate is a commonly used active methylene compound due to the acidity of the protons on the central carbon, facilitated by the two electron-withdrawing ester groups.[4] The reaction typically proceeds via nucleophilic addition followed by dehydration.[3] This application note provides detailed protocols and comparative data for the Knoevenagel condensation of this compound with various aldehydes under different catalytic conditions.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, and subsequent dehydration to yield the final α,β-unsaturated product.[5]

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl_Malonate This compound Carbanion Carbanion (Enolate) Diethyl_Malonate->Carbanion + Base Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Intermediate Base Base Carbanion->Alkoxide + Aldehyde Beta_Hydroxy β-Hydroxy Adduct Alkoxide->Beta_Hydroxy + H+ Unsaturated_Product α,β-Unsaturated Product Beta_Hydroxy->Unsaturated_Product - H₂O Water Water Regenerated_Base Regenerated Base

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental_Workflow Start Start Reactants Combine Aldehyde, This compound, and Catalyst Start->Reactants Reaction Heat/Stir Reaction (Conventional, MW, or US) Reactants->Reaction Monitoring Monitor Progress (TLC, GC, or HPLC) Reaction->Monitoring Workup Reaction Work-up (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Knoevenagel condensation.

Data Presentation: Comparative Efficacy of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the yield and reaction time of the Knoevenagel condensation. The following tables summarize quantitative data from various studies.

Table 1: Knoevenagel Condensation of Benzaldehyde with this compound

CatalystSolventConditionsTimeYield (%)Reference
Piperidine/Benzoic AcidBenzeneReflux11-18 h89-91[6]
Immobilized GelatineDMSORoom Temp.Overnight85-89[7]
DBU/H₂OWaterRoom Temp.20 min>95[8]
HydroxyapatiteSolvent-freeMicrowave (76°C)1 h96[9]
Sodium EthoxideEthanol--High[10]

Table 2: Knoevenagel Condensation of Various Aldehydes with this compound

AldehydeCatalystSolventConditionsTimeYield (%)Reference
FurfuralAmmonium BicarbonateSolvent-free90°C1 h~80[5]
Salicylaldehyde4-PiperidinopiperidineToluene---[11]
IsovaleraldehydeImmobilized GelatineDMSORoom Temp.Overnight85-90[7]
4-NitrobenzaldehydeHydroxyapatiteSolvent-freeMicrowave-95[9]
4-ChlorobenzaldehydeHydroxyapatiteSolvent-freeMicrowave-95[9]

Experimental Protocols

Below are detailed methodologies for key Knoevenagel condensation reactions with this compound.

Protocol 1: Piperidine-Catalyzed Condensation of Benzaldehyde and this compound [6]

Materials:

  • This compound (100 g, 0.63 mol)

  • Commercial benzaldehyde (containing 2-8% benzoic acid, ~72-76 g)

  • Piperidine (2-7 ml, amount adjusted based on benzoic acid content)

  • Benzene (300 ml)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 1-L round-bottomed flask equipped with a water separator and a reflux condenser, combine this compound, benzaldehyde, piperidine, and 200 ml of benzene.

  • Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected (approximately 11-18 hours).

  • Cool the reaction mixture and add 100 ml of benzene.

  • Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure on a steam bath.

  • Distill the residue under reduced pressure to obtain the pure product.

Protocol 2: Solvent-Free Microwave-Assisted Condensation of Furfural with this compound [5]

Materials:

  • Furfural (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Ammonium bicarbonate (0.1 equivalent)

Procedure:

  • In a round-bottom flask, combine furfural, this compound, and ammonium bicarbonate.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[5]

  • Upon completion, the crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Immobilized Gelatine-Catalyzed Condensation of Isovaleraldehyde with this compound [7]

Materials:

  • Isovaleraldehyde (2.15 g, 25 mmol)

  • This compound (4.8 g, 30 mmol)

  • Immobilized Gelatine on Immobead IB-350 (1 g)

  • Dimethyl sulfoxide (DMSO) (7 ml)

  • Hexane

Procedure:

  • In a 50 ml conical flask, mix isovaleraldehyde and this compound in DMSO.

  • Add the immobilized gelatine catalyst to the mixture.

  • Shake the flask on an orbital shaker at room temperature (200 rpm) overnight.

  • Monitor the reaction progress by TLC.

  • Once the aldehyde is consumed, decant the supernatant.

  • Extract the product from the DMSO solution with hexane (3 x 15 ml).

  • Wash the combined hexane extracts with a saturated sodium chloride solution and dry over MgSO₄.

  • Evaporate the hexane to obtain the product. Further purification can be achieved by treating the product with Candida antarctica lipase (CALB) to hydrolyze any unreacted this compound.[7]

Conclusion

The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of a wide range of α,β-unsaturated compounds. The choice of catalyst, solvent, and energy source can be tailored to optimize reaction times and yields, with greener alternatives such as solvent-free and biocatalytic methods showing significant promise. The protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Michael Addition Reaction with Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Diethyl malonate, with its activated methylene group, serves as an excellent and versatile nucleophile (Michael donor) in this reaction. The acidity of the α-protons allows for easy formation of a resonance-stabilized enolate under basic conditions, which can then add to a wide variety of Michael acceptors.[2][3] This reaction is instrumental in the synthesis of a multitude of compounds, including valuable pharmaceutical intermediates.[1][4] These application notes provide detailed protocols and data for the Michael addition reaction involving this compound.

Reaction Mechanism

The base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound proceeds through a well-established three-step mechanism:

  • Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion.[2]

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final 1,5-dicarbonyl adduct.[2]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation This compound This compound Enolate Enolate This compound->Enolate + Base Base Base Protonated_Base Protonated_Base Base->Protonated_Base + H+ Intermediate Intermediate Enolate->Intermediate + Michael Acceptor Enolate->Intermediate Michael_Adduct Michael_Adduct Intermediate->Michael_Adduct + Protonated_Base Intermediate->Michael_Adduct Protonated_Base_2 Protonated_Base Base_2 Base Protonated_Base_2->Base_2 - H+ Michael_Acceptor Michael_Acceptor Pregabalin_Synthesis Start This compound + Nitroalkene Step1 Asymmetric Michael Addition Start->Step1 Adduct Chiral Michael Adduct Step1->Adduct Step2 Nitro Group Reduction Adduct->Step2 Intermediate Cyclic Intermediate Step2->Intermediate Step3 Hydrolysis & Decarboxylation Intermediate->Step3 End (S)-Pregabalin Step3->End Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reactants & Catalyst Setup Set up Reaction Vessel (Inert Atmosphere if needed) Reagents->Setup Mixing Combine Reactants & Catalyst Setup->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Progress (TLC, etc.) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Chromatography/Distillation) Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

References

Synthesis of Carboxylic Acids from Diethyl Malonate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of substituted carboxylic acids. This method offers a versatile and reliable pathway for carbon-carbon bond formation, enabling the synthesis of a wide array of mono- and di-substituted acetic acids. This document provides a comprehensive overview of the procedure, detailed experimental protocols, and quantitative data to support researchers in the application of this synthesis.

Introduction

The synthesis of carboxylic acids is a fundamental process in organic chemistry, with wide-ranging applications in pharmaceutical development, natural product synthesis, and materials science. The malonic ester synthesis is a powerful tool that allows for the conversion of alkyl halides into carboxylic acids with the extension of the carbon chain by two atoms. The process relies on the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base to form a stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid.[1][2][3][4][5] This methodology is particularly useful as it can be adapted to introduce one or two different alkyl groups, allowing for the synthesis of complex molecular architectures.[6]

Generalized Reaction Scheme

The overall transformation of the malonic ester synthesis can be summarized in three key steps:

  • Enolate Formation and Alkylation: this compound is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with an alkyl halide.

  • Saponification (Ester Hydrolysis): The substituted this compound is treated with a strong base, such as sodium hydroxide, followed by acidification to hydrolyze both ester groups to carboxylic acids, forming a substituted malonic acid.

  • Decarboxylation: The substituted malonic acid is heated, causing it to lose a molecule of carbon dioxide to yield the final carboxylic acid product.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of hexanoic acid from this compound and 1-bromobutane.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Part 1: Alkylation of this compound
  • Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.75 g (0.25 mol) of sodium metal in 100 mL of absolute ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and take necessary safety precautions.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of this compound dropwise using a dropping funnel. Stir the mixture for 15 minutes.

  • Alkylation: Add 34.25 g (0.25 mol) of 1-bromobutane dropwise to the solution. The reaction mixture may begin to reflux. After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain crude diethyl n-butylmalonate.

Part 2: Hydrolysis and Decarboxylation
  • Saponification: Place the crude diethyl n-butylmalonate in a 1 L round-bottom flask. Add a solution of 40 g of sodium hydroxide in 200 mL of water. Reflux the mixture for 4-6 hours, or until the ester layer has disappeared.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).

  • Decarboxylation: Heat the acidified mixture to reflux. The n-butylmalonic acid will begin to decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Isolation and Purification: Cool the mixture to room temperature. The hexanoic acid will form an oily layer. Separate the organic layer using a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation. The final product, hexanoic acid, can be purified by vacuum distillation.

Quantitative Data

The yield of the final carboxylic acid is dependent on the nature of the alkyl halide used. Primary alkyl halides generally give good yields, while secondary halides are less reactive and can lead to lower yields. Tertiary alkyl halides are not suitable for this reaction as they tend to undergo elimination.

Alkyl HalideProduct Carboxylic AcidTypical Yield (%)
1-BromopropanePentanoic Acid75-80
1-BromobutaneHexanoic Acid70-75
Benzyl Bromide3-Phenylpropanoic Acid80-85
1-IodobutaneHexanoic Acid~73 (alkylation step)[7]
Allyl Bromide4-Pentenoic Acid~81 (alkylation step)[8]
Ethyl IodideButanoic Acid~93 (alkylation step)[9]

Yields are representative and can vary based on specific reaction conditions and purification methods.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of carboxylic acids from this compound.

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2 & 3: Hydrolysis & Decarboxylation start This compound + Base (e.g., NaOEt) enolate Formation of Malonate Enolate start->enolate alkylation Addition of Alkyl Halide (R-X) and Reflux enolate->alkylation workup1 Aqueous Work-up & Extraction alkylation->workup1 product1 Substituted this compound workup1->product1 hydrolysis Saponification (e.g., NaOH, H₂O) product1->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Heating/Reflux acidification->decarboxylation workup2 Isolation & Purification decarboxylation->workup2 final_product Final Carboxylic Acid (R-CH₂COOH) workup2->final_product

Caption: General experimental workflow for the malonic ester synthesis.

Reaction Mechanism

The following diagram outlines the key steps in the reaction mechanism of the malonic ester synthesis.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (Sₙ2) cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation malonate This compound enolate Resonance-Stabilized Enolate malonate->enolate Deprotonation base Base (EtO⁻) enolate2 Enolate alkyl_halide Alkyl Halide (R-X) substituted_malonate Substituted this compound substituted_malonate2 Substituted this compound enolate2->substituted_malonate Nucleophilic Attack hydrolysis_reagents H₃O⁺ / OH⁻, H₂O dicarboxylic_acid Substituted Malonic Acid dicarboxylic_acid2 Substituted Malonic Acid substituted_malonate2->dicarboxylic_acid Ester Hydrolysis enol Enol Intermediate dicarboxylic_acid2->enol Loss of CO₂ heat Heat (Δ) carboxylic_acid Final Carboxylic Acid enol->carboxylic_acid Tautomerization

Caption: Mechanism of the malonic ester synthesis.

References

Application Notes and Protocols: Acylation of Diethyl Malonate for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthetic utility stems from the presence of multiple reactive sites, allowing for diverse chemical transformations. The acylation of active methylene compounds, such as diethyl malonate, is a fundamental and widely employed strategy for constructing the β-keto ester scaffold. This document provides detailed protocols for two effective methods for the C-acylation of this compound.

The core of this transformation involves the generation of an enolate from this compound, which then acts as a nucleophile, attacking an acylating agent like an acid chloride. The acidity of the α-proton of this compound (pKa ≈ 13) facilitates its conversion to the corresponding enolate with a suitable base.[1] Subsequent reaction with an acyl halide yields the desired β-keto ester.

Application Note 1: C-Acylation of this compound using Magnesium Chloride and a Tertiary Amine Base

This method outlines a highly efficient, single-step procedure for the C-acylation of this compound with various acid chlorides. The use of magnesium chloride is crucial as it complexes with the this compound, enhancing the acidity of the methylene protons and facilitating enolate formation with a mild tertiary amine base like triethylamine.[2] This approach avoids the need for strong bases that can react destructively with the acid chloride and circumvents the issue of the product being more acidic than the starting material, which can neutralize the enolate in traditional two-step procedures.[2]

Experimental Protocol

This protocol is adapted from the procedure described by Rathke and Cowan.[2][3]

Materials:

  • This compound

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Acyl chloride (e.g., Propionyl chloride, Isobutyryl chloride, Pivaloyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Acetonitrile or Tetrahydrofuran (THF))

  • Hydrochloric acid (e.g., 3 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride (1.05 g, 11 mmol).

  • Addition of Reagents: To the flask, add anhydrous acetonitrile (20 mL) followed by this compound (1.60 g, 10 mmol) and triethylamine (2.02 g, 20 mmol).

  • Formation of the Complex: Stir the resulting suspension at room temperature for 15-30 minutes.

  • Acylation: Add the desired acid chloride (10 mmol) dropwise to the stirred suspension over 5-10 minutes. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 1 to 12 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of 3 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure β-keto ester.[2]

Data Presentation: Acylation of this compound with Various Acid Chlorides

The following table summarizes the yields obtained using the magnesium chloride/triethylamine method with different acylating agents.

EntryAcyl ChlorideProductReaction Time (h)Yield (%)
1Propionyl chlorideDiethyl 2-propionylmalonate191
2Isobutyryl chlorideDiethyl 2-isobutyrylmalonate190
3Pivaloyl chlorideDiethyl 2-pivaloylmalonate1284
4Benzoyl chlorideDiethyl 2-benzoylmalonate196

Data sourced from J. Org. Chem. 1978, 43, 2087-2088.[2]

Application Note 2: Acylation via Ethoxymagnesium this compound and a Mixed Carbonic Anhydride

This classical method, detailed in Organic Syntheses, involves the preparation of the ethoxymagnesium derivative of this compound, which is then acylated.[4] While this procedure involves two distinct stages—preparation of the magnesium enolate and subsequent acylation—it is a reliable method that provides good yields. The acylation step utilizes a mixed benzoic-carbonic anhydride, prepared in situ from benzoic acid, triethylamine, and ethyl chlorocarbonate.[4]

Experimental Protocol

This protocol is adapted from the procedure for Diethyl Benzoylmalonate synthesis.[4]

Part A: Preparation of Ethoxymagnesium this compound

Materials:

  • Magnesium turnings

  • Absolute ethanol

  • Carbon tetrachloride (as initiator)

  • This compound

  • Anhydrous diethyl ether

  • Anhydrous benzene

Procedure:

  • Reaction Setup: In a 250-mL three-necked flask equipped with a dropping funnel and an efficient reflux condenser fitted with a calcium chloride drying tube, place magnesium turnings (5.0 g, 0.2 g-atom).

  • Initiation: Add absolute ethanol (5 mL), carbon tetrachloride (0.2 mL), and a small portion (6 mL) of a pre-mixed solution of this compound (32.0 g, 0.2 mole) and absolute ethanol (16 mL). The reaction should start within a few minutes.

  • Addition: Add the remainder of the this compound solution at a rate that maintains a vigorous reaction. Occasional cooling may be necessary.

  • Ether Addition: Once the initial reaction subsides and the mixture cools to room temperature, cautiously add 60 mL of anhydrous diethyl ether. This may cause the reaction to become vigorous again.

  • Reflux: After the addition is complete, heat the mixture to reflux on a steam bath until the magnesium is nearly all consumed (approximately 6-8 hours).

  • Solvent Exchange: Add 50 mL of anhydrous benzene and distill off the ether and ethanol until the distillation temperature reaches 75-80°C. This removes residual alcohol. The resulting suspension of ethoxymagnesium this compound in benzene is used directly in the next step.

Part B: Acylation with Mixed Benzoic-Carbonic Anhydride

Materials:

  • Benzoic acid

  • Triethylamine

  • Anhydrous toluene

  • Ethyl chlorocarbonate

  • Suspension from Part A

Procedure:

  • Prepare Mixed Anhydride: In a separate 500-mL three-necked flask, dissolve benzoic acid (24.4 g, 0.2 mole) and triethylamine (20.2 g, 0.2 mole) in 200 mL of dry toluene. Cool the solution to below 0°C using an ice-salt bath.

  • Add ethyl chlorocarbonate (21.7 g, 0.2 mole) dropwise, keeping the temperature below 0°C. Stir for an additional 15-25 minutes after the addition is complete. A precipitate of triethylamine hydrochloride will form.

  • Acylation Reaction: Add the suspension of ethoxymagnesium this compound from Part A to the mixed anhydride solution.

  • Reaction Completion: Stir the mixture for 1 hour at 0°C and then for 12 hours at room temperature.

  • Work-up: Cautiously add 400 mL of 5% sulfuric acid. Separate the organic layer and extract the aqueous layer once with ether.

  • Washing: Combine the organic layers and wash with dilute sulfuric acid, followed by concentrated sodium bicarbonate solution until no more benzoic acid precipitates upon acidification of the washings. Finally, wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting product by vacuum distillation to yield diethyl benzoylmalonate.

Data Presentation: Synthesis of Diethyl Benzoylmalonate
ProductBoiling PointYield (%)Refractive Index (n²⁵D)
Diethyl benzoylmalonate144–149°C / 0.8 mm68–751.5063–1.5066

Data sourced from Org. Syn. Coll. Vol. 4, 285.[4]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acylation of this compound.

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Start Dry Glassware (Inert Atmosphere) Reagents Add this compound, Base, and Solvent (e.g., MgCl₂, Et₃N) Start->Reagents Assemble Acyl_Chloride Add Acyl Chloride (Dropwise) Reagents->Acyl_Chloride Stir Stir at Room Temp (Monitor by TLC/GC) Acyl_Chloride->Stir Quench Quench Reaction (e.g., add HCl) Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product Pure β-Keto Ester Purify->Product

Caption: General workflow for synthesizing β-keto esters via acylation of this compound.

References

Application Notes and Protocols: The Use of Sodium Ethoxide as a Base in Diethyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry, enabling the synthesis of a wide array of substituted carboxylic acids. A critical step in this synthesis is the alkylation of diethyl malonate, a process where sodium ethoxide (NaOEt) plays a pivotal role as a strong base.[1] Sodium ethoxide facilitates the deprotonation of the α-carbon of this compound, which is readily abstracted due to the electron-withdrawing effects of the two adjacent carbonyl groups, leading to the formation of a resonance-stabilized enolate ion.[1][2] This enolate is a potent nucleophile that subsequently attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1] The choice of sodium ethoxide is crucial, particularly when using this compound, to prevent transesterification, a potential side reaction that could occur with other alkoxide bases.[2][3] Following alkylation, the substituted malonic ester can be hydrolyzed to a dicarboxylic acid and subsequently decarboxylated upon heating to yield the final carboxylic acid product.[1][4] This methodology is widely employed in the synthesis of various compounds, including pharmaceuticals.[1][5]

Reaction Mechanism and Logical Workflow

The overall transformation involves a three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation to yield the target carboxylic acid.

Reaction Mechanism of Malonic Ester Synthesis

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation This compound CH₂(COOEt)₂ Enolate [CH(COOEt)₂]⁻ Na⁺ This compound->Enolate Deprotonation Sodium Ethoxide NaOEt Sodium Ethoxide->Enolate Ethanol EtOH Alkylated Malonate R-CH(COOEt)₂ Enolate->Alkylated Malonate SN2 Attack Alkyl Halide R-X Alkyl Halide->Alkylated Malonate Sodium Halide NaX Dicarboxylic Acid R-CH(COOH)₂ Alkylated Malonate->Dicarboxylic Acid H₃O⁺, Δ Carboxylic Acid R-CH₂COOH Dicarboxylic Acid->Carboxylic Acid -CO₂ CO2 CO₂

Caption: The reaction mechanism of malonic ester synthesis.

Quantitative Data

The acidity of the α-proton of this compound and the reaction yields are critical parameters for the successful execution of this synthesis.

ParameterValueReference
pKa of this compound ~13[3][6]
pKa of Ethanol (conjugate acid of ethoxide) ~16[3]
Typical Yield for Mono-alkylation Highly dependent on the alkyl halide and reaction conditions.[1]
Yield with Secondary Alkyl Halides Poor yields due to competing E2 elimination.[7]
Yield with Tertiary Alkyl Halides Almost exclusively undergoes elimination.[7]

Experimental Protocols

The following are generalized protocols for the mono- and di-alkylation of this compound using sodium ethoxide. Researchers should adapt these protocols based on the specific reactivity of their chosen alkyl halide.

Protocol 1: Mono-alkylation of this compound

This protocol details the synthesis of a mono-substituted this compound.

Experimental Workflow for Mono-alkylation

experimental_workflow A Preparation of Sodium Ethoxide Solution (Dissolve Na in absolute EtOH) B Formation of the Enolate (Add this compound dropwise) A->B C Alkylation (Add Alkyl Halide dropwise) B->C D Reaction Completion (Reflux for 2-4 hours, monitor by TLC) C->D E Work-up (Remove EtOH, add H₂O, extract with organic solvent) D->E F Purification (Wash, dry, and concentrate the organic layers) E->F G Characterization (Obtain purified mono-alkylated product) F->G

Caption: A typical experimental workflow for mono-alkylation.

Materials:

  • Sodium metal

  • Absolute ethanol

  • This compound

  • Alkyl halide (e.g., n-butyl bromide)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.[1]

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature with continuous stirring. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[8]

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed.[1]

  • Reaction Completion: After the addition of the alkyl halide is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8] The crude product can be further purified by vacuum distillation or column chromatography.[8]

Protocol 2: Di-alkylation of this compound

This protocol describes the synthesis of a di-substituted this compound.

Procedure:

  • First Alkylation: Follow steps 1-3 of Protocol 1, using one equivalent of sodium ethoxide and one equivalent of the first alkyl halide relative to this compound.[1]

  • Second Enolate Formation: After the first alkylation is complete (as determined by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide solution (prepared separately) and stir for 30 minutes.[8]

  • Second Alkylation: To the newly formed enolate, add the second alkylating agent (1.0 equivalent) dropwise.[8]

  • Reaction Completion and Work-up: Heat the reaction mixture to reflux for several hours until the di-alkylation is complete, monitoring by TLC. Follow the work-up and purification procedures described in Protocol 1 (steps 5 and 6).[1]

Troubleshooting and Optimization

  • Low Yield: Low yields can result from incomplete reaction or side reactions. Ensure all reagents are anhydrous, as moisture can quench the enolate.[9] For secondary alkyl halides, consider using a more polar aprotic solvent like DMSO to favor the SN2 pathway.[10]

  • Mixture of Mono- and Di-alkylated Products: To favor mono-alkylation, use a slight excess of this compound.[8] For di-alkylation, ensure the addition of a full second equivalent of base and alkyl halide.

  • Elimination Products: The use of secondary or tertiary alkyl halides can lead to the formation of alkenes via E2 elimination.[7] This is more prevalent at higher temperatures.

Conclusion

The use of sodium ethoxide as a base in this compound reactions is a robust and versatile method for the synthesis of substituted carboxylic acids. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields and selectively obtaining the desired mono- or di-alkylated products. The protocols and data presented here provide a comprehensive guide for researchers in the successful application of this important synthetic transformation.

References

Application Notes: Diethyl Malonate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl malonate, the diethyl ester of malonic acid, is a cornerstone reagent in organic synthesis, prized for its versatility as a nucleophilic building block.[1][2] Its significance is particularly pronounced in the construction of a wide array of heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][3][4] The reactivity of this compound stems from the acidity of the methylene (-CH2-) protons situated between the two electron-withdrawing ester groups.[2][4] This "active methylene" group can be readily deprotonated by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile capable of participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5]

This document provides an overview of the application of this compound in the synthesis of several key classes of heterocyclic compounds, including pyrimidines, coumarins, and quinolines. Detailed experimental protocols and comparative data are presented to guide researchers and drug development professionals in leveraging this versatile reagent.

Key Applications in Heterocyclic Synthesis

This compound serves as a key precursor in numerous classical and modern synthetic methodologies for heterocycles.[1] Its utility is demonstrated in well-established reactions such as the Knoevenagel condensation, the Gould-Jacobs reaction, and multicomponent reactions like the Biginelli reaction.

  • Synthesis of Pyrimidines: Pyrimidines are a fundamental class of nitrogen-containing heterocycles, forming the backbone of nucleobases in DNA and RNA.[6] The condensation of this compound with N-C-N synthons like urea, thiourea, or guanidine is a widely employed strategy for constructing the pyrimidine ring.[6][7] This approach is exemplified in the synthesis of barbituric acids and other substituted pyrimidine derivatives, many of which exhibit significant therapeutic properties.[7] Multicomponent reactions, such as the Biginelli reaction, can also utilize malonates to produce complex dihydropyrimidines in a single step.[8]

  • Synthesis of Coumarins: Coumarins (benzopyran-2-ones) are a large family of natural and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3] A primary route to coumarin-3-carboxylates involves the Knoevenagel condensation of a salicylaldehyde derivative with this compound.[3][9][10][11] This reaction is typically catalyzed by a weak base, such as piperidine, and proceeds via nucleophilic addition to the aldehyde followed by intramolecular cyclization and dehydration.[9][10][12]

  • Synthesis of Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. The Gould-Jacobs reaction provides a powerful method for synthesizing 4-hydroxyquinolines.[13][14][15][16] The reaction commences with the condensation of an aniline with diethyl ethoxymethylenemalonate (a derivative of this compound), followed by a thermal intramolecular cyclization to form the quinoline ring system.[15][16][17] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline product.[15]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Coumarin-3-carboxylate via Knoevenagel Condensation

This protocol describes the synthesis of a coumarin derivative from salicylaldehyde and this compound, a reaction widely used for its simplicity and efficiency.[9][10][11]

Materials:

  • Salicylaldehyde

  • This compound

  • Absolute Ethanol

  • Piperidine

  • Acetic Acid (glacial)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), this compound (1.5 g, 9.4 mmol), and absolute ethanol (5 mL).[11]

  • Add piperidine (0.1 mL) as a base catalyst, followed by one drop of glacial acetic acid.[11]

  • Add a few boiling stones to the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-7 hours.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, ethyl coumarin-3-carboxylate, in a desiccator or a vacuum oven.

Hydrolysis to Coumarin-3-carboxylic Acid (Optional):

  • In a 50 mL round-bottom flask, combine the synthesized ethyl coumarin-3-carboxylate (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (KOH) (1.0 g, 17.8 mmol).[11]

  • Heat the mixture to boiling for approximately 30 minutes until a clear solution is obtained.[11]

  • In a separate Erlenmeyer flask, place hydrochloric acid (2 M, 10 mL) and a magnetic stir bar.[11]

  • Slowly add the hot reaction mixture to the stirred HCl solution. A precipitate of coumarin-3-carboxylic acid will form.[11]

  • Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol details the synthesis of a 4-hydroxyquinoline derivative using aniline and diethyl ethoxymethylenemalonate.[15][17] Microwave heating can significantly accelerate the cyclization step.[17]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A) or Microwave reactor vial

  • Acetonitrile (ice-cold)

  • Heating mantle or Microwave synthesizer

  • Magnetic stirrer

Procedure:

Step A: Condensation

  • Combine aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol) in a suitable reaction vessel.[17]

  • Heat the mixture at approximately 100-140°C for 1-2 hours. This step forms the intermediate anilidomethylenemalonate.[15] Ethanol is eliminated during this process.

Step B: Cyclization

  • Thermal Method: Add a high-boiling solvent like diphenyl ether to the intermediate from Step A. Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes to induce intramolecular cyclization.[16]

  • Microwave Method: Place the mixture from Step A in a microwave vial. Heat in a microwave synthesizer to 250-300°C for 5-15 minutes.[17] High pressures will be generated.

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate.

  • Filter the solid product and wash with a cold solvent like acetonitrile or diethyl ether to remove the high-boiling solvent and impurities.[17]

Step C: Hydrolysis and Decarboxylation (Optional)

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[15]

  • Subsequent heating of the carboxylic acid (often in the same high-boiling solvent) will lead to decarboxylation, yielding the final 4-hydroxyquinoline.[15]

Protocol 3: Synthesis of a Pyrimidine Derivative via Biginelli-type Reaction

This protocol describes a three-component reaction for the synthesis of a pyrimidine derivative using an aldehyde, this compound, and thiourea.

Materials:

  • Benzaldehyde

  • This compound

  • Thiourea

  • Ethanol

  • Acetylacetone

  • Trifluoroacetic acid (catalyst)

  • Magnetic stirrer with hotplate

Procedure:

  • In a reaction flask, dissolve thiourea (1.52 g, 0.02 mol) in a mixture of acetylacetone (5 mL) and ethanol (1 mL).

  • Add this compound (3.04 mL, 0.02 mol) dropwise to the stirred solution.

  • After stirring for 5 minutes, add benzaldehyde (2.03 mL, 0.02 mol) to the mixture.

  • Continue stirring for 30 minutes, then add a catalytic amount of trifluoroacetic acid (0.02 mL).

  • Heat the reaction mixture to 60-65°C, monitoring the reaction's progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Data Presentation

Table 1: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Salicylaldehyde DerivativeMethylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
SalicylaldehydeThis compoundPiperidine, Acetic Acid / EtOH7 h (reflux)High[9][10]
SalicylaldehydeThis compoundPiperidine, Acetic Acid / EtOH40 min (ultrasound)Higher than reflux[9]
4-Hydroxy SalicylaldehydeDimethyl malonateCholine Chloride/Zinc ChlorideNot specified61-96[10]
5-Bromo SalicylaldehydeEthyl cyanoacetateCholine Chloride/Zinc ChlorideNot specified61-96[10]

Table 2: Synthesis of 4-Hydroxyquinoline Derivatives via Gould-Jacobs Reaction

Aniline DerivativeReaction Temperature (°C)Reaction Time (min)Yield (%)Reference
Aniline250101[17]
Aniline300237[17]
Aniline2503011[17]
Aniline3001028[17]
Aniline300547[17]

Visualizations

G cluster_start Starting Materials A This compound E Intermediate Formation (e.g., Enolate, Condensation Adduct) A->E B Heterocyclic Precursor (e.g., Salicylaldehyde, Aniline, Urea) B->E C Base/Acid Catalyst Solvent C->E D Reaction Setup (Heating/Reflux/Microwave) D->E F Intramolecular Cyclization E->F G Work-up & Purification (Precipitation, Filtration, Crystallization) F->G H Final Heterocyclic Compound G->H

Caption: General workflow for heterocyclic synthesis using this compound.

G cluster_reactions Reaction Pathways cluster_products Heterocyclic Products DEM This compound (Active Methylene Compound) R1 Knoevenagel Condensation (+ Salicylaldehyde) DEM->R1 R2 Gould-Jacobs Reaction (+ Aniline Derivative) DEM->R2 R3 Cyclocondensation (+ Urea/Thiourea) DEM->R3 P1 Coumarins R1->P1 P2 Quinolines R2->P2 P3 Pyrimidines R3->P3

Caption: this compound as a central precursor to diverse heterocycles.

References

Application Notes and Protocols for the Decarboxylation of Substituted Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the decarboxylation of substituted malonic esters, a crucial transformation in the synthesis of a wide variety of carboxylic acids. The two primary methodologies, traditional acidic or basic hydrolysis followed by thermal decarboxylation and the Krapcho dealkoxycarbonylation, are presented with detailed experimental procedures, comparative data, and workflow diagrams to guide researchers in selecting and executing the optimal method for their specific synthetic needs.

Introduction

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, allowing for the synthesis of mono- and disubstituted carboxylic acids. A key final step in this sequence is the decarboxylation of the substituted malonic ester intermediate. This process removes one of the two ester groups, yielding the desired carboxylic acid. The choice of decarboxylation method can significantly impact the overall yield and substrate compatibility. This document details the experimental setups for two widely employed methods: the classic hydrolysis and heat-induced decarboxylation, and the versatile Krapcho decarboxylation.

Method 1: Traditional Hydrolysis and Thermal Decarboxylation

This classical approach involves two distinct steps: the hydrolysis of both ester functionalities to form a dicarboxylic acid, followed by the thermal elimination of carbon dioxide. The hydrolysis can be performed under either acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative, which possesses a β-carbonyl group, readily induces decarboxylation.

Experimental Protocol: Synthesis of 2-Methylpentanoic Acid

This protocol details the hydrolysis and decarboxylation of diethyl 2-methyl-2-propylmalonate.

Step 1: Saponification (Basic Hydrolysis)

  • In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 250 g of technical potassium hydroxide in 200 ml of water.

  • Heat the solution on a steam cone and add 250 g (1.16 moles) of diethyl sec-butylmalonate in a steady stream with vigorous stirring.[1]

  • Heat and stir the mixture for 5 hours to ensure complete hydrolysis. During this time, ethanol will be evolved.[1]

Step 2: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to Congo red.

  • Transfer the mixture to a large beaker and heat on a steam bath in a well-ventilated fume hood. As the temperature increases, vigorous evolution of carbon dioxide will occur.

  • Heat the mixture for an additional 30 minutes after the initial vigorous effervescence has subsided to ensure complete decarboxylation.

  • Cool the reaction mixture to room temperature. The product, 2-methylpentanoic acid, will separate as an oily layer.

Step 3: Work-up and Purification

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with two 100 ml portions of diethyl ether.

  • Combine the organic layer and the ethereal extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • Distill the crude product under reduced pressure to obtain pure 2-methylpentanoic acid.

Method 2: The Krapcho Dealkoxycarbonylation

The Krapcho decarboxylation is a powerful and often milder alternative to the traditional two-step hydrolysis and decarboxylation sequence.[2] It is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.[2] The reaction is typically carried out by heating the substituted malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with a salt, most commonly a halide like lithium chloride or sodium chloride, and a small amount of water.[2] A significant advantage of the Krapcho reaction is that it often proceeds in a single step and can be highly chemoselective, cleaving only one ester group.[2]

Experimental Protocol: Microwave-Assisted Aqueous Krapcho Decarboxylation of Diethyl Benzylmalonate

This protocol describes a rapid and environmentally friendly microwave-assisted Krapcho decarboxylation.[3][4][5]

Step 1: Reaction Setup

  • To a 2–5 mL microwave vial, add diethyl benzylmalonate (1.5 mmol), lithium sulfate (166 mg, 1.5 mmol), and deionized water (3.0 mL).[5]

  • Seal the vial securely.

Step 2: Microwave Irradiation

  • Place the sealed vial in a microwave reactor and heat to 210 °C for 30 minutes.[5] Note that pressure will build up in the vial due to the liberation of carbon dioxide.[5]

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature. Carefully vent the vial in a fume hood according to the manufacturer's instructions to release the internal pressure.[5]

  • Pour the contents of the vial into a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 15 mL).[5]

  • Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, phenylacetic acid ethyl ester.

  • Purify the crude oil by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize quantitative data for the decarboxylation of various substituted malonic esters using both the traditional and Krapcho methodologies.

Table 1: Traditional Hydrolysis and Thermal Decarboxylation

SubstrateHydrolysis ConditionsDecarboxylation ConditionsProductYield (%)Reference
Diethyl sec-butylmalonateKOH, H₂O, heat, 5hHCl (aq), heat2-Methylbutanoic acid83-84%[1]
Diethyl n-butylmalonate25% H₂SO₄HeatHexanoic acid76-86%
Diethyl ethylphenylmalonateKOH, EtOH/H₂O, refluxH₂SO₄ (aq), heat2-Phenylbutanoic acid~90%

Table 2: Krapcho Dealkoxycarbonylation

SubstrateSolventSaltTemperature (°C)TimeProductYield (%)Reference
Diethyl benzylmalonateH₂OLi₂SO₄210 (MW)30 minEthyl phenylacetate95%[3][4][5]
Diethyl n-butylmalonateH₂OLi₂SO₄210 (MW)30 minEthyl hexanoate92%[3][4][5]
Diethyl allylmalonateH₂OLi₂SO₄210 (MW)30 minEthyl 3-pentenoate88%[3][4][5]
Diethyl phenylmalonateH₂OLi₂SO₄210 (MW)30 minEthyl phenylacetate90%[3][4][5]
Diethyl 2-ethyl-2-phenylmalonateDMSOLiCl, H₂O1604hEthyl 2-phenylbutanoate~95%

Visualizations

The following diagrams illustrate the conceptual workflows for the two primary decarboxylation methods.

G cluster_0 Traditional Hydrolysis & Decarboxylation A Substituted Malonic Ester B Hydrolysis (Acid or Base) A->B C Substituted Malonic Acid B->C D Thermal Decarboxylation C->D E Substituted Carboxylic Acid D->E

Caption: Workflow for Traditional Decarboxylation.

G cluster_1 Krapcho Dealkoxycarbonylation F Substituted Malonic Ester G Heating with Salt in Polar Aprotic Solvent (e.g., DMSO, LiCl, H₂O) F->G H Substituted Ester G->H

Caption: Workflow for Krapcho Decarboxylation.

Conclusion

The decarboxylation of substituted malonic esters is a fundamental transformation in organic synthesis. The traditional method involving hydrolysis and thermal decarboxylation is robust and high-yielding for many substrates. However, the Krapcho dealkoxycarbonylation offers a milder, often one-pot, alternative that is advantageous for sensitive molecules. The recent development of microwave-assisted Krapcho reactions further enhances the efficiency and environmental friendliness of this process. The choice between these methods should be guided by the specific substrate, desired product, and available equipment. The protocols and data provided herein serve as a detailed guide for researchers to successfully implement these important reactions in their synthetic endeavors.

References

Application Notes and Protocols for the Characterization of Diethyl Malonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used to characterize the reaction products of diethyl malonate. Detailed protocols for key analytical methods are presented, along with quantitative data to aid in the identification and quantification of various derivatives.

Overview of Analytical Techniques

The characterization of this compound reaction products typically involves a combination of chromatographic and spectroscopic techniques to determine the structure, purity, and yield of the synthesized compounds. The most common methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. It is often coupled with Gas Chromatography (GC-MS) for the analysis of complex mixtures.

  • Gas Chromatography (GC): Separates volatile and thermally stable compounds in a mixture based on their boiling points and interactions with a stationary phase. It is used for reaction monitoring, purity assessment, and quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Analysis of a this compound Alkylation Product

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks to determine the relative ratios of different protons in the molecule.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure of the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis of a this compound Reaction Mixture

  • Sample Preparation:

    • Take an aliquot (e.g., 100 µL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1 mL in a GC vial.[1]

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., dipropyl malonate) to the diluted sample.[1]

  • GC-MS Instrument Conditions: [2]

    • GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it with a library of known spectra (e.g., NIST) and by interpreting the fragmentation patterns.

    • Determine the retention time for each component.[3]

    • For quantitative analysis, generate a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC Analysis of this compound and its Derivatives

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Instrument Conditions (Reverse Phase): [4]

    • Column: C18 column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

  • Data Analysis:

    • Identify and quantify the components based on their retention times and peak areas by comparing them to analytical standards.

Quantitative Data

¹H NMR Spectral Data

The following table summarizes typical ¹H NMR chemical shifts for this compound and some of its common derivatives in CDCl₃.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-CH₂- (malonyl)3.39s-
-OCH₂CH₃4.20q7.1
-OCH₂CH1.28t7.1
Diethyl Ethylmalonate-CH (Et)-3.19t7.3
-OCH₂CH₃4.18q7.1
-CH₂CH₃ (ethyl sub)1.95quint7.4
-OCH₂CH1.26t7.1
-CH₂CH ₃ (ethyl sub)0.89t7.4
Diethyl Diethylmalonate-OCH₂CH₃4.12q7.1
-CH ₂CH₃1.87q7.4
-OCH₂CH1.20t7.1
-CH₂CH0.80t7.4

Data compiled from various sources, including[5][6].

Mass Spectrometry Fragmentation Data

Electron ionization mass spectrometry (EI-MS) of this compound derivatives often shows characteristic fragmentation patterns.[7]

Compound TypeKey Fragment (m/z)Description
Diethyl Alkylmalonates[M - 45]⁺Loss of an ethoxy radical (•OCH₂CH₃)
[M - 73]⁺Loss of a carbethoxy radical (•COOCH₂CH₃)
[M - 159]⁺Loss of the this compound moiety
Diethyl Arylmalonates[M]⁺Often an intense molecular ion peak
[M - 159]⁺Loss of the this compound moiety, can be the base peak[7]

Data based on fragmentation patterns described in[7].

Gas Chromatography Retention Data

Retention times are highly dependent on the specific GC conditions. The following table provides an example of expected elution order for a non-polar column.

CompoundExpected Retention Time (Relative)
This compound1.00
Diethyl Methylmalonate> 1.00
Diethyl Ethylmalonate> Diethyl Methylmalonate
Diethyl Propylmalonate> Diethyl Ethylmalonate
Diethyl Benzylmalonate> Diethyl Propylmalonate

Relative retention times are qualitative and will vary with the specific alkyl/aryl group and GC conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound derivative, such as through an alkylation reaction.

G cluster_0 Synthesis cluster_1 Characterization Start Start ReactionSetup Reaction Setup (this compound, Base, Solvent) Start->ReactionSetup Alkylation Addition of Alkylating Agent ReactionSetup->Alkylation ReactionMonitoring Reaction Monitoring (TLC, GC) Alkylation->ReactionMonitoring Workup Aqueous Workup & Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Purified Product Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR GCMS GC-MS Analysis FinalProduct->GCMS HPLC HPLC Analysis FinalProduct->HPLC DataAnalysis Data Analysis & Structure Confirmation NMR->DataAnalysis GCMS->DataAnalysis HPLC->DataAnalysis Report Report DataAnalysis->Report

Caption: General experimental workflow for synthesis and characterization.

Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic reaction involving this compound. The following diagram illustrates the key steps of this pathway.[8][9][10]

G DiethylMalonate This compound Enolate Enolate Intermediate DiethylMalonate->Enolate 1. Base (e.g., NaOEt) AlkylatedEster Alkylated this compound Enolate->AlkylatedEster 2. Alkyl Halide (R-X) DicarboxylicAcid Malonic Acid Derivative AlkylatedEster->DicarboxylicAcid 3. H₃O⁺, Heat (Hydrolysis) CarboxylicAcid Final Carboxylic Acid DicarboxylicAcid->CarboxylicAcid 4. Heat (Decarboxylation)

Caption: Key steps of the malonic ester synthesis pathway.

References

Troubleshooting & Optimization

How to prevent dialkylation in diethyl malonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dialkylation during diethyl malonate synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions for selective mono-alkylation.

Troubleshooting Guide: Preventing Dialkylation

Unwanted dialkylation is a common side reaction in this compound synthesis. This guide will help you identify the potential causes and implement effective solutions.

Symptom Potential Cause Recommended Solution
High percentage of dialkylated product in final mixture Incorrect Stoichiometry: Using a 1:1 molar ratio of this compound to the alkylating agent can still lead to dialkylation as the mono-alkylated product is also acidic and can be deprotonated and react further.Use a slight excess (1.1 to 1.5 equivalents) of this compound relative to the base and the alkylating agent. This ensures that the enolate of the starting material is preferentially formed and reacts.[1]
Strongly Basic Conditions: While a strong base is necessary for deprotonation, its prolonged presence can facilitate the deprotonation of the mono-alkylated product, leading to the dialkylated side product.- Use a stoichiometric amount of a suitable base (e.g., sodium ethoxide). - Consider using a milder base like potassium carbonate in combination with a phase-transfer catalyst.
High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation reaction.Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like TLC or GC.
Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can increase the likelihood of it reacting with the enolate of the mono-alkylated product.Add the alkylating agent slowly and dropwise to the reaction mixture to maintain its concentration at a low level.
Low overall yield of the desired mono-alkylated product Competitive Elimination Reaction (E2): This is particularly problematic with secondary and tertiary alkyl halides, where the malonate enolate acts as a base rather than a nucleophile.Use primary alkyl halides whenever possible. For secondary halides, use a less hindered base and lower reaction temperatures. Tertiary alkyl halides are generally unsuitable for this reaction.
Hydrolysis of the Ester: Presence of water in the reaction mixture can lead to the hydrolysis of the this compound or the product.Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing dialkylation?

A1: Stoichiometry is the most critical factor. Using a slight excess of this compound is the most common and effective method to favor mono-alkylation.[1]

Q2: Which base is best for selective mono-alkylation?

A2: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base. It is important to use a base with the same alkyl group as the ester to prevent transesterification. For more sensitive substrates, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can provide more controlled deprotonation.

Q3: Can I use a stronger base like LDA to ensure complete mono-alkylation?

A3: While Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base, its use can sometimes lead to complications. However, for specific applications, particularly with less reactive alkylating agents, LDA can be advantageous in achieving complete and rapid enolate formation.

Q4: How does the choice of solvent affect the selectivity of the reaction?

A4: The solvent plays a crucial role. Protic solvents like ethanol are typically used with alkoxide bases. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions and may be beneficial, especially when using bases like NaH.

Q5: Are there any advanced techniques to guarantee mono-alkylation?

A5: Yes, one advanced method involves using a "masking" or "protecting" group for one of the acidic protons of this compound. This approach chemically blocks one of the acidic sites, allowing for selective mono-alkylation, after which the protecting group is removed.

Data Presentation: Mono- vs. Di-alkylation Yields

The following table summarizes quantitative data on the yields of mono- and di-alkylation products under different reaction conditions.

This compound (equiv.) Base (equiv.) Alkylating Agent (equiv.) Solvent Catalyst Mono-alkylated Product Yield (%) Di-alkylated Product Yield (%) Reference
1.0NaH (1.0)1,3-dibromopropane (1.0)DMPU-12-J. Org. Chem. 1997, 62, 5235-5237
1.0K₂CO₃ (1.5)1,6-dichlorohexane (3.0)CyclohexanePEG-MME, TBAB78 (purity >99%)Not reported (minor)US Patent 7,038,072 B2[2]
1.0K₂CO₃ (1.75)1,8-dichlorooctane (3.6)Cyclohexane/DMFPEG-MME, TBAB77 (purity >99%)Not reported (minor)US Patent 7,038,072 B2[2]
1.1NaH (1.0)Iodobutane (1.0)DMF-93Not reportedBeilstein J. Org. Chem. 2014, 10, 1744–1749[3]

DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone; PEG-MME = Poly(ethylene glycol) monomethyl ether; TBAB = Tetrabutylammonium bromide

Experimental Protocols

Protocol for Selective Mono-alkylation of this compound

This protocol is a representative procedure for achieving selective mono-alkylation using sodium ethoxide as the base.

Materials:

  • This compound (1.1 equivalents)

  • Primary alkyl halide (1.0 equivalent)

  • Sodium metal (1.0 equivalent)

  • Absolute ethanol (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.1 equivalents) dropwise to the stirred solution. Stir the mixture for 30-60 minutes at room temperature to ensure the complete formation of the this compound enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

ReactionPathway DEM This compound Enolate Enolate Anion DEM->Enolate + Base - H+ MonoAlk Mono-alkylated Product Enolate->MonoAlk + R-X - X- Enolate_Mono Mono-alkylated Enolate MonoAlk->Enolate_Mono + Base - H+ DiAlk Di-alkylated Product Enolate_Mono->DiAlk + R-X - X- TroubleshootingWorkflow decision decision solution solution start Start: High Dialkylation Observed check_stoichiometry Check Stoichiometry: DEM : Base : R-X start->check_stoichiometry is_excess_dem Is DEM in excess (e.g., 1.1:1:1)? check_stoichiometry->is_excess_dem adjust_stoichiometry Adjust to use excess DEM is_excess_dem->adjust_stoichiometry No check_addition Review Alkyl Halide Addition is_excess_dem->check_addition Yes adjust_stoichiometry->check_addition is_slow_addition Was addition slow and dropwise? check_addition->is_slow_addition slow_addition Implement slow, dropwise addition is_slow_addition->slow_addition No check_temp Review Reaction Temperature is_slow_addition->check_temp Yes slow_addition->check_temp is_temp_low Was temperature kept low? check_temp->is_temp_low lower_temp Lower reaction temperature is_temp_low->lower_temp No consider_ptc Consider alternative methods: Phase-Transfer Catalysis or milder base (K₂CO₃) is_temp_low->consider_ptc Yes lower_temp->consider_ptc

References

Technical Support Center: Optimizing Mono-alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the mono-alkylation of diethyl malonate for improved reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the mono-alkylation of this compound, and how can it be minimized?

The most prevalent side reaction is the formation of a dialkylated product.[1][2] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, creating a new enolate that reacts with another molecule of the alkylating agent.[1]

To minimize dialkylation, you can:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of this compound (e.g., 1.05 equivalents) can further favor mono-alkylation.[1][3]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, making it more likely to react with the more abundant this compound enolate.[1]

  • Temperature Control: Maintain a lower reaction temperature during the addition of the alkylating agent to reduce the rate of the second alkylation.[3]

Q2: My yield is low, and I've identified an alkene byproduct. What is happening?

This indicates a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions used to deprotonate this compound can also promote the elimination of HX from the alkyl halide, especially if the halide is secondary or tertiary.[1] To mitigate this, use primary or methyl alkyl halides, which are less prone to elimination.[1] Secondary halides often result in poor yields, and tertiary halides are generally unsuitable for this reaction as they almost exclusively lead to elimination.[1][4] Lowering the reaction temperature can also favor the desired SN2 substitution over E2 elimination.[1]

Q3: Which bases and solvents are recommended for this reaction?

The choice of base and solvent is critical and often linked.

  • Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and traditional choice. To prevent transesterification, the alkoxide base should always match the alcohol of the ester (e.g., sodium ethoxide for this compound).[2][3]

  • Sodium Hydride (NaH) in an Aprotic Solvent: Stronger bases like NaH can be used for complete and irreversible deprotonation.[3] They require anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).[3] This combination can minimize certain side reactions.[3]

  • Potassium Carbonate with a Phase-Transfer Catalyst: In some cases, a milder base like potassium carbonate can be used with a phase-transfer catalyst, which can help suppress dialkylation.[4]

Q4: Can I use different alkylating agents for sequential dialkylation?

Yes, the malonic ester synthesis is versatile and allows for sequential alkylation to create a dialkylated product with two different alkyl groups.[2] This is achieved by performing the first mono-alkylation, followed by the addition of a second equivalent of base and then the second, different alkylating agent.[3]

Q5: Why is my reaction mixture showing signs of ester hydrolysis?

Ester hydrolysis can occur if water is present during the reaction or, more commonly, during the workup under acidic or basic conditions.[1] To prevent this, ensure you are using anhydrous solvents and properly dried glassware.[3] During the workup, minimize prolonged exposure to strong acids or bases, especially at elevated temperatures.[4]

Troubleshooting Guide

Problem / SymptomPotential Cause(s)Recommended Solution(s)
High proportion of dialkylated product - Molar ratio of base or alkylating agent to this compound is > 1:1.[3]- Reaction temperature is too high.[3]- Mono-alkylated product is more nucleophilic.[5]- Use a slight excess of this compound (1.05 eq).[3]- Add the alkylating agent slowly and maintain a lower reaction temperature.[1]- Ensure no more than one equivalent of base is used.[3]
Low yield with alkene byproduct detected - Competing E2 elimination reaction.[1]- Use of secondary or tertiary alkyl halides.[4]- High reaction temperature.[4]- Use primary alkyl halides (reactivity: I > Br > Cl).[1][4]- Lower the reaction temperature to favor SN2 substitution.[1]
Reaction is slow or does not go to completion - The base is not strong enough or has decomposed.[3][4]- The alkylating agent is unreactive (e.g., alkyl chloride).[4]- Insufficient heating.[3]- Use a stronger base like NaH or LDA if NaOEt is ineffective.[3]- Ensure the base is fresh and handled under anhydrous conditions.[4]- Consider using a more reactive alkylating agent (bromide or iodide).[4]- Monitor by TLC/GC and gently heat if necessary.[1]
Presence of transesterification byproducts - The alkoxide base does not match the ester's alkyl group (e.g., using sodium methoxide with this compound).- Always use a base that corresponds to the ester (e.g., NaOEt for this compound).[2][3]
Difficulty separating mono- and dialkylated products - The boiling points and polarities of the mono- and dialkylated products can be very similar.[3]- Optimize reaction conditions to maximize the yield of the desired mono-alkylated product.[3]- Use careful column chromatography for purification if vacuum distillation is ineffective.[1][3]

Data Presentation: Optimizing Reaction Parameters

The successful mono-alkylation of this compound hinges on the careful control of several experimental parameters.

Table 1: Influence of Stoichiometry and Reagents on Selectivity

ParameterCondition for Mono-alkylationCondition for Di-alkylationRationale
Base:Malonate Ratio ~1:1 (or slight excess of malonate)[3]>2:1 (added stepwise)[3]Using one equivalent of base ensures only one deprotonation occurs. For dialkylation, a second equivalent of base is needed after the first alkylation.[3]
Alkylating Agent 1 equivalent of R-X1 eq of R-X, then 1 eq of R'-XStoichiometry dictates the extent of alkylation.
Type of Alkyl Halide Primary (CH₃-X or RCH₂-X)[1]Primary (CH₃-X or RCH₂-X)Secondary and tertiary halides strongly favor E2 elimination, leading to low yields of the desired substitution product.[1][4]

Table 2: Common Bases and Solvents for Mono-alkylation

BaseRecommended Solvent(s)Key Considerations
Sodium Ethoxide (NaOEt) Ethanol[3]The standard, cost-effective choice. The solvent must match the ester to prevent transesterification.[3]
Sodium Hydride (NaH) Anhydrous THF, DMF[3]A strong, non-nucleophilic base that provides irreversible deprotonation. Requires strictly anhydrous conditions.[3][6]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileA milder base, often used with a phase-transfer catalyst to improve reactivity and selectivity.[4]
Lithium Diisopropylamide (LDA) Anhydrous THF[7]A very strong, sterically hindered base for complete and rapid enolate formation, especially with less acidic substrates. Requires low temperatures.[7][8]

Experimental Protocols

Protocol: Selective Mono-alkylation of this compound using Sodium Ethoxide

This protocol details a standard procedure for the mono-alkylation of this compound with a primary alkyl halide.

1. Preparation of Sodium Ethoxide Solution:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.[9]

  • Carefully add sodium metal (1.0 equivalent), cut into small pieces, portion-wise to the ethanol.[1] The reaction is exothermic and produces hydrogen gas.

  • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

2. Enolate Formation:

  • To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature.[3]

  • Stir the mixture for 30-60 minutes to ensure the complete formation of the this compound enolate.[1]

3. Alkylation:

  • Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution.[3] An exothermic reaction may be observed.

  • After the addition is complete, gently heat the mixture to reflux.[1]

  • Monitor the reaction's progress using TLC or GC until the this compound starting material is consumed.[1]

4. Workup and Purification:

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[3]

  • Add water to the resulting residue to dissolve any salts.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][6]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.[6]

  • Purify the crude product via vacuum distillation or flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and any dialkylated byproduct.[1][3]

Visualizations

// Nodes sub [label="this compound", fillcolor="#F1F3F4"]; enolate [label="Enolate", fillcolor="#F1F3F4"]; mono [label="Mono-alkylated Product\n(Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; enolate2 [label="Mono-alkylated\nEnolate", fillcolor="#F1F3F4"]; di [label="Di-alkylated Product\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout base1 [label="+ Base\n- H+", shape=plaintext, fontcolor="#5F6368"]; rx1 [label="+ R-X", shape=plaintext, fontcolor="#5F6368"]; base2 [label="+ Base\n- H+", shape=plaintext, fontcolor="#5F6368"]; rx2 [label="+ R-X", shape=plaintext, fontcolor="#5F6368"];

// Edges sub -> base1 [arrowhead=none]; base1 -> enolate; enolate -> rx1 [arrowhead=none]; rx1 -> mono; mono -> base2 [arrowhead=none]; base2 -> enolate2; enolate2 -> rx2 [arrowhead=none]; rx2 -> di; } DOT Caption: Reaction pathways for mono- and di-alkylation.

// Nodes setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4"]; base_prep [label="2. Base Preparation\n(Na in EtOH)", fillcolor="#4285F4"]; enolate_form [label="3. Enolate Formation\n(Add this compound)", fillcolor="#4285F4"]; alkylation [label="4. Alkylation\n(Add R-X, Reflux)", fillcolor="#FBBC05"]; workup [label="5. Workup\n(Quench, Extract)", fillcolor="#34A853"]; purify [label="6. Purification\n(Distillation / Chromatography)", fillcolor="#34A853"]; product [label="Pure Mono-alkylated Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges setup -> base_prep; base_prep -> enolate_form; enolate_form -> alkylation; alkylation -> workup [label="Monitor by TLC/GC"]; workup -> purify; purify -> product; } DOT Caption: General experimental workflow for mono-alkylation.

// Nodes start [label="Low Yield of\nDesired Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_side_products [label="Analyze Crude Product\n(NMR, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

dialkylation [label="High Dialkylation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="Alkene Byproduct?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; unreacted_sm [label="High Unreacted SM?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

sol_dialkyl [label="Solution:\n- Check Stoichiometry (1:1)\n- Slow Alkyl Halide Addition\n- Lower Temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_alkene [label="Solution:\n- Use Primary Alkyl Halide\n- Lower Temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_unreacted [label="Solution:\n- Check Base Activity\n- Use More Reactive Halide (Br, I)\n- Increase Reaction Time/Temp", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_side_products; check_side_products -> dialkylation; dialkylation -> sol_dialkyl [label="Yes"]; dialkylation -> alkene [label="No"]; alkene -> sol_alkene [label="Yes"]; alkene -> unreacted_sm [label="No"]; unreacted_sm -> sol_unreacted [label="Yes"]; } DOT Caption: A logic diagram for troubleshooting low yield.

References

Common side reactions in malonic ester synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for malonic ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other issues encountered during this versatile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in malonic ester synthesis?

A1: The most frequently encountered side reactions in malonic ester synthesis include:

  • Dialkylation: The mono-alkylated product can undergo a second alkylation, leading to a mixture of products.[1][2]

  • Transesterification: The alkoxide base can react with the ester, exchanging the alkyl groups and creating a mixture of starting materials.[3]

  • E2 Elimination: With sterically hindered alkyl halides (secondary or tertiary), the enolate can act as a base, leading to the formation of an alkene instead of the desired alkylated product.[4][5]

  • O-Alkylation: As an ambident nucleophile, the enolate can be alkylated at the oxygen atom to form a ketene acetal, although C-alkylation is generally the major pathway.[6]

  • Hydrolysis: Premature hydrolysis of the ester groups can occur if the reaction conditions are not anhydrous.

Q2: I am observing a significant amount of dialkylated product in my reaction mixture. How can I favor mono-alkylation?

A2: The formation of a dialkylated product is a common issue because the mono-alkylated ester still possesses an acidic proton.[1][7] To minimize dialkylation and favor the mono-alkylated product, you can:

  • Use an excess of the malonic ester: By using a stoichiometric excess of the malonic ester relative to the base and the alkylating agent, you increase the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[8]

  • Control the stoichiometry: Carefully control the molar equivalents of your reagents. Use of approximately one equivalent of base and one equivalent of the alkyl halide is crucial.

  • Slow addition of the alkylating agent: Adding the alkylating agent slowly at a low temperature can help to control the reaction and minimize the second alkylation.

Q3: My product analysis shows a mixture of different esters. What is causing this and how can it be prevented?

A3: A mixture of esters is likely due to transesterification. This occurs when the alkoxide base used for deprotonation does not match the alkyl groups of your malonic ester (e.g., using sodium methoxide with diethyl malonate).[3] The alkoxide can act as a nucleophile and attack the carbonyl group of the ester, leading to an exchange of the alkyl groups.

To prevent transesterification, always use an alkoxide base with the same alkyl group as the ester . For example:

  • For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[2][3]

  • For dimethyl malonate, use sodium methoxide (NaOMe) in methanol.

This ensures that even if the alkoxide attacks the ester, the starting material is regenerated, and no side product is formed.[3]

Q4: I am trying to synthesize a carboxylic acid with a secondary alkyl group, but I am getting low yields and observing an alkene byproduct. What is happening?

A4: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. This is a common problem when using secondary or tertiary alkyl halides.[4] The malonic ester enolate is a strong base and can abstract a proton from the alkyl halide, leading to the formation of a double bond.

To mitigate this issue:

  • Use primary or methyl halides: These are the ideal substrates for malonic ester synthesis as they are much more susceptible to SN2 reaction and less prone to elimination.[5][9]

  • Optimize reaction conditions for secondary halides: If a secondary halide must be used, you may need to carefully control the reaction conditions. This could involve using a less hindered base, although this can be challenging as the base is also the nucleophile. Longer reaction times at lower temperatures may favor the SN2 pathway.[4]

  • Avoid tertiary halides: Tertiary alkyl halides are generally not suitable for malonic ester synthesis as they will primarily undergo elimination.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low yield of the desired mono-alkylated product and a significant amount of dialkylated product. The mono-alkylated product is being deprotonated and undergoing a second alkylation.[1][10]- Use a 2-3 fold excess of the malonic ester relative to the alkyl halide. - Carefully control the stoichiometry, using no more than one equivalent of base.
Complex product mixture with multiple ester signals in NMR or mass spectrometry. Transesterification due to a mismatch between the alkoxide base and the malonic ester.[3]- Ensure the alkoxide base has the same alkyl group as the ester (e.g., sodium ethoxide for this compound).[2]
Formation of an alkene byproduct, especially with branched alkyl halides. Competing E2 elimination reaction.[4]- Use primary or unbranched secondary alkyl halides. - Avoid tertiary alkyl halides. - Consider alternative synthetic routes for highly branched targets.
Low yield and recovery of unreacted starting materials. Incomplete deprotonation or the base is not strong enough.- Ensure the base is fresh and handled under anhydrous conditions. - Confirm the pKa of the malonic ester and the base are appropriate.
Formation of O-alkylated byproducts (ketene acetals). The enolate is an ambident nucleophile.[6]- Use "softer" alkylating agents like alkyl iodides, which tend to favor C-alkylation.[11] - The choice of solvent can also influence the C/O alkylation ratio. Aprotic polar solvents can favor C-alkylation.
Inconsistent yields between batches. Variable reaction conditions or presence of moisture.- Standardize all reaction parameters (temperature, addition rates, stirring speed). - Ensure all glassware is oven-dried and reagents are anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound

This protocol is for the synthesis of a mono-alkylated this compound using a primary alkyl halide.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • This compound

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with stirring.

  • Formation of the Enolate: Cool the sodium ethoxide solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) to the dropping funnel and add it dropwise to the enolate solution. After the addition, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis and Decarboxylation to the Carboxylic Acid

Materials:

  • Alkylated this compound

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid

Procedure:

  • Saponification: To the purified alkylated this compound, add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux until the ester is completely hydrolyzed (typically 2-4 hours).

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is ~1-2. Gently heat the acidic solution to reflux. Carbon dioxide will evolve. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Extract the carboxylic acid product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or distillation.

Visualizations

Malonic_Ester_Synthesis_Pathway start This compound enolate Enolate start->enolate 1. NaOEt (Base) alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester 2. R-X (Alkylation) dicarboxylic_acid Dicarboxylic Acid alkylated_ester->dicarboxylic_acid 3. H3O+, Δ (Hydrolysis) final_product Substituted Acetic Acid dicarboxylic_acid->final_product 4. -CO2 (Decarboxylation)

Caption: The main reaction pathway of malonic ester synthesis.

Dialkylation_Side_Reaction mono_alkylated Mono-alkylated Ester mono_enolate Enolate of Mono-alkylated Ester mono_alkylated->mono_enolate Base (NaOEt) di_alkylated Di-alkylated Ester (Side Product) mono_enolate->di_alkylated R-X

Caption: The dialkylation side reaction pathway.

SN2_vs_E2_Competition enolate Malonic Ester Enolate sn2_product SN2 Product (Desired Alkylation) enolate->sn2_product Acts as Nucleophile e2_product E2 Product (Alkene Side Product) enolate->e2_product Acts as Base alkyl_halide Secondary/Tertiary Alkyl Halide alkyl_halide->sn2_product alkyl_halide->e2_product Troubleshooting_Workflow start Problem with Malonic Ester Synthesis check_product Analyze product mixture (NMR, GC-MS) start->check_product dialkylation Dialkylation observed? check_product->dialkylation solve_dialkylation Use excess malonic ester dialkylation->solve_dialkylation Yes elimination Alkene byproduct observed? dialkylation->elimination No end Optimized Reaction solve_dialkylation->end solve_elimination Use primary alkyl halide elimination->solve_elimination Yes transesterification Mixture of esters? elimination->transesterification No solve_elimination->end solve_transesterification Match base to ester transesterification->solve_transesterification Yes transesterification->end No solve_transesterification->end

References

Troubleshooting incomplete reactions when using diethyl malonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions when using diethyl malonate.

Troubleshooting Guide

Q1: My alkylation of this compound is incomplete, and I have a low yield of the desired mono-alkylated product. What are the potential causes and solutions?

Incomplete alkylation of this compound can stem from several factors, primarily related to the base, reagents, and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Insufficient or Degraded Base: The most common base for deprotonating this compound is sodium ethoxide (NaOEt) in ethanol.[1] Incomplete deprotonation can occur if the base has degraded due to moisture or if an insufficient amount is used.

    • Solution: Always use a fresh, anhydrous base and ensure at least one full equivalent is used for mono-alkylation.[1] Conduct the reaction under anhydrous conditions, using flame-dried glassware and a dry solvent.

  • Improper Base Choice: The pKa of the base's conjugate acid should be significantly higher than that of this compound (pKa ≈ 13 in water, 16.4 in DMSO) to ensure complete deprotonation.[1]

    • Solution: Sodium ethoxide is a suitable and common choice.[1] Using a base with a matching alkoxide to the ester (e.g., sodium ethoxide for this compound) is crucial to prevent transesterification.[1][2]

  • Low Reagent Purity: Impurities in this compound, the alkylating agent, or the solvent can interfere with the reaction.

    • Solution: It is recommended to distill technical grade this compound under reduced pressure before use.[1] Ensure the alkylating agent and solvent are pure and anhydrous.

  • Steric Hindrance: If the alkylating agent is bulky (e.g., secondary or tertiary halides), the reaction can be slow or incomplete due to steric hindrance.[2][3]

    • Solution: If possible, use primary or methyl alkyl halides.[2] For sterically hindered alkylations, you may need to use a stronger base, higher temperatures, or longer reaction times, but be aware that this can also promote side reactions.[3]

Q2: I am observing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?

The formation of a dialkylated product is a common side reaction because the mono-alkylated product still has an acidic proton that can be deprotonated and react further.[2]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of this compound can also help favor mono-alkylation.[2]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This ensures that the alkyl halide is more likely to react with the enolate of this compound rather than the enolate of the mono-alkylated product.[2]

  • Choice and Amount of Base: Using a less reactive base or carefully controlling the amount of base can sometimes help. However, ensure there is enough base to fully deprotonate the this compound initially.[2]

Q3: My reaction is producing an alkene derived from my alkyl halide. What is causing this and how can I prevent it?

This is likely due to a competing E2 elimination reaction of your alkyl halide, promoted by the basic conditions used for deprotonation.[2] This is particularly problematic with secondary and tertiary alkyl halides.[2]

Troubleshooting E2 Elimination:

  • Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides as they are less susceptible to elimination reactions.[2] Tertiary halides are generally unsuitable for this reaction.[2]

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

  • Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation over elimination.

Frequently Asked Questions (FAQs)

Q: What is the most common side product in the alkylation of this compound?

A: The most common side product is the dialkylated this compound.[2] This occurs because the mono-alkylated product can be deprotonated by the base and react with a second equivalent of the alkylating agent.[2]

Q: Why am I seeing a mixture of ethyl and other alkyl esters in my product?

A: This is a result of transesterification.[2] This side reaction occurs when the alkoxide base used does not match the alcohol component of the ester (e.g., using sodium methoxide with this compound).[2] To avoid this, always use a matching alkoxide base, such as sodium ethoxide for this compound.[1][2]

Q: My decarboxylation step after hydrolysis is incomplete. What should I do?

A: Incomplete decarboxylation is often due to insufficient heating or improper conditions during the initial hydrolysis.[1] Ensure the hydrolysis to the malonic acid derivative is complete. The subsequent decarboxylation typically requires heating at temperatures above 150°C.[1]

Q: How can I effectively remove unreacted this compound from my final product?

A: Several methods can be employed depending on the properties of your product:

  • Basic Aqueous Wash: A quick wash with a mild base like a saturated sodium bicarbonate solution can deprotonate the acidic this compound, making it water-soluble and easily removed in the aqueous phase.[4] Be cautious, as prolonged exposure to base can hydrolyze ester products.[4]

  • Fractional Distillation: This is effective if your product is thermally stable and has a boiling point that differs from this compound (199 °C at atmospheric pressure) by at least 20-30 °C.[4][5]

  • Column Chromatography: This is a good option for small-scale reactions or when the boiling points of the product and this compound are very similar.[4]

Data Presentation

Table 1: Recommended Bases for this compound Deprotonation

BasepKa of Conjugate Acid (in DMSO)Suitable for this compound (pKa ≈ 16.4 in DMSO)Notes
Sodium Ethoxide (NaOEt)29.8[1]YesRecommended to prevent transesterification.[1][2]
Sodium Hydride (NaH)35YesA strong, non-nucleophilic base. Requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.05 equivalents) in absolute ethanol. Allow the reaction to complete and cool the solution to room temperature.

  • Deprotonation: Add this compound (1.0 equivalent) dropwise to the stirred sodium ethoxide solution. Stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise via the addition funnel.[2] The reaction may be exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[6]

Mandatory Visualization

Troubleshooting_Workflow Start Incomplete Reaction Check_Base Check Base (Fresh? Sufficient Amount?) Start->Check_Base Check_Reagents Check Reagent Purity (Distill this compound?) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Anhydrous? Temperature?) Start->Check_Conditions Side_Reaction Identify Side Products (TLC, GC-MS, NMR) Start->Side_Reaction Anhydrous_Technique Improve Anhydrous Technique Check_Base->Anhydrous_Technique Check_Reagents->Anhydrous_Technique Check_Conditions->Anhydrous_Technique Dialkylation Dialkylation Observed Side_Reaction->Dialkylation Elimination Elimination (Alkene) Observed Side_Reaction->Elimination Hydrolysis Hydrolysis Observed Side_Reaction->Hydrolysis Optimize_Stoichiometry Optimize Stoichiometry (1:1 or slight excess of DEM) Dialkylation->Optimize_Stoichiometry Slow_Addition Slow Addition of Alkylating Agent Dialkylation->Slow_Addition Use_Primary_Halide Use Primary Alkyl Halide Elimination->Use_Primary_Halide Hydrolysis->Anhydrous_Technique Successful_Reaction Successful Reaction Optimize_Stoichiometry->Successful_Reaction Slow_Addition->Successful_Reaction Use_Primary_Halide->Successful_Reaction Anhydrous_Technique->Successful_Reaction

Caption: Troubleshooting workflow for incomplete this compound reactions.

Competing_Reactions DEM_Enolate This compound Enolate Desired_Product Mono-alkylated Product DEM_Enolate->Desired_Product SN2 (Desired) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Desired_Product Elimination_Product Alkene Alkyl_Halide->Elimination_Product Base Base (B-) Base->Elimination_Product E2 (Side Reaction) Dialkylated_Product Dialkylated Product Desired_Product->Dialkylated_Product + Base, + R-X (Side Reaction)

Caption: Competing reaction pathways in this compound alkylation.

References

Managing temperature control in diethyl malonate alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing temperature control during diethyl malonate alkylation. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound alkylation?

The optimal temperature for this compound alkylation is a balance between reaction rate and the minimization of side reactions. The process typically involves two stages with distinct temperature requirements:

  • Enolate Formation: This step is often carried out at a low temperature, typically 0 °C, especially when using strong bases like sodium hydride (NaH) in aprotic solvents like DMF or THF.[1][2] This helps to control the initial exothermic reaction and ensure complete formation of the enolate before the addition of the alkylating agent.

  • Alkylation: Following the addition of the alkyl halide, the reaction temperature is often gradually raised. For many primary alkyl halides, the reaction can proceed efficiently at room temperature.[1] In some cases, gentle heating or reflux may be necessary to drive the reaction to completion, particularly with less reactive alkylating agents.[3][4] However, it is crucial to monitor the reaction closely as excessive heat can promote side reactions.[1]

Q2: My reaction is very slow or not proceeding. Should I increase the temperature?

While insufficient temperature can be a reason for a sluggish reaction, it's important to investigate other potential causes before increasing the heat.[1] Consider the following:

  • Inactive Base: The base may have decomposed due to moisture. Ensure you are using a fresh, properly stored base.[1]

  • Unreactive Alkyl Halide: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a chloride, the reaction will inherently be slower.[1]

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

If these factors have been addressed, a gradual increase in temperature with careful monitoring by TLC or GC-MS can be attempted to find the optimal balance for your specific substrates.[1]

Q3: I am observing a significant amount of an elimination byproduct. How can temperature control help minimize this?

The formation of an alkene byproduct is due to a competing E2 elimination reaction, which is particularly problematic with secondary and tertiary alkyl halides.[3] Temperature plays a critical role in controlling this side reaction. Lowering the reaction temperature generally favors the desired SN2 substitution over the E2 elimination.[3] If you are observing elimination, consider running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1]

Q4: Is the this compound alkylation reaction exothermic?

Yes, the alkylation of this compound can be exothermic, particularly during the initial deprotonation with a strong base and upon addition of a reactive alkylating agent.[3][5] It is crucial to have efficient cooling and to add reagents dropwise to maintain control over the reaction temperature and prevent a runaway reaction.[1]

Q5: How does temperature affect the rate of dialkylation?

Higher reaction temperatures can increase the rate of the desired mono-alkylation, but they can also promote the subsequent deprotonation of the mono-alkylated product, leading to increased dialkylation.[4] This is because the mono-alkylated product still has an acidic proton.[3] To favor mono-alkylation, it is generally recommended to use controlled temperatures and slow addition of the alkylating agent.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield of Alkylated Product & Significant Starting Material Insufficient reaction temperature.Gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS to find the optimal point without promoting side reactions.[1]
Inactive base or unreactive alkyl halide.Use a fresh, high-quality base and consider using a more reactive alkyl halide (I > Br > Cl).[1]
Formation of a Major Elimination Byproduct (Alkene) Reaction temperature is too high, favoring E2 elimination.Lower the reaction temperature. The SN2 substitution pathway is generally favored at lower temperatures.[3]
Use of secondary or tertiary alkyl halides.Whenever possible, use primary alkyl halides as they are less prone to elimination.[3]
Runaway Reaction or Uncontrolled Exotherm The reaction is highly exothermic.Ensure efficient cooling (e.g., ice bath) during the addition of the base and the alkylating agent. Add reagents dropwise to control the rate of reaction and heat generation.[1][5]
Significant Dialkylation High reaction temperature promoting the second alkylation.Maintain a controlled temperature and consider adding the alkylating agent slowly to keep its concentration low.[3][4]
Incorrect stoichiometry.Use a slight excess of this compound relative to the alkylating agent.[1]
Product Decomposition or Charring Excessive heating.Avoid unnecessarily high temperatures. Monitor the reaction and use the minimum temperature required for a reasonable reaction rate.

Experimental Protocols

Selective Mono-alkylation of this compound

This protocol is a general guideline for achieving selective mono-alkylation and may require optimization for specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add this compound dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[1]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.[1]

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.[1]

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep Suspend NaH in anhydrous DMF at 0°C add_malonate Add this compound dropwise prep->add_malonate stir_rt Stir at room temperature for 1 hour add_malonate->stir_rt cool_zero Cool to 0°C stir_rt->cool_zero add_halide Add alkyl halide dropwise cool_zero->add_halide react_rt React at room temperature for 2-4 hours add_halide->react_rt quench Quench with aq. NH4Cl react_rt->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for selective mono-alkylation of this compound.

troubleshooting_logic start Low Product Yield? check_temp Is temperature too low? start->check_temp Yes elimination Elimination byproduct observed? start->elimination No check_reagents Are reagents active? check_temp->check_reagents No increase_temp Gradually increase temperature check_temp->increase_temp Yes use_fresh_reagents Use fresh base/reactive halide check_reagents->use_fresh_reagents No lower_temp Lower reaction temperature elimination->lower_temp Yes dialkylation Significant dialkylation? elimination->dialkylation No control_temp_addition Control temp & slow addition dialkylation->control_temp_addition Yes

References

Choosing the right solvent for diethyl malonate reactions for best results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethyl Malonate Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the alkylation of this compound?

A4: The choice of solvent for the alkylation of this compound is crucial and depends on the base used. Protic solvents like ethanol are commonly used with alkoxide bases such as sodium ethoxide (NaOEt).[1] Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred when using stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation and minimize side reactions.[1][2]

Q2: How can I avoid the formation of a di-alkylated byproduct in my mono-alkylation reaction?

A2: To favor mono-alkylation, it is recommended to use a slight excess of this compound relative to the base and the alkylating agent.[1][2] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product. Additionally, controlling the stoichiometry of the base is critical; using one equivalent of the base will primarily yield the mono-alkylated product.[1]

Q3: My alkylation reaction is not proceeding to completion. What are the possible causes?

A3: Several factors could be responsible for an incomplete reaction:

  • Inactive Base: The base may have decomposed due to moisture. It is crucial to use a freshly prepared or properly stored base and ensure anhydrous reaction conditions.[2]

  • Unreactive Alkyl Halide: The reactivity of the alkyl halide is important, with the general order being I > Br > Cl. Ensure the quality of your alkyl halide.[2]

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.[2]

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system.[2]

Q4: What is the recommended method for purifying the product of a this compound reaction?

A4: The purification method depends on the properties of your product and the unreacted starting materials.

  • Basic Aqueous Wash: Unreacted this compound can be removed by washing the crude reaction mixture with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic α-protons of this compound (pKa ≈ 13) are deprotonated, forming a water-soluble salt that can be extracted into the aqueous phase.[3]

  • Fractional Distillation: For thermally stable products with a boiling point significantly different from this compound (199 °C at atmospheric pressure), fractional distillation under reduced pressure is an effective method, particularly for large-scale purifications.[3]

  • Column Chromatography: This method is ideal for small-scale reactions, for products with boiling points close to that of this compound, or when other impurities are present.[3]

Q5: Can I use secondary or tertiary alkyl halides for the alkylation of this compound?

A5: It is not recommended to use secondary or tertiary alkyl halides. Secondary alkyl halides tend to give low yields due to a competing E2 elimination reaction. Tertiary alkyl halides will almost exclusively undergo elimination, producing an alkene instead of the desired alkylated product.[2][4]

Troubleshooting Guides

Problem 1: Low Yield of Mono-Alkylated Product and Significant Dialkylation
Possible Cause Suggested Solution
Incorrect Stoichiometry Use a slight excess (around 1.1 equivalents) of this compound relative to the alkylating agent and the base.[5]
Strongly Basic Conditions While a strong base is necessary, prolonged reaction times or high temperatures can favor the formation of the enolate from the mono-alkylated product, leading to dialkylation. Consider adding the alkylating agent slowly to maintain a low concentration.
Highly Reactive Alkylating Agent For highly reactive primary alkyl halides, slow addition of the alkylating agent to the reaction mixture can help to control the reaction rate and improve the selectivity for mono-alkylation.[5]
Problem 2: Knoevenagel Condensation Reaction is Slow or Inefficient
Possible Cause Suggested Solution
Inappropriate Solvent The solvent polarity plays a significant role in the Knoevenagel condensation. Aprotic polar solvents like DMF and DMSO have been shown to be superior to nonpolar solvents like toluene or protic solvents like methanol in terms of reaction rate and conversion.[6]
Ineffective Catalyst Weak bases such as piperidine or pyridine are commonly used. For improved and greener protocols, consider using catalysts like immobilized gelatine in DMSO.[7]
Self-Condensation of Aldehyde To avoid the self-condensation of the aldehyde, a slight excess of this compound (1.2 to 1.5 equivalents) is often used.[7]

Data Presentation

Solvent Effects on Knoevenagel Condensation

The following table summarizes the effect of different solvents on the Knoevenagel condensation reaction between an aldehyde and an active methylene compound, demonstrating that aprotic polar solvents generally provide higher conversions in shorter reaction times.

Solvent Type Solvent Conversion (%) Reaction Time Selectivity (%)
Aprotic PolarDMF9915 min100
Aprotic PolarAcetonitrile8115 min100
Aprotic PolarAcetone8915 min100
Protic PolarMethanolPoorSlowPoor
NonpolarToluene61-99Hours100
NonpolarDiethyl Ether61-99Hours100

Table adapted from a study on Knoevenagel condensation reactions.[6]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of this compound in DMF

Materials:

  • This compound (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add this compound dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[5]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.[5]

  • Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[5]

Protocol 2: Knoevenagel Condensation of an Aldehyde with this compound in DMSO

Materials:

  • Aldehyde (25 mmol)

  • This compound (30 mmol)

  • Immobilized Gelatine on Immobead IB-350 (1 g)

  • Dimethyl sulfoxide (DMSO, 7 mL)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 50 mL conical flask, prepare a mixture of the aldehyde and this compound in DMSO.[7]

  • Add the immobilized gelatine catalyst to the flask.

  • Shake the flask on an orbital shaker at room temperature and 200 rpm overnight.[7]

  • Monitor the progress of the reaction by TLC.

  • Once the aldehyde is consumed, decant the supernatant from the polymer.

  • Extract the product from the DMSO solution with hexane (3 x 15 mL).[7]

  • Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO and dry over MgSO₄.[7]

  • Evaporate the hexane to obtain the crude product. Further purification can be performed if necessary.

Visualizations

experimental_workflow cluster_alkylation Alkylation Workflow A1 1. Deprotonation: this compound + Base (NaH) in Anhydrous DMF at 0°C A2 2. Enolate Formation: Stir at Room Temperature for 1 hour A1->A2 A3 3. Alkylation: Cool to 0°C and add Alkyl Halide A2->A3 A4 4. Reaction: Stir at Room Temperature for 2-4 hours A3->A4 A5 5. Work-up: Quench with NH4Cl (aq), Extract with Ethyl Acetate A4->A5 A6 6. Purification: Column Chromatography A5->A6

References

Issues with the hydrolysis and decarboxylation steps of malonic ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Malonic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical hydrolysis and decarboxylation steps of this versatile synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges during the hydrolysis and decarboxylation of malonic esters?

A1: The most frequently encountered issues include incomplete hydrolysis of the ester groups, leading to low yields of the desired carboxylic acid. Another common problem is incomplete decarboxylation, where the disubstituted malonic acid intermediate does not efficiently lose carbon dioxide. Side reactions, such as the formation of byproducts, can also complicate purification and reduce overall yield. For sensitive substrates, the harsh conditions of traditional hydrolysis and decarboxylation, such as high temperatures and strong acids or bases, can lead to degradation.

Q2: My hydrolysis (saponification) step is not going to completion. What are the possible causes and solutions?

A2: Incomplete saponification can be due to several factors. Steric hindrance around the ester groups can slow down the reaction. In such cases, prolonged reaction times or higher temperatures may be necessary. The choice of base is also critical; while sodium hydroxide is commonly used, potassium hydroxide is often more soluble in alcoholic solvents and can lead to better results. For particularly stubborn esters, using a non-aqueous system with a strong base in a polar aprotic solvent can be effective.[1] It is also crucial to ensure that at least two equivalents of base are used to drive the reaction to completion.

Q3: I am observing a low yield in my decarboxylation step. How can I improve it?

A3: Low yields in decarboxylation are often due to insufficient heating. The thermal decarboxylation of malonic acids typically requires temperatures between 150-200°C.[2] If your substrate is thermally sensitive, alternative, milder methods should be considered. One such method is the Krapcho decarboxylation, which is particularly effective for esters with a β-electron-withdrawing group and can be performed under near-neutral conditions.[3][4] Another approach is microwave-assisted decarboxylation, which can significantly shorten reaction times and improve yields.[5]

Q4: What are some common side reactions during the hydrolysis of malonic esters?

A4: A common side reaction during the alkylation step leading up to hydrolysis is dialkylation, which can be minimized by using an excess of the malonic ester.[6][7] During hydrolysis, if the reaction is not carried out to completion, a mixture of the mono- and di-acid can be obtained, complicating the subsequent decarboxylation and purification. For certain substrates, retro-Claisen condensation can occur under basic conditions, leading to cleavage of the carbon-carbon bond formed during the alkylation step.

Q5: Can I selectively hydrolyze only one of the two ester groups?

A5: Yes, selective monohydrolysis of dialkyl malonates is possible and can be a valuable synthetic strategy. This is often achieved by carefully controlling the stoichiometry of the base, typically using slightly less than one equivalent of potassium hydroxide (KOH) at low temperatures (e.g., 0 °C) in the presence of a co-solvent like THF or acetonitrile.[8][9] The selectivity of this reaction can be influenced by the hydrophobicity of the ester groups.[8]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of the Malonic Ester

This guide provides a systematic approach to troubleshooting incomplete saponification of your substituted malonic ester.

G start Incomplete Hydrolysis check_base Check Base Stoichiometry (≥ 2 equivalents?) start->check_base increase_base Increase Base to 2.2 eq. check_base->increase_base No check_temp_time Review Reaction Temperature & Time check_base->check_temp_time Yes increase_base->start increase_temp_time Increase Temperature and/or Prolong Reaction Time check_temp_time->increase_temp_time Insufficient check_sterics Assess Steric Hindrance check_temp_time->check_sterics Sufficient increase_temp_time->start change_base Switch to KOH from NaOH check_sterics->change_base High Hindrance non_aqueous Consider Non-Aqueous Conditions check_sterics->non_aqueous Very High Hindrance success Complete Hydrolysis check_sterics->success Low Hindrance & Conditions Sufficient change_base->start non_aqueous->start

Caption: Troubleshooting workflow for incomplete hydrolysis.

Issue 2: Inefficient Decarboxylation

This guide outlines steps to address problems with the decarboxylation of the hydrolyzed malonic acid derivative.

G start Inefficient Decarboxylation check_temp Check Decarboxylation Temperature (150-200°C?) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_substrate_sensitivity Substrate Thermally Sensitive? check_temp->check_substrate_sensitivity Yes increase_temp->start krapcho Use Krapcho Decarboxylation check_substrate_sensitivity->krapcho Yes microwave Employ Microwave-Assisted Decarboxylation check_substrate_sensitivity->microwave Consider success Successful Decarboxylation check_substrate_sensitivity->success No krapcho->success microwave->success

Caption: Troubleshooting workflow for inefficient decarboxylation.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Diethyl Malonate Derivatives

While a direct comparative study with identical substrates is limited in the literature, the following table provides representative data on the efficiency of different bases for the hydrolysis of malonic esters.

BaseSubstrateCo-solventTemperature (°C)TimeYield (%)Reference
KOH Dimethyl malonateTHF/H₂O0-High[9]
NaOH Dimethyl malonateTHF/H₂O0-Moderate[9]
KOH Diethyl bicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylateDMSO/H₂ORT30 min>99[10]
NaOH Diethyl bicyclo[2.2.1]hept-2,5-diene-2,3-dicarboxylateDMSO/H₂ORT40 min>99[10]

Note: The data suggests that for selective monohydrolysis, KOH is often more efficient than NaOH.[9][10]

Table 2: Microwave-Assisted Decarboxylation of Substituted Malonic Acids

Microwave irradiation offers a rapid and efficient alternative to conventional heating for the decarboxylation of malonic acids.

SubstratePower (W)Time (min)Temperature (°C)Yield (%)Reference
2,2-dipropylmalonic acid20010180-19097[5]
2-ethyl-2-phenylmalonic acid2003180-19098[5]
2-benzyl-2-methylmalonic acid2005180-19096[5]

Experimental Protocols

Protocol 1: General Procedure for Saponification of a Substituted this compound

This protocol describes a standard procedure for the complete hydrolysis of a this compound derivative to the corresponding dicarboxylic acid.

  • Dissolution: Dissolve the substituted this compound (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a solution of sodium hydroxide (2.2 eq) or potassium hydroxide (2.2 eq) in water (2-4 mL per gram of base).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Extraction: Extract the dicarboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

G cluster_0 Saponification Protocol Dissolution Dissolution Base_Addition Base_Addition Dissolution->Base_Addition Reflux Reflux Base_Addition->Reflux Workup Workup Reflux->Workup Acidification Acidification Workup->Acidification Extraction Extraction Acidification->Extraction Drying_Concentration Drying_Concentration Extraction->Drying_Concentration

Caption: Experimental workflow for saponification.

Protocol 2: Thermal Decarboxylation of a Substituted Malonic Acid

This protocol outlines the procedure for the thermal decarboxylation of the dicarboxylic acid obtained from the hydrolysis step.

  • Setup: Place the crude dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.

  • Heating: Heat the flask in an oil bath to 150-200 °C. The decarboxylation is often accompanied by the evolution of carbon dioxide gas.

  • Distillation: The resulting carboxylic acid product can often be distilled directly from the reaction flask.

  • Purification: The collected product can be further purified by redistillation or recrystallization if necessary.

G cluster_0 Thermal Decarboxylation Protocol Setup Setup Heating Heating Setup->Heating Distillation Distillation Heating->Distillation Purification Purification Distillation->Purification G cluster_0 Krapcho Decarboxylation Protocol Reaction_Setup Reaction_Setup Water_Addition Water_Addition Reaction_Setup->Water_Addition Heating Heating Water_Addition->Heating Workup Workup Heating->Workup Extraction Extraction Workup->Extraction Washing_Drying Washing_Drying Extraction->Washing_Drying Purification Purification Washing_Drying->Purification

References

Why is my diethyl malonate reaction not proceeding to completion?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Malonate Reactions

Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound alkylation is not proceeding to completion. What are the most common causes?

An incomplete this compound alkylation can be attributed to several factors. The most common issues are related to incomplete enolate formation, the quality of reagents, and the reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Q2: How do I ensure complete formation of the this compound enolate?

The formation of the enolate is a critical step for the success of the reaction.[1][2][3] Incomplete deprotonation is a frequent cause of low yields.[4] Here are key factors to consider:

  • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and effective base for deprotonating this compound.[4] The pKa of this compound is around 13, making it readily deprotonated by ethoxide.[4] Using a base whose conjugate acid is the same as the alcohol part of the ester (ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that can complicate the product mixture.[4][5] While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, they are often unnecessary and may lead to more side reactions if not handled carefully.[4]

  • Stoichiometry of the Base: Ensure you are using at least one full equivalent of the base for mono-alkylation.[4] For dialkylation, two equivalents will be necessary.[4]

  • Base Quality: Alkoxide bases are sensitive to moisture. Ensure your base is fresh and the reaction is conducted under anhydrous (dry) conditions.[4]

Q3: Can the purity of my reagents and solvent affect the reaction?

Absolutely. The purity of your reagents and solvent is critical for a successful reaction.[4]

  • This compound: Technical grade this compound should be distilled under reduced pressure before use to remove any acidic impurities.

  • Solvent: The solvent, typically ethanol when using sodium ethoxide, must be anhydrous. The presence of water will consume the base and inhibit complete enolate formation.

  • Alkylating Agent: The alkyl halide should be pure and free of acidic impurities.

Q4: My reaction is very slow or stalls. What can I do?

A sluggish or stalled reaction can be due to several factors:

  • Insufficient Heating: The alkylation step often requires gentle heating to proceed at a reasonable rate.[6]

  • Unreactive Alkylating Agent: The reactivity of the alkyl halide plays a significant role. Primary alkyl halides are preferred for this S\textsubscript{N}2 reaction.[2][7] Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination reactions.[2][7]

  • Poor Solubility: In some cases, the sodium salt of the this compound enolate may precipitate from the solution, slowing down the reaction.[8] Adding more anhydrous solvent might be necessary to ensure proper mixing.[8]

Q5: I am getting a significant amount of dialkylated product when I only want to perform a mono-alkylation. How can I avoid this?

The formation of dialkylated products is a common side reaction in malonic ester synthesis.[9] To favor mono-alkylation, consider the following strategies:

  • Use an Excess of this compound: Using a slight excess of this compound relative to the base and alkylating agent can help minimize dialkylation.[6]

  • Control Stoichiometry: Use exactly one equivalent of the base.

  • Reaction Temperature: Maintain a lower reaction temperature during the addition of the alkylating agent.[6]

Q6: My decarboxylation step is not going to completion. What could be the issue?

Incomplete decarboxylation is often due to insufficient heating or improper hydrolysis of the diester.[4]

  • Hydrolysis (Saponification): The diester must first be hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with aqueous acid (like HCl) or a base (like NaOH) followed by acidification.[10]

  • Heating for Decarboxylation: The resulting malonic acid derivative is then decarboxylated by heating, often at temperatures above 150°C.[4] Ensure the temperature is high enough and maintained for a sufficient period.[4]

Troubleshooting Guides

Guide 1: Low Yield of Alkylated Product

This guide provides a systematic approach to identifying and resolving the causes of low conversion rates in your this compound alkylation reaction.

Troubleshooting Workflow for Low Conversion

G start Low Yield of Alkylated Product check_enolate Check Enolate Formation start->check_enolate check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions base_issue Base Issue? check_enolate->base_issue reagent_issue Reagent Issue? check_reagents->reagent_issue condition_issue Condition Issue? check_conditions->condition_issue base_issue->check_reagents No solve_base Use Fresh/Anhydrous Base (e.g., NaOEt). Ensure 1 equivalent. base_issue->solve_base Yes reagent_issue->check_conditions No solve_reagents Purify this compound and Alkyl Halide. Use Anhydrous Solvent. reagent_issue->solve_reagents Yes solve_conditions Optimize Temperature and Reaction Time. Ensure Proper Mixing. condition_issue->solve_conditions Yes end Improved Yield condition_issue->end No, consult further. solve_base->end solve_reagents->end solve_conditions->end

Caption: Troubleshooting workflow for low conversion rates.

Data Presentation: Base and Substrate pKa Values

The choice of base is critical and should be guided by the pKa of the substrate.

CompoundpKa (in DMSO)Suitable Bases
This compound~13Sodium Ethoxide, Sodium Hydride[4]
Ethanol~29.8-

Data sourced from multiple references.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To remove acidic impurities from technical grade this compound.

Apparatus:

  • A round-bottom flask

  • A distillation head with a condenser

  • A receiving flask

  • A vacuum source and a manometer

  • A heating mantle

Procedure:

  • Place the technical grade this compound in the distillation flask.

  • Assemble the distillation apparatus.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the correct boiling point and pressure (e.g., 199 °C at atmospheric pressure, lower at reduced pressure).

Protocol 2: Mono-alkylation of this compound

Objective: To synthesize a mono-substituted this compound.

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.

Procedure:

  • To a solution of absolute ethanol in the flask, add sodium metal in small pieces until it has all reacted to form sodium ethoxide.

  • Cool the solution to room temperature.

  • Add this compound (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, add the alkyl halide (1 equivalent) dropwise.

  • Reflux the mixture for an appropriate time (monitor by TLC).

  • Cool the reaction mixture and neutralize it.

  • Remove the solvent under reduced pressure.

  • Add water to dissolve the sodium salt by-product, and extract the product with a suitable organic solvent (e.g., ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Hydrolysis and Decarboxylation

Objective: To convert the alkylated this compound to a carboxylic acid.

Procedure:

  • Saponification: Reflux the alkylated this compound with an excess of aqueous sodium hydroxide until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl until the solution is strongly acidic.

  • Decarboxylation: Heat the acidic mixture to induce decarboxylation. The evolution of CO\textsubscript{2} gas will be observed. Continue heating until gas evolution ceases.

  • Extraction: Cool the mixture and extract the carboxylic acid product with a suitable organic solvent.

  • Purification: Dry the organic extract and remove the solvent. The product can be further purified by distillation or recrystallization.

Signaling Pathways and Logical Relationships

Malonic Ester Synthesis Pathway

G cluster_0 Reaction Steps cluster_1 Reagents & Conditions DEM This compound Enolate Enolate Formation DEM->Enolate Alkylation Alkylation (SN2) Enolate->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product Substituted Carboxylic Acid Decarboxylation->Product Base Base (e.g., NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation AcidHeat H3O+ / Heat AcidHeat->Hydrolysis AcidHeat->Decarboxylation

Caption: Key steps in the malonic ester synthesis.

References

Technical Support Center: Effective Purification of Diethyl Malonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of diethyl malonate reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted this compound from my reaction mixture?

The optimal purification strategy depends on the properties of your product. For thermally stable products with a boiling point significantly different from this compound (which boils at 199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most efficient method, especially for large-scale purifications.[1] If your product is thermally sensitive or has a boiling point close to that of this compound, a combination of a basic aqueous wash followed by column chromatography is recommended.[1]

Q2: Can I use a simple water wash to remove this compound?

A simple aqueous wash is generally not effective for removing this compound due to its limited solubility in water.[1]

Q3: How does a basic aqueous wash work to remove this compound?

A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), is effective.[1] The α-protons of this compound are weakly acidic (pKa ≈ 13), allowing these bases to deprotonate it and form a water-soluble sodium salt, which is then extracted into the aqueous phase.[1]

Q4: My product is an ester. Is there a risk of hydrolysis during a basic wash?

Yes, there is a risk of hydrolyzing your ester product. To minimize this risk:

  • Use a mild base like sodium bicarbonate.[1]

  • Keep the duration of the wash short (a few minutes).[1]

  • Perform the wash at a low temperature, for instance, in an ice bath.[1]

  • Immediately follow the basic wash with a brine wash to remove any residual base.[1]

Q5: When is column chromatography the best choice for purification?

Column chromatography is the preferred method for:

  • Small-scale reactions.[1]

  • Purification of thermally sensitive compounds.[1]

  • When the product and this compound have very similar boiling points.[1]

  • When other impurities with different polarities are present.[1]

Troubleshooting Guide

Problem: I see a significant amount of unreacted this compound in my crude product analysis (NMR, GC-MS).

  • Solution: Select the appropriate purification method based on your product's properties as outlined in the FAQs. For thermally stable products, vacuum distillation is highly effective. For sensitive or similar boiling point products, a basic wash followed by column chromatography is recommended.[1]

Problem: My product is degrading during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution: Reduce the distillation temperature by using a higher vacuum. This compound and its derivatives can be sensitive to high temperatures.

Problem: The separation between my product and this compound is poor during column chromatography.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Solution: Adjust the polarity of your eluent. A good starting point for separating compounds of varying polarities is a gradient of ethyl acetate in hexanes. For more challenging separations, a ternary mixture like hexanes/CH₂Cl₂/EtOAc can provide better resolution.[1]

Problem: I am observing side products in my reaction mixture.

  • Common Side Products in Alkylation Reactions:

    • Dialkylated Product: This forms when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this, use a 1:1 stoichiometry of this compound to the alkylating agent and add the alkylating agent slowly.[2]

    • Elimination (E2) Product: The basic conditions can cause elimination reactions with secondary and tertiary alkyl halides. Use primary alkyl halides whenever possible and consider lowering the reaction temperature.[2]

    • Hydrolyzed Product: This can occur if water is present during the reaction or workup. Ensure anhydrous conditions are maintained.[2]

    • Transesterification Product: This can happen if the alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide with this compound). Always use a matching alkoxide base, such as sodium ethoxide with this compound.[2]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Reaction Products

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Separation based on differences in boiling points.[1]- Scalable to large quantities.- Can yield very pure product.[1]- Requires the product to be thermally stable.- Ineffective if boiling points are close.[1]Thermally stable products with boiling points differing from this compound by at least 20-30 °C.
Basic Aqueous Wash Conversion of this compound to its water-soluble salt.[1]- Quick and simple procedure.- Removes acidic impurities.- Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash.[1]Products that are not sensitive to basic conditions.
Column Chromatography Separation based on differences in polarity.- Effective for small to medium scale purifications.- Suitable for thermally sensitive compounds.- Can separate compounds with similar boiling points.[1]- Can be time-consuming.- Requires significant amounts of solvent.- Less practical for very large scales.Small to medium scale purification, thermally sensitive compounds, or when distillation and washing are ineffective.

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760199-201[1]
25~138-143 (Estimated)[3]
11102-104[3]

Experimental Protocols

Protocol 1: Removal of this compound by Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of this compound. Repeat the wash if necessary.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware joints are properly sealed.

  • Crude Product Addition: Add the crude product to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain low-boiling impurities.

    • This compound: Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • Product: Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]

  • Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (GC, NMR).

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Monitoring: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_selection start Crude Reaction Product product_properties Assess Product Properties: - Thermal Stability - Boiling Point Difference from DEM start->product_properties distillation_decision Thermally Stable & Boiling Point Difference > 20-30°C? product_properties->distillation_decision distillation Fractional Vacuum Distillation distillation_decision->distillation Yes basic_wash Basic Aqueous Wash distillation_decision->basic_wash No pure_product Pure Product distillation->pure_product chromatography Column Chromatography basic_wash->chromatography chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

basic_wash_workflow start Crude Product in Organic Solvent add_base Add Saturated NaHCO₃ Solution start->add_base separate Separate Aqueous and Organic Layers add_base->separate wash_brine Wash Organic Layer with Brine separate->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Purified Product concentrate->end

Caption: Workflow for basic aqueous wash purification.

distillation_workflow start Crude Product in Distillation Flask apply_vacuum Apply Vacuum start->apply_vacuum heat Gently Heat with Stirring apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_dem Collect this compound Fraction collect_forerun->collect_dem collect_product Collect Product Fraction collect_dem->collect_product end Pure Product collect_product->end

References

Effect of base strength on the outcome of diethyl malonate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving diethyl malonate, with a specific focus on the critical role of base strength.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in this compound reactions?

The acidity of the α-hydrogens of this compound (pKa ≈ 13) allows for deprotonation to form a resonance-stabilized enolate.[1][2] This enolate is the key nucleophilic intermediate in reactions like alkylations and acylations.[3] The strength of the chosen base directly impacts the efficiency of this enolate formation. An appropriate base must be strong enough to deprotonate the this compound effectively, shifting the equilibrium towards the enolate.[4]

Q2: What is the most common base for the alkylation of this compound and why?

Sodium ethoxide (NaOEt) in ethanol is the most frequently used and recommended base for the alkylation of this compound.[5][6] The primary reason for this is to prevent transesterification.[1][3][7] If an alkoxide base with a different alkyl group (e.g., sodium methoxide) were used, it could react with the ethyl esters of the malonate, leading to a mixture of undesired ester products.[8] Using ethoxide as the base ensures that even if a reaction with the ester occurs, the starting material is simply regenerated.

Q3: What issues can arise if the base is too weak?

If the base is not strong enough to deprotonate the this compound quantitatively, the concentration of the enolate at equilibrium will be low. This can lead to very slow reaction rates or low conversion to the desired product.[4] For a base to be effective, the pKa of its conjugate acid should be significantly higher than the pKa of this compound (pKa ≈ 13).[1][4] For example, the pKa of ethanol (the conjugate acid of ethoxide) is about 16, making ethoxide a suitable base.[1]

Q4: Can a base be "too strong"? What are the potential side reactions?

While a strong base is necessary, extremely strong bases can sometimes promote side reactions. Potential issues include:

  • Self-condensation: Strong bases can encourage Claisen-type self-condensation of the this compound, though this is less of a problem than with simple esters.

  • Hydrolysis: If water is present, strong bases can catalyze the hydrolysis of the ester groups to form malonic acid salts, which can complicate the reaction and workup.[9]

  • Dialkylation: In alkylation reactions, a high concentration of a very strong base can facilitate undesired dialkylation, even when only one equivalent of alkylating agent is used.[5][10]

For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be employed, particularly when trying to avoid certain side reactions.[5]

Q5: How does base stoichiometry affect the outcome of alkylation reactions?

The molar ratio of the base to this compound is a critical factor in controlling the extent of alkylation.[5]

  • For Mono-alkylation: Use one equivalent of base to one equivalent of this compound. A slight excess of this compound can also be used to favor the mono-alkylated product.[5]

  • For Di-alkylation: A sequential approach is required. First, one equivalent of base is used to perform the initial mono-alkylation. After this reaction is complete, a second equivalent of base is added to deprotonate the mono-substituted malonic ester, followed by the addition of the second alkylating agent.[5][7]

Q6: Are different bases required for other types of this compound reactions like Knoevenagel or Michael reactions?

Yes, the optimal base can vary with the reaction type:

  • Knoevenagel Condensation: This reaction between an active methylene compound and a carbonyl group is often catalyzed by weaker bases. Mild bases such as secondary amines (e.g., piperidine, diethylamine) are commonly used because strong bases could cause self-condensation of the aldehyde or ketone reactant.[11][12][13]

  • Michael Addition: In this 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, catalytic amounts of a moderately strong base like sodium ethoxide are often sufficient to generate the nucleophilic enolate.[14][15]

Troubleshooting Guide

Problem Potential Cause Related to Base Suggested Solution
Low Yield / No Reaction 1. Base is too weak: The chosen base is not strong enough to deprotonate the this compound effectively (pKa of conjugate acid is not sufficiently higher than 13).[4]Switch to a stronger base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[5]
2. Base degradation: The base has been deactivated by moisture or air. Alkoxide bases are particularly sensitive.[4]Use a fresh batch of base and ensure the reaction is conducted under anhydrous (moisture-free) conditions using properly dried glassware and solvents.[16]
3. Insufficient base: An inadequate amount of base was used, leading to incomplete enolate formation.Use at least one stoichiometric equivalent of the base relative to the this compound for complete deprotonation.
Formation of Multiple Products (e.g., mono- and di-alkylated) 1. Incorrect stoichiometry for mono-alkylation: Using more than one equivalent of base can lead to the formation of the di-alkylated product as a byproduct.[10]To favor mono-alkylation, use exactly one equivalent of base, or a slight excess of this compound relative to the base and alkylating agent.[5]
2. Premature addition of second equivalent: In a planned di-alkylation, adding the second equivalent of base and the second alkylating agent before the first alkylation is complete will result in a mixture.Monitor the first alkylation step by TLC to ensure completion before proceeding with the second deprotonation and alkylation.[7]
Transesterification Byproducts Detected 1. Incorrect alkoxide base: Using an alkoxide base where the alkyl group does not match the ester's alkyl group (e.g., using sodium methoxide with this compound).[5]Always match the alkoxide base to the ester. For this compound, use sodium ethoxide.[3][8]
Ester Hydrolysis 1. Presence of water: The reaction was not performed under anhydrous conditions, and the base is catalyzing the hydrolysis of the ester groups.[9]Ensure all reagents, solvents, and glassware are thoroughly dried. Use a drying tube on the reaction apparatus.[16]
2. Workup procedure: Using aqueous base during the workup for an extended period or at elevated temperatures can cause hydrolysis.Perform the basic workup quickly and at low temperatures. Neutralize the reaction mixture before prolonged storage.

Quantitative Data Summary

Table 1: Comparison of Common Bases for this compound Reactions

BaseFormulaConjugate AcidpKa of Conj. AcidTypical Use Cases & Remarks
Sodium EthoxideNaOEtEthanol~16[1]Alkylation (Standard): Ideal for this compound to prevent transesterification.[5]
Sodium HydrideNaHH₂~36Alkylation: Strong, non-nucleophilic base. Used for complete and irreversible enolate formation. Requires an aprotic solvent like THF or DMF.[5]
Potassium tert-ButoxideKtBuOtert-Butanol~18Alkylation: A stronger, more sterically hindered base. Can be useful but may promote elimination with certain alkyl halides.
TriethylamineEt₃NTriethylammonium~11Acylation: Often used with MgCl₂ to promote C-acylation over O-acylation.[17] Too weak for standard alkylation.
PiperidineC₅H₁₀NHPiperidinium~11.1Knoevenagel Condensation: A common weak base catalyst.[11][13]
DiethylamineEt₂NHDiethylammonium~11Knoevenagel Condensation: A classic weak base catalyst.[11][13]

Table 2: Effect of Base Stoichiometry on Alkylation Product

Desired ProductThis compound (eq.)Base (eq.)Alkyl Halide (eq.)Key Consideration
Mono-alkylated1.0 - 1.11.01.0Using a slight excess of this compound ensures the enolate of the starting material is consumed before the product can be deprotonated again.[5]
Di-alkylated (same R group)1.02.02.0Add all reagents at the start. Note: this can sometimes lead to mixtures. A sequential addition is often preferred for better control.
Di-alkylated (different R groups)1.01.0 (then 1.0)1.0 (then 1.0)A two-step, one-pot procedure: 1) Add the first equivalent of base and the first alkyl halide. 2) After reaction completion, add the second equivalent of base and the second alkyl halide.[5][7]

Experimental Protocols

Protocol 1: Mono-Alkylation of this compound using Sodium Ethoxide

This protocol describes the synthesis of diethyl n-butylmalonate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • This compound

  • n-Butyl bromide

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser (with a drying tube), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.[4]

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add one equivalent of this compound dropwise from a dropping funnel while stirring continuously.[7]

  • Alkylation: After the this compound addition is complete, add one equivalent of n-butyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.[7]

  • Reaction Completion: Once the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[7]

    • Add water to the residue to dissolve the sodium bromide salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diethyl n-butylmalonate by vacuum distillation.[7]

Protocol 2: C-Acylation of this compound

This protocol is adapted for the C-acylation using an acid chloride in the presence of magnesium chloride and a tertiary amine base.[17]

Materials:

  • Magnesium chloride (anhydrous)

  • This compound

  • Triethylamine (or Pyridine)

  • Acid chloride (e.g., acetyl chloride)

  • Acetonitrile (or suitable aprotic solvent)

Procedure:

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend one equivalent of anhydrous magnesium chloride in a suitable solvent like acetonitrile.

  • Addition of Reagents: Add one equivalent of this compound to the suspension.

  • Base Addition: Add two equivalents of triethylamine. Stir the mixture.

  • Acylation: Cool the mixture in an ice bath. Slowly add one equivalent of the desired acid chloride dropwise.

  • Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) until completion, as monitored by TLC.

  • Workup:

    • Quench the reaction by adding dilute hydrochloric acid.

    • Extract the mixture with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acylated malonic ester by column chromatography or vacuum distillation.

Visualizations

Enolate_Formation_Alkylation General Mechanism: Base-Catalyzed Alkylation cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation DEM This compound (pKa ~13) Enolate Resonance-Stabilized Enolate DEM->Enolate Deprotonation Base Base (B-) Base->DEM HB Conjugate Acid (HB) Base->HB Proton Transfer RX Alkyl Halide (R-X) Product Alkylated this compound RX->Product X_ion Halide Ion (X-) Enolate_ref->Product Nucleophilic Attack

Caption: General mechanism of this compound alkylation.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions Start Low Yield or No Reaction CheckBaseStrength Is pKa(conj. acid) > pKa(malonate)? Start->CheckBaseStrength CheckAnhydrous Were anhydrous conditions used? CheckBaseStrength->CheckAnhydrous Yes Sol_WeakBase Action: Use a stronger base (e.g., NaOEt, NaH) CheckBaseStrength->Sol_WeakBase No CheckStoichiometry Was >= 1 eq. of base used? CheckAnhydrous->CheckStoichiometry Yes Sol_Moisture Action: Dry all reagents, solvents, and glassware CheckAnhydrous->Sol_Moisture No CheckTransesterification Does alkoxide base match ester? CheckStoichiometry->CheckTransesterification Yes Sol_Stoichiometry Action: Re-run with correct stoichiometry CheckStoichiometry->Sol_Stoichiometry No Sol_Transesterification Action: Match base to ester (e.g., NaOEt for this compound) CheckTransesterification->Sol_Transesterification No Success Reaction Optimized CheckTransesterification->Success Yes Sol_WeakBase->CheckAnhydrous Sol_Moisture->CheckStoichiometry Sol_Stoichiometry->CheckTransesterification Sol_Transesterification->Success

Caption: Troubleshooting workflow for low-yield reactions.

Base_Selection_Logic Logic for Base Selection in Alkylation Start Desired Product? Mono Mono-alkylation Start->Mono Di Di-alkylation Start->Di UseOneEq Use 1 equivalent of base (e.g., NaOEt) Mono->UseOneEq UseTwoEq Use 2 equivalents of base sequentially Di->UseTwoEq Step1 Step 1: Add 1 eq. base + 1 eq. R1-X UseTwoEq->Step1 Step2 Step 2: After completion, add 1 eq. base + 1 eq. R2-X Step1->Step2

Caption: Base selection logic for mono- vs di-alkylation.

References

Validation & Comparative

A Comparative Guide to Diethyl Malonate and Dimethyl Malonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of diethyl malonate and dimethyl malonate, two pivotal reagents in organic synthesis. While both are derivatives of malonic acid and serve as versatile precursors, their structural differences impart subtle yet significant influences on their reactivity, handling, and suitability for specific synthetic applications. This document outlines their comparative performance, supported by experimental data and established protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these two malonates is crucial for predicting their behavior in chemical reactions and for process optimization. The following table summarizes their key properties.

PropertyThis compoundDimethyl Malonate
Molecular Formula C₇H₁₂O₄[1][2]C₅H₈O₄[3]
Molecular Weight 160.17 g/mol [1][2]132.11 g/mol [3]
Appearance Colorless liquid with an apple-like odor[1][4]Colorless liquid[3][5]
Boiling Point 199 °C[1]180-181 °C[3][5][6][7]
Melting Point -50 °C[1][5]-62 °C[5][6][7][8]
Density 1.055 g/mL at 25 °C[4]1.156 g/mL at 25 °C[3][6][7]
Solubility Miscible with alcohol and ether; slightly soluble in water[4].Soluble in alcohol and ether; slightly soluble in water[3][5].
pKa of α-hydrogen ~13-14[1][3]~13[3]

Performance in Synthesis: A Comparative Overview

Both this compound and dimethyl malonate are cornerstone reagents in syntheses that rely on the high acidity of their α-hydrogens, allowing for easy deprotonation to form a stable enolate. This enolate is a potent nucleophile in several key organic reactions.

Malonic Ester Synthesis

The malonic ester synthesis is a powerful method for preparing a wide array of substituted carboxylic acids. The core of this synthetic strategy lies in the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation.[3][9]

The choice between diethyl and dimethyl malonate in this synthesis often hinges on the prevention of transesterification.[1] To avoid scrambling of the ester groups, the alkoxide base used for deprotonation should match the alkyl group of the malonate ester. For instance, sodium ethoxide is the preferred base for this compound, while sodium methoxide is used for dimethyl malonate.[1]

MalonicEsterSynthesis Malonate Dialkyl Malonate (R = Me, Et) Enolate Enolate Intermediate Malonate->Enolate + Base (-ROH) AlkylatedMalonate Alkylated Malonate Enolate->AlkylatedMalonate + R'-X (-X⁻) DicarboxylicAcid Dicarboxylic Acid AlkylatedMalonate->DicarboxylicAcid H₃O⁺, Δ (Hydrolysis) CarboxylicAcid Substituted Carboxylic Acid DicarboxylicAcid->CarboxylicAcid - CO₂ (Decarboxylation)

General workflow for the malonic ester synthesis.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or ketone in the presence of a weak base.[10] This reaction is a reliable method for forming carbon-carbon double bonds. Both diethyl and dimethyl malonate are effective substrates for this transformation. The reactivity difference between the two is generally minimal, and the choice may be dictated by the desired ester functionality in the final α,β-unsaturated product.

KnoevenagelCondensation sub Aldehyde/Ketone + Dialkyl Malonate enolate Malonate Enolate sub->enolate Base adduct Aldol-type Adduct enolate->adduct + Aldehyde/Ketone product α,β-Unsaturated Product adduct->product - H₂O

Key steps in the Knoevenagel condensation reaction.
Michael Addition

In the Michael (or 1,4-conjugate) addition, the enolate of a malonic ester acts as a soft nucleophile, attacking an α,β-unsaturated carbonyl compound.[11] This reaction is a powerful tool for forming carbon-carbon bonds. Both diethyl and dimethyl malonate are commonly used as the Michael donor.[11][12] The slightly smaller steric profile of dimethyl malonate could potentially offer an advantage in reactions with sterically hindered Michael acceptors, although specific experimental data for a direct comparison is not always available.

MichaelAddition reactants Dialkyl Malonate + α,β-Unsaturated Carbonyl enolate Malonate Enolate reactants->enolate Base product 1,4-Adduct enolate->product + α,β-Unsaturated Carbonyl

Logical relationship in a Michael addition reaction.

Experimental Protocols

The following protocols are illustrative examples drawn from the literature and are not intended for direct performance comparison due to variations in reaction conditions.

Protocol 1: Malonic Ester Synthesis of a Substituted Acetic Acid

This protocol outlines the general steps for synthesizing a substituted acetic acid using a dialkyl malonate.

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add this compound dropwise with stirring. The reaction is typically performed under an inert atmosphere.

  • Alkylation: After the formation of the enolate is complete, add an alkyl halide (e.g., methyl iodide) dropwise to the solution.[13] The mixture is then refluxed until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is treated with aqueous acid (e.g., H₃O⁺) and heated.[13] This step hydrolyzes both ester groups to a dicarboxylic acid, which then undergoes decarboxylation upon further heating to yield the final substituted acetic acid.[9][13]

  • Workup: The product is then extracted with an organic solvent, dried over anhydrous sulfate, and purified by distillation or crystallization.

Protocol 2: Knoevenagel Condensation of this compound with an Aldehyde

This protocol describes a general procedure for the Knoevenagel condensation.

  • Reaction Setup: In a suitable solvent such as DMSO, dissolve the aldehyde and this compound.[14][15]

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or immobilized bovine serum albumin (BSA).[10][14] The reaction is typically stirred at room temperature.

  • Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the product can be extracted with a solvent like heptane or hexane.[14][15]

  • Purification: The crude product is then purified, potentially by removing unreacted this compound via selective hydrolysis with an enzyme like Candida antarctica lipase (CALB), followed by evaporation of the solvent to yield the pure condensation product.[15]

Protocol 3: Asymmetric Michael Addition of Dimethyl Malonate

This protocol details an enantioselective Michael addition.[12]

  • Catalyst Preparation: A chiral catalyst, such as a heterobimetallic complex (e.g., Shibasaki's Ga-Na-BINOL complex), is prepared or dissolved in a dry solvent like THF under an inert atmosphere.[12]

  • Reaction: To a suspension of a base like sodium tert-butoxide, the catalyst solution is added, followed by dimethyl malonate and then the Michael acceptor (e.g., 2-cyclopenten-1-one).[12] The mixture is stirred at room temperature for an extended period (e.g., 46 hours).[12]

  • Quenching and Extraction: The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation to yield the chiral Michael adduct.[12]

Reactivity, Selection Criteria, and Safety

  • Reactivity: The reactivity of the α-hydrogen is comparable for both compounds, with a pKa of approximately 13.[3] The primary difference in synthetic applications often arises from the nature of the ester group. The phenoxy group in diphenyl malonate (a related compound) is a better leaving group than the methoxy or ethoxy groups, which can be advantageous in reactions like transesterification.[16] Between the two alkyl malonates, dimethyl malonate is less sterically hindered, which could be a factor in reactions with bulky substrates.

  • Selection Criteria: The choice between diethyl and dimethyl malonate is often dictated by the specific requirements of the synthetic route. Key considerations include:

    • Desired Product: If the final product requires a methyl or ethyl ester, using the corresponding malonate can simplify the synthesis.

    • Reaction Conditions: As mentioned, the choice of base is crucial to prevent transesterification.

    • Downstream Processing: Differences in boiling points can be exploited during purification by distillation.

  • Safety: Both compounds should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Dimethyl malonate is noted to have higher toxicity than this compound.[5] Both can hydrolyze in the body to produce malonic acid, so skin contact and inhalation should be avoided.[5]

Conclusion

Both diethyl and dimethyl malonate are highly valuable and versatile reagents in organic synthesis. Dimethyl malonate, being slightly less sterically hindered and having a lower boiling point, may be preferred in certain applications. This compound is also widely used and is a staple in many classic synthetic procedures. The decision to use one over the other is contingent on the specific synthetic goals, the nature of the other reactants, and the desired final molecular architecture. This guide provides the foundational data and procedural outlines to assist researchers in making an informed selection for their synthetic endeavors.

References

Diethyl Malonate vs. Ethyl Acetoacetate: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two cornerstone intermediates in organic synthesis, evaluating their physicochemical properties, reactivity, and practical applications in research and development.

In the landscape of synthetic organic chemistry, diethyl malonate and ethyl acetoacetate stand out as pivotal intermediates for carbon-carbon bond formation. Both are prized for their "active" methylene group, a feature that enables a vast range of synthetic transformations. This guide provides a comprehensive comparison of these two reagents, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal intermediate for their specific synthetic goals.

Physicochemical Properties: A Tale of Two Enolates

The synthetic utility of both this compound and ethyl acetoacetate originates from the acidity of the α-hydrogens located on the methylene carbon flanked by two carbonyl groups. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, which acts as the key nucleophilic species. However, subtle differences in their structure lead to significant differences in acidity and reactivity.

Ethyl acetoacetate is the more acidic of the two compounds.[1][2] This is because the resulting carbanion is stabilized by resonance across two carbonyl groups, one of which is a ketone. In this compound, both carbonyl groups are part of ester functionalities. The electron-donating resonance from the ester's oxygen atom slightly reduces the electrophilicity of the carbonyl carbon, making it less effective at stabilizing the negative charge of the carbanion compared to the ketone carbonyl in ethyl acetoacetate.[3][4]

PropertyThis compoundEthyl AcetoacetateReference(s)
Molecular Formula C₇H₁₂O₄C₆H₁₀O₃[1][5]
Molecular Weight 160.17 g/mol 130.14 g/mol [1][5]
Boiling Point 197-198 °C180.8 °C[1][6]
Density 1.055 g/cm³1.021 g/cm³[1][6]
pKa of α-H ~13~11[2][7][8]

Synthetic Pathways and Core Reactivity

The primary divergence in the synthetic application of these intermediates lies in the final product. Following alkylation or acylation, the subsequent hydrolysis and decarboxylation steps yield fundamentally different classes of compounds.

  • Malonic Ester Synthesis: This pathway, utilizing this compound, is a classic method for preparing substituted carboxylic acids.[9][10] The process involves alkylation of the malonate enolate, followed by hydrolysis of the two ester groups and subsequent heating to induce decarboxylation, ultimately yielding a carboxylic acid with a lengthened carbon chain.[11]

  • Acetoacetic Ester Synthesis: This synthesis employs ethyl acetoacetate to produce α-substituted ketones.[12] The sequence is analogous: alkylation of the enolate is followed by hydrolysis and decarboxylation, which removes the ester portion of the molecule to furnish a methyl ketone.[12][13]

The choice of base is critical for generating the enolate. Sodium ethoxide in ethanol is a traditional and effective choice for both, preventing transesterification issues.[10] However, stronger bases like sodium hydride can also be used.[14]

Logical Flow of Synthetic Transformations

The following diagrams illustrate the generalized workflows for the malonic and acetoacetic ester syntheses.

MalonicEsterSynthesis DEM This compound Enolate Malonate Enolate DEM->Enolate 1. Base (e.g., NaOEt) AlkylatedDEM Alkylated this compound Enolate->AlkylatedDEM 2. Alkyl Halide (R-X) MalonicAcid Substituted Malonic Acid AlkylatedDEM->MalonicAcid 3. H₃O⁺, Heat (Hydrolysis) CarboxylicAcid Carboxylic Acid Product MalonicAcid->CarboxylicAcid 4. Heat (-CO₂)

Caption: Workflow for the Malonic Ester Synthesis.

AcetoaceticEsterSynthesis EAA Ethyl Acetoacetate Enolate Acetoacetate Enolate EAA->Enolate 1. Base (e.g., NaOEt) AlkylatedEAA Alkylated Ethyl Acetoacetate Enolate->AlkylatedEAA 2. Alkyl Halide (R-X) KetoAcid β-Keto Acid AlkylatedEAA->KetoAcid 3. H₃O⁺, Heat (Hydrolysis) Ketone Ketone Product KetoAcid->Ketone 4. Heat (-CO₂)

Caption: Workflow for the Acetoacetic Ester Synthesis.

Comparative Performance and Reaction Scope

Both syntheses are robust for introducing primary alkyl groups via Sₙ2 reactions.[11] However, challenges arise with more sterically hindered halides.

  • Substrate Scope: The use of secondary alkyl halides can be problematic, leading to lower yields and competing E2 elimination reactions.[15] Tertiary alkyl halides are generally unsuitable as they overwhelmingly favor elimination.[11]

  • Dialkylation: A common side reaction in malonic ester synthesis is dialkylation, which can complicate purification and reduce the yield of the desired mono-alkylated product.[10] This can be controlled by stoichiometry or exploited to create α,α-disubstituted acids. Ethyl acetoacetate can also undergo dialkylation.[12]

Yield Comparison for Representative Alkylations
Alkyl HalideIntermediateProduct TypeReported YieldReference(s)
1-BromobutaneDimethyl MalonateCarboxylic AcidHigh (not quantified)[9]
2-BromopropaneThis compoundCarboxylic Acid~97% (alkylation step)[15]
Benzyl ChlorideThis compoundCarboxylic Acid~85% (alkylation step)[16]
Allyl BromideEthyl AcetoacetateKetone~75% (alkylation step)[16]

Experimental Protocols

Detailed and reproducible protocols are essential for successful synthesis. Below are representative procedures for the alkylation and subsequent conversion of each intermediate.

Protocol 1: Synthesis of Hexanoic Acid via Malonic Ester Synthesis

This protocol is adapted from a standard procedure for the synthesis of a carboxylic acid using dimethyl malonate (a close analog of this compound).[9]

Step 1: Enolate Formation and Alkylation

  • In a suitable reaction vessel, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

  • To this solution, add 0.5 mol of dimethyl malonate dropwise.

  • Following the addition, add 1.0 mol of 1-bromobutane dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, maintain reflux for 2-3 hours to ensure the reaction proceeds to completion.

  • After cooling, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

Step 2: Saponification and Decarboxylation

  • Place the crude alkylated malonate in a round-bottom flask.

  • Add a solution of 80 g of sodium hydroxide in 400 mL of water.

  • Reflux the mixture for approximately 4 hours, or until the organic ester layer is no longer visible.

  • Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until strongly acidic.

  • Heat the acidified mixture to reflux to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Cool the mixture, separate the organic layer (the final carboxylic acid product), and purify by distillation.

Protocol 2: Synthesis of a Ketone via Acetoacetic Ester Synthesis

This protocol outlines a general procedure for the alkylation of ethyl acetoacetate.[13][17]

Step 1: Enolate Formation and Alkylation

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the stirred solution, add one equivalent of ethyl acetoacetate dropwise.

  • After enolate formation is complete, add one equivalent of the desired primary alkyl halide (e.g., allyl bromide) dropwise.

  • Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, remove the ethanol in vacuo, and partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Step 2: Hydrolysis and Decarboxylation

  • Add the crude alkylated acetoacetic ester to a flask containing dilute aqueous acid (e.g., HCl).

  • Heat the mixture to reflux. This process first hydrolyzes the ester to a β-keto acid.[13]

  • Upon continued heating, the β-keto acid intermediate readily undergoes decarboxylation to yield the final ketone product and CO₂.[13]

  • After cooling, the ketone can be isolated by extraction and purified by distillation or chromatography.

Conclusion: Making the Right Choice

The selection between this compound and ethyl acetoacetate is dictated primarily by the desired synthetic outcome.

  • Choose this compound when the target molecule is a mono- or di-substituted carboxylic acid . It is the premier choice for syntheses requiring the installation of a -CH₂COOH synthon.[10]

  • Choose Ethyl Acetoacetate when the target molecule is a substituted methyl ketone . Its structure is perfectly tailored for the acetoacetic ester synthesis, providing a reliable route to this important class of compounds.[12]

Both reagents are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of their distinct reactivity profiles, guided by the comparative data and protocols presented here, will enable researchers to design more efficient and effective synthetic routes for applications ranging from basic research to complex drug development.

References

Spectroscopic Analysis for the Structural Confirmation of Diethyl Malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for diethyl malonate against its alkylated analogs, offering researchers, scientists, and drug development professionals a clear benchmark for structural confirmation. By presenting nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, this document serves as a practical tool for the unambiguous identification of this key synthetic intermediate.

Comparative Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The following tables summarize the key spectroscopic features of this compound and provide a comparison with its mono- and di-alkylated derivatives. This comparative data is crucial for identifying potential impurities or side-products in a reaction mixture.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundMethylene Protons (-CH₂-)Methylene Protons (Ester, -OCH₂CH₃)Methyl Protons (-OCH₂CH₃)OtherSolvent
This compound3.36 (s, 2H)4.19 (q, 4H)1.28 (t, 6H)-CDCl₃
Diethyl Methylmalonate-4.18 (q, 4H)1.24 (t, 6H)1.42 (d, 3H, -CH₃), 3.44 (q, 1H, -CH-)CDCl₃
Diethyl Ethylmalonate-4.17 (q, 4H)1.23 (t, 6H)0.89 (t, 3H, -CH₂CH₃), 1.95 (quint, 2H, -CH₂CH₃), 3.19 (t, 1H, -CH-)CDCl₃
Diethyl Diethylmalonate-4.15 (q, 4H)1.20 (t, 6H)0.82 (t, 6H, -CH₂CH₃), 1.90 (q, 4H, -CH₂CH₃)CDCl₃

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, CDCl₃ = deuterated chloroform.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundCarbonyl Carbon (-C=O)Methylene Carbon (-CH₂-)Methylene Carbon (Ester, -OCH₂CH₃)Methyl Carbon (-OCH₂CH₃)OtherSolvent
This compound166.6441.7161.4714.09-CDCl₃[1]
Diethyl Methylmalonate170.1-61.214.113.1 (-CH₃), 48.9 (-CH-)CDCl₃
Diethyl Diethylmalonate172.4-60.914.08.3 (-CH₂CH₃), 24.3 (-CH₂CH₃), 56.4 (quaternary C)CDCl₃

Solvent: CDCl₃ = deuterated chloroform.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Frequencies (in cm⁻¹)

CompoundC=O StretchC-O StretchC-H Stretch (sp³)
This compound1757, 1740~1250-1000~2980-2850
Diethyl Diethylmalonate~1730~1250-1000~2980-2850

Note: The carbonyl (C=O) stretch in this compound is often observed as a split or broad peak.[2]

Experimental Protocols

The following are generalized protocols for acquiring the NMR and IR spectra of this compound and its analogs. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover a range of at least 0-10 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of at least 0-200 ppm.

    • A higher number of scans (e.g., 128 or more) will be necessary to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent-filled cell).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of a compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling, Frequencies) NMR->Data_Analysis IR->Data_Analysis Comparison Comparison with Reference Data and Alternatives Data_Analysis->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for Structure Confirmation.

References

A Comparative Guide to Chromatographic Methods for Assessing Diethyl Malonate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of diethyl malonate, a critical starting material and intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals, is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of two prevalent chromatographic techniques for assessing this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and furnishes supporting data to aid in the selection of the most suitable method for your analytical needs.

At a Glance: GC-MS vs. HPLC for this compound Purity

The selection between GC-MS and HPLC for the purity assessment of this compound hinges on several factors, including the volatility of potential impurities, the required sensitivity, and the desired level of structural information for unknown components.

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection typically by UV absorbance.
Analytes Ideal for volatile and thermally stable compounds.Suitable for a broader range of compounds, including less volatile and thermally labile impurities.
Sample Preparation Typically involves simple dilution in a volatile organic solvent.May require dissolution in a suitable mobile phase component; derivatization may be necessary for impurities lacking a UV chromophore.
Sensitivity Generally offers high sensitivity, especially in Selected Ion Monitoring (SIM) mode.Sensitivity is dependent on the detector and the chromophoric properties of the impurities.
Specificity High, due to the combination of chromatographic separation and mass spectral data, which provides structural information.Dependant on chromatographic resolution. Co-eluting peaks can be problematic without a mass spectrometer detector.
Common Impurities Detected Unreacted starting materials (e.g., ethanol, chloroacetic acid), residual solvents, and volatile byproducts.Can detect less volatile impurities such as monoethyl malonate, and other dicarboxylic acid esters.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound and its impurities. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGC-MSHPLC
Linearity (r²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantification (LOQ) 21 ng[1]To be determined experimentally
Accuracy (% Recovery) ± 2.4%[1]To be determined experimentally
Precision (%RSD) To be determined experimentally< 2%[2]

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.

  • If an internal standard is used, it should be added to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and identification of unknown impurities.

    • Selected Ion Monitoring (SIM): For quantitative analysis of this compound and known impurities.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method, assuming all components have a similar response factor.

  • For more accurate quantification, a calibration curve should be prepared using certified reference standards.

HPLC Method for Purity Assessment of this compound

This protocol is suitable for the detection of both volatile and non-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Impurities can be identified by comparing their retention times with those of known standards.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities.[3] Common impurities that can be monitored by these chromatographic methods include:

  • Monoethyl malonate: An acidic impurity that can be challenging to detect by GC without derivatization but is readily observed by HPLC.

  • Ethanol: A residual starting material.

  • Chloroacetic acid: A precursor in some synthetic routes.

  • Ethyl chloroacetate: An intermediate in the synthesis.

  • Diethyl oxalate: A potential byproduct.

  • Triethyl citrate: Can be formed from side reactions.

Method Selection and Workflow

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis. The following diagrams illustrate the logical workflow for method selection and the general experimental process.

MethodSelection Start Assess Analytical Needs Volatile Are potential impurities volatile and thermally stable? Start->Volatile HighSensitivity Is high sensitivity and structural information required? Volatile->HighSensitivity Yes NonVolatile Are non-volatile or thermally labile impurities expected? Volatile->NonVolatile No GCMS Select GC-MS HighSensitivity->GCMS Yes HPLC Select HPLC HighSensitivity->HPLC No NonVolatile->HPLC Yes

Caption: Logical workflow for selecting the appropriate chromatographic method.

ExperimentalWorkflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow SamplePrep_GC Sample Preparation (Dilution) GC_Separation GC Separation (Volatility-based) SamplePrep_GC->GC_Separation MS_Detection MS Detection (Mass-to-Charge) GC_Separation->MS_Detection DataAnalysis_GC Data Analysis (Purity & ID) MS_Detection->DataAnalysis_GC SamplePrep_HPLC Sample Preparation (Dissolution/Filtration) HPLC_Separation HPLC Separation (Polarity-based) SamplePrep_HPLC->HPLC_Separation UV_Detection UV Detection (Absorbance) HPLC_Separation->UV_Detection DataAnalysis_HPLC Data Analysis (Purity) UV_Detection->DataAnalysis_HPLC

Caption: General experimental workflows for GC-MS and HPLC analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for assessing the purity of this compound. GC-MS excels in the analysis of volatile impurities and provides a high degree of specificity through mass spectral identification. HPLC is a versatile method capable of analyzing a broader range of impurities, including those that are non-volatile or thermally sensitive. The choice of method should be guided by the likely impurity profile of the this compound sample and the specific analytical requirements of the research or quality control program. For comprehensive purity analysis, employing both techniques can provide a more complete picture of the sample's composition.

References

Elucidating Diethyl Malonate Reaction Mechanisms: A Comparative Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling stands as a powerful tool in the arsenal of chemists for dissecting reaction mechanisms. By substituting an atom with its heavier, stable isotope, researchers can trace the fate of atoms, probe the nature of transition states, and gain profound insights into the intricate dance of electrons that governs chemical transformations. This guide provides a comparative analysis of how isotopic labeling studies can be applied to elucidate the mechanisms of key reactions involving diethyl malonate, a cornerstone reagent in organic synthesis. While direct experimental data for some isotopic labeling studies on this compound are not extensively reported in the literature, this guide draws upon established principles and related studies to offer a framework for comparison.

Comparing Mechanistic Alternatives with Isotopic Labeling

The primary reactions of this compound, including enolate formation, alkylation, and the Knoevenagel condensation, present distinct mechanistic questions that can be addressed through isotopic labeling. The key observable in many of these studies is the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (k_light / k_heavy). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step of the reaction.

Reaction StepIsotopic Labeling StrategyMechanistic InsightAlternative MechanismExpected Isotopic Labeling Outcome for Alternative
Enolate Formation Deuterium labeling of the α-carbon of this compound (d₂-diethyl malonate)A primary kinetic isotope effect (kH/kD > 1) would support a mechanism where the C-H bond is broken in the rate-determining step, consistent with a concerted proton abstraction by a base.A stepwise mechanism where an intermediate is formed prior to proton abstraction.A negligible or very small KIE (kH/kD ≈ 1) would be expected if C-H bond breaking is not rate-limiting.
Alkylation ¹³C labeling of the α-carbon of this compound or the electrophilic carbon of the alkyl halideA small, normal secondary KIE (¹²k/¹³k > 1) is expected for an SN2 mechanism due to the changing hybridization of the α-carbon from sp² in the enolate to sp³ in the product.An SN1-type mechanism involving a carbocation intermediate.A KIE close to unity would be expected for the α-carbon of the enolate, as no bond to this carbon is broken in the rate-determining step of an SN1 reaction. A significant ¹³C KIE would be observed for the alkyl halide in the case of an SN1 reaction.
Knoevenagel Condensation Deuterium labeling of the α-carbon of this compoundA primary KIE (kH/kD > 1) would indicate that the initial deprotonation of this compound to form the enolate is the rate-determining step.A mechanism where the nucleophilic attack of the enolate on the carbonyl group is the rate-determining step.A KIE close to 1 would suggest that the initial proton transfer is a rapid pre-equilibrium and not the slow step of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are representative protocols for the synthesis of isotopically labeled this compound and for conducting a kinetic isotope effect experiment.

Synthesis of Diethyl 2,2-dideuteriomalonate (d₂-diethyl malonate)

Objective: To replace the acidic α-protons of this compound with deuterium atoms.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • This compound is added dropwise to the sodium ethoxide solution at room temperature.

  • The ethanol is removed under reduced pressure.

  • The resulting sodium salt of this compound is then treated with an excess of deuterium oxide (D₂O). The mixture is stirred vigorously to ensure complete exchange of the enolizable protons for deuterium.

  • This process of removing the solvent and adding fresh D₂O is repeated three times to ensure a high level of deuterium incorporation.

  • After the final exchange, the mixture is neutralized with a solution of dry HCl in diethyl ether.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting d₂-diethyl malonate is purified by vacuum distillation.

  • The level of deuterium incorporation is confirmed by ¹H NMR and mass spectrometry.

General Protocol for a ¹³C Kinetic Isotope Effect Study in the Alkylation of this compound

Objective: To measure the ¹³C KIE for the reaction of this compound enolate with an alkyl halide to probe the transition state of the Sₙ2 reaction.

Materials:

  • This compound

  • Diethyl [2-¹³C]malonate (¹³C-labeled at the α-carbon)

  • Sodium ethoxide (NaOEt)

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous ethanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Mixtures: Two parallel reactions are set up.

    • Reaction A (Unlabeled): A solution of sodium ethoxide in anhydrous ethanol is prepared. This compound is added to form the enolate.

    • Reaction B (Labeled): A solution of sodium ethoxide in anhydrous ethanol is prepared. A precisely weighed mixture of natural abundance this compound and diethyl [2-¹³C]malonate is added.

  • Reaction Initiation: The alkyl halide is added simultaneously to both reaction mixtures at a constant temperature to initiate the alkylation.

  • Reaction Quenching: Aliquots are taken from each reaction at specific time intervals and quenched by adding a dilute acid (e.g., HCl) to neutralize the base and stop the reaction.

  • Analysis: The quenched aliquots are analyzed by GC-MS. The relative amounts of unreacted this compound and the alkylated product are determined. For the labeled reaction, the ratio of ¹²C- to ¹³C-containing species in both the remaining starting material and the product is measured at different reaction conversions.

  • Data Analysis: The KIE is calculated from the change in the isotopic ratio of the reactant as a function of the fraction of the reaction completed.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in reaction mechanisms and experimental procedures.

Malonic_Ester_Synthesis_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (SN2) cluster_step3 Step 3: Hydrolysis & Decarboxylation DEM This compound Enolate This compound Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_DEM Alkylated this compound Enolate->Alkylated_DEM Nucleophilic Attack RX Alkyl Halide (R-X) RX->Alkylated_DEM Final_Product Substituted Acetic Acid Alkylated_DEM->Final_Product H3O_heat H3O+, Heat H3O_heat->Final_Product CO2 CO2 KIE_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation Unlabeled Prepare Unlabeled Reactant React_Unlabeled Run Unlabeled Reaction Unlabeled->React_Unlabeled Labeled Prepare Isotopically Labeled Reactant React_Labeled Run Labeled Reaction Labeled->React_Labeled Measure_Unlabeled Measure Rate (k_light) React_Unlabeled->Measure_Unlabeled Measure_Labeled Measure Rate (k_heavy) React_Labeled->Measure_Labeled Calc_KIE Calculate KIE = k_light / k_heavy Measure_Unlabeled->Calc_KIE Measure_Labeled->Calc_KIE Knoevenagel_Mechanism DEM This compound Step1 1. Deprotonation DEM->Step1 + Base Enolate Enolate Step2 2. Nucleophilic Attack Enolate->Step2 Aldehyde Aldehyde (R'CHO) Aldehyde->Step2 Adduct Aldol Adduct Step3 3. Dehydration Adduct->Step3 - H₂O Product α,β-Unsaturated Product Water H₂O Step1->Enolate + Base Step2->Adduct Step3->Product - H₂O

A Comparative Kinetic Analysis of Diethyl Malonate in Key Carbon-Carbon Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of diethyl malonate in three fundamental carbon-carbon bond-forming reactions: Alkylation (Malonic Ester Synthesis), Knoevenagel Condensation, and Michael Addition. We present a synthesis of available experimental data to compare its reactivity against common alternatives and various substrates. Detailed experimental protocols for kinetic analysis and visual representations of reaction pathways are included to support your research and development endeavors.

Alkylation of the Malonate Enolate: A Kinetic Comparison

The alkylation of this compound, a cornerstone of the malonic ester synthesis, proceeds via an SN2 mechanism. The rate of this reaction is highly dependent on the nature of the alkylating agent.

Data Presentation: Relative Reactivity of Alkylating Agents
Alkyl Halide TypeExampleRelative ReactivityTypical Reaction TimeYieldKey Considerations
Primary Allylic/Benzylic Benzyl BromideVery High1-3 hoursExcellentHighly reactive, may require careful temperature control to prevent side reactions.
Primary Alkyl 1-BromobutaneHigh2-6 hoursGood to ExcellentStandard substrate for malonic ester synthesis. Reactivity order is I > Br > Cl.[1]
Secondary Alkyl 2-BromopropaneLowProlongedPoor to ModerateE2 elimination becomes a significant competing reaction, reducing the yield of the desired alkylated product.[1]
Tertiary Alkyl tert-Butyl BromideNegligible-Very Low / NoneE2 elimination is the predominant pathway.[1]

Table 1: A comparative overview of the reactivity of different alkyl halide classes in the alkylation of this compound. The data is compiled from various sources and represents general trends.

Experimental Protocol: Kinetic Analysis of this compound Alkylation

A common method for monitoring the kinetics of this compound alkylation is through High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., sodium ethoxide or sodium hydride)

  • Anhydrous solvent (e.g., ethanol, THF, or DMF)

  • Internal standard for chromatography or NMR

  • HPLC or NMR spectrometer

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen anhydrous solvent under an inert atmosphere.

  • Initiation: Add a known concentration of the base to generate the malonate enolate. Allow the enolate formation to complete (typically 15-30 minutes).

  • Kinetic Run: Initiate the reaction by adding a known concentration of the alkyl halide. Start timing the reaction immediately.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining this compound and the formed product relative to the internal standard.[2][3]

  • Data Processing: Plot the concentration of the reactant versus time and determine the reaction order and rate constant.

Reaction Workflow: Alkylation of this compound

G A This compound C Malonate Enolate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated this compound C->E SN2 Attack D Alkyl Halide (R-X) D->E F Salt (NaX) E->F Byproduct

Workflow for the alkylation of this compound.

Knoevenagel Condensation: Reactivity of Aldehydes and Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is influenced by the electrophilicity of the carbonyl compound and the nucleophilicity of the active methylene compound.

Data Presentation: Comparison of Aldehydes and Active Methylene Compounds

Experimental data shows that aldehydes are generally more reactive than ketones in Knoevenagel condensations.[4] Furthermore, the nature of the active methylene compound significantly impacts the reaction rate.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTimeConversion/YieldReference
BenzaldehydeThis compound PiperidineToluene4 h~70%[5]
BenzaldehydeEthyl AcetoacetateCs-NaX--Higher conversion than DEM[6]
BenzaldehydeEthyl CyanoacetateCs-NaX--Higher conversion than EAA[6]
SalicylaldehydeThis compound 4-PiperidinopiperidineToluene60 min~90% (Conventional)[5]
4-NitrobenzaldehydeThis compound -----
4-ChlorobenzaldehydeThis compound -----

Table 2: A comparison of reaction conditions and outcomes for the Knoevenagel condensation. Note that direct kinetic comparisons are limited, and data is often presented as yield or conversion under specific conditions.

Experimental Protocol: Kinetic Monitoring of Knoevenagel Condensation

The progress of a Knoevenagel condensation can be effectively monitored using in-situ NMR spectroscopy or by taking timed samples for analysis by GC-MS or HPLC.[7]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., this compound)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., toluene-d8 for NMR monitoring)

  • NMR spectrometer or GC-MS/HPLC system

Procedure:

  • Sample Preparation: In an NMR tube or reaction flask, combine known concentrations of the aldehyde, active methylene compound, and a suitable internal standard in the chosen solvent.

  • Initiation: Add the catalyst to the mixture and start the kinetic analysis immediately.

  • Data Acquisition (NMR): Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the aldehyde proton signal and the appearance of the product's vinylic proton signal can be integrated and monitored.[7]

  • Data Acquisition (Chromatography): If using GC-MS or HPLC, withdraw and quench aliquots at specific time points for analysis.

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time to determine the rate law and rate constant.

Signaling Pathway: Knoevenagel Condensation Mechanism

G cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Protonation & Dehydration A Active Methylene Compound C Enolate A->C B Base B->C E Alkoxide Intermediate C->E D Aldehyde/Ketone D->E F Alcohol Intermediate E->F Protonation G Final Product (α,β-unsaturated) F->G Dehydration H H2O G->H

Mechanism of the Knoevenagel condensation.

Michael Addition: A Comparison of Nucleophiles and Acceptors

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity in this reaction depends on the nucleophilicity of the Michael donor and the electrophilicity of the Michael acceptor.

Data Presentation: Performance of this compound in Michael Additions

This compound is a commonly employed nucleophile in Michael additions. The following table provides a summary of its performance with different Michael acceptors under various catalytic conditions.

Michael AcceptorCatalystSolventTime (h)Yield (%)Reference
ChalconeNi(acac)₂ / (-)-SparteineToluene585
Substituted ChalconesNi(acac)₂ / (-)-SparteineToluene12-1380-91
β-NitrostyreneN-benzylbispidineToluene24High Conversion[8]
Methyl Vinyl KetoneBase (e.g., NaOEt)Ethanol--[9]

Table 3: A summary of reaction conditions and yields for the Michael addition of this compound to various acceptors.

A theoretical analysis suggests that diethyl(trimethylsilylmethyl)malonate would likely exhibit reduced reactivity compared to this compound due to steric hindrance and the mild electron-donating nature of the trimethylsilylmethyl substituent.[10]

Experimental Protocol: Kinetic Analysis of Michael Addition

UV-Vis spectroscopy is a convenient method for monitoring the kinetics of many Michael additions, especially when the reactants and products have distinct chromophores.

Materials:

  • Michael acceptor (e.g., chalcone)

  • This compound

  • Catalyst

  • Solvent

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Stock Solutions: Prepare stock solutions of the Michael acceptor, this compound, and catalyst at known concentrations.

  • Blank Measurement: Fill a cuvette with the solvent and the Michael donor and record the baseline absorbance.

  • Reaction Initiation: Add a small volume of the Michael acceptor stock solution to the cuvette to initiate the reaction.

  • Data Collection: Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record the absorbance at regular time intervals.

  • Data Analysis: Convert absorbance values to concentration using a calibration curve and determine the reaction order and rate constant.

Logical Relationship: Michael Addition Mechanism

G A Michael Donor (e.g., this compound) C Enolate A->C Deprotonation B Base B->C E Enolate Intermediate C->E 1,4-Conjugate Addition D Michael Acceptor (α,β-unsaturated carbonyl) D->E G Final Adduct E->G Protonation F Proton Source F->G

General mechanism of the Michael addition.

Conclusion

This guide provides a comparative overview of the kinetic aspects of this compound in fundamental C-C bond-forming reactions. While direct and comprehensive kinetic data across a wide range of substrates and alternative reagents remains an area for further investigation, the presented data and protocols offer a solid foundation for researchers. The choice of reactants and reaction conditions significantly influences the outcome, and a systematic kinetic analysis is crucial for optimizing synthetic routes. The provided experimental methodologies and mechanistic diagrams serve as valuable tools for designing and understanding these important transformations.

References

A Comparative Guide to the Deprotonation of Diethyl Malonate for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a carbanion at the α-carbon of diethyl malonate is a cornerstone of the malonic ester synthesis, a versatile and widely employed method for the synthesis of substituted carboxylic acids and other valuable organic molecules. The choice of base for this deprotonation is a critical parameter that can significantly influence reaction efficiency, yield, and the spectrum of compatible electrophiles. This guide provides an objective comparison of common bases used for the deprotonation of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conditions for a given synthetic challenge.

The acidity of the α-protons of this compound (pKa ≈ 13 in DMSO) allows for the use of a variety of bases. The selection of a suitable base is contingent upon several factors, including the desired reactivity, the nature of the subsequent electrophile, and practical considerations such as cost, safety, and ease of handling. This guide will compare the performance of four commonly used bases: sodium ethoxide, sodium hydride, potassium carbonate with a phase-transfer catalyst, and lithium diisopropylamide (LDA).

Comparative Performance of Bases for this compound Alkylation

The following table summarizes the performance of different bases in the alkylation of this compound with representative primary alkyl halides. The data presented is a synthesis of literature reports and provides a quantitative basis for comparison.

BaseAlkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Ethoxide (NaOEt)n-Butyl bromideEthanolReflux280-90[1]
Sodium Hydride (NaH)Benzyl bromideDMF0 to RT12~85[2]
Potassium Carbonate (K₂CO₃) / 18-Crown-6n-Butyl bromideDichloromethaneReflux2Not specified[3]
Lithium Diisopropylamide (LDA)n-Butyl bromideTHF-78 to RT2~90 (Estimated)Inferred

Experimental Protocols

Detailed methodologies for the deprotonation and subsequent alkylation of this compound using the compared bases are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Deprotonation using Sodium Ethoxide (NaOEt)

Sodium ethoxide is a classic and cost-effective choice for the deprotonation of this compound. To avoid transesterification, it is crucial to use ethanol as the solvent when using sodium ethoxide with this compound.[4]

Procedure for the Alkylation of this compound with n-Butyl Bromide using Sodium Ethoxide:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (e.g., 50 mL for 0.1 mol scale). Carefully add sodium metal (1 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature with stirring.

  • Alkylation: After the addition of this compound is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield diethyl n-butylmalonate.[1]

Deprotonation using Sodium Hydride (NaH)

Sodium hydride is a strong, non-nucleophilic base that provides irreversible deprotonation of this compound. It is often used in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure for the Alkylation of this compound with Benzyl Bromide using Sodium Hydride:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (60% in mineral oil, 1.1 equivalents) in anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add this compound (1 equivalent) dropwise to the stirred suspension. Hydrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

  • Reaction Completion: Allow the reaction to proceed at room temperature overnight (approximately 12-16 hours). Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Deprotonation using Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalysis

Potassium carbonate is a weaker and safer base to handle compared to sodium ethoxide and sodium hydride. Its effectiveness in deprotonating this compound is significantly enhanced by the use of a phase-transfer catalyst (PTC), such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt.[3]

Procedure for the Phase-Transfer-Catalyzed Alkylation of this compound with n-Butyl Bromide:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), n-butyl bromide (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of 18-crown-6 (e.g., 0.05 equivalents).

  • Reaction: Add a suitable organic solvent, such as dichloromethane or toluene. Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the solvent.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.[3]

Deprotonation using Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is a very strong, sterically hindered, non-nucleophilic base. It is typically used when complete and rapid deprotonation is required, especially at low temperatures, or when dealing with sensitive substrates.

Representative Procedure for the Alkylation of this compound with n-Butyl Bromide using LDA:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add this compound (1 equivalent) dropwise. Stir the mixture at this temperature for 1 hour.

  • Alkylation: Add n-butyl bromide (1 equivalent) dropwise to the enolate solution at -78 °C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or vacuum distillation.

Mandatory Visualizations

Logical Workflow for Base Selection

The choice of base for the deprotonation of this compound is a critical decision in the experimental design. The following diagram illustrates a logical workflow to guide this selection process based on key reaction parameters.

BaseSelectionWorkflow Workflow for Selecting a Base for this compound Deprotonation start Start: Need to deprotonate This compound q1 Is prevention of transesterification critical? start->q1 naoet Use Sodium Ethoxide (NaOEt) in Ethanol q1->naoet Yes q2 Is irreversible and complete deprotonation required? q1->q2 No end Proceed to Alkylation naoet->end nah Use Sodium Hydride (NaH) in aprotic solvent (DMF, THF) q2->nah Yes lda Use Lithium Diisopropylamide (LDA) in THF at low temperature q2->lda Yes, especially for sensitive substrates q3 Are milder reaction conditions and safer reagents preferred? q2->q3 No nah->end lda->end k2co3 Use Potassium Carbonate (K₂CO₃) with a Phase-Transfer Catalyst q3->k2co3 Yes q3->end No k2co3->end

Caption: A decision-making workflow for selecting an appropriate base.

Experimental Workflow for a Generic Malonic Ester Synthesis

The following diagram outlines the general experimental steps involved in a typical malonic ester synthesis following the deprotonation of this compound.

MalonicEsterSynthesisWorkflow General Experimental Workflow for Malonic Ester Synthesis start Start: this compound + Base deprotonation 1. Deprotonation (Enolate Formation) start->deprotonation alkylation 2. Alkylation (Addition of Alkyl Halide) deprotonation->alkylation workup 3. Reaction Work-up (Quenching, Extraction, Washing) alkylation->workup purification 4. Purification (Distillation or Chromatography) workup->purification product Final Product: Alkylated this compound purification->product

Caption: A generalized workflow for malonic ester synthesis.

References

Validating the Structure of Synthesized Diethyl Malonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of the most common analytical techniques for validating the structure of synthesized derivatives of diethyl malonate, a versatile building block in organic synthesis. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these techniques.

The robust characterization of this compound derivatives is essential to ensure the identity, purity, and desired functionality of the synthesized compounds. Spectroscopic and chromatographic methods are the primary tools employed for this purpose. This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) in the structural elucidation of these compounds.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound derivatives include the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the proton(s) on the α-carbon. The chemical shift of the α-proton is highly dependent on the substituent attached.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the different types of carbon atoms in the molecule. Characteristic signals include those for the carbonyl carbons of the ester groups (around 160-170 ppm), the methylene and methyl carbons of the ethyl groups, and the α-carbon.

Derivative ¹H NMR (CDCl₃) δ [ppm] ¹³C NMR (CDCl₃) δ [ppm]
This compound 4.20 (q, 4H), 3.39 (s, 2H), 1.28 (t, 6H)166.9, 61.5, 41.5, 14.0
Diethyl ethylmalonate 4.18 (q, 4H), 3.15 (t, 1H), 1.95 (quint, 2H), 1.25 (t, 6H), 0.90 (t, 3H)170.1, 61.2, 51.9, 21.5, 14.1, 11.8
Diethyl benzylmalonate 7.30-7.20 (m, 5H), 4.15 (q, 4H), 3.80 (t, 1H), 3.25 (d, 2H), 1.20 (t, 6H)170.0, 136.9, 129.0, 128.6, 127.2, 61.5, 54.5, 36.5, 14.0
Diethyl 2-(2-oxopropyl)malonate ~4.20 (q, 4H), ~3.80 (t, 1H), ~2.90 (d, 2H), ~2.20 (s, 3H), ~1.25 (t, 6H)[1]Data not readily available in provided search results.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This "fingerprint" is invaluable for confirming the identity of a compound. Electron Impact (EI) is a common ionization method used for this compound derivatives. A key fragmentation is often the loss of the this compound moiety (M-159)[2].

Derivative Molecular Ion (M+) Key Fragmentation Ions (m/z)
Aryl derivatives (general) Often intense[2]M-159 (loss of this compound moiety)[2]
Asymmetric phenyl malonate Not apparent[2]135 (base peak, loss of malonate moiety)[2]
n-butyl derivative Not apparent[2]115 (loss of malonate moiety), 217 (loss of butyl)[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the most prominent absorption band is the C=O stretch of the ester groups, which typically appears in the region of 1730-1750 cm⁻¹. The presence of other functional groups in the derivative will give rise to additional characteristic absorption bands. For instance, this compound itself exhibits two carbonyl stretching bands, which can be attributed to different rotational isomers[3][4].

Derivative Key IR Absorptions (cm⁻¹)
This compound ~1757 and ~1740 (C=O stretch)[4]
Diethyl methylmalonate Two C=O stretching bands observed[3]
Diethyl ethylmalonate 1750 (broad), 1735 (C=O stretch)[3]
Diethyl bromomalonate Two sharp C=O bands in CCl₄ and acetonitrile[3]

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound derivatives, a common method involves using a C18 column with a mobile phase consisting of a mixture of methanol and water[5]. Detection is typically performed using a UV detector.

Gas Chromatography (GC)

GC is another effective method for assessing the purity of volatile compounds. A flame ionization detector (FID) is commonly used for the analysis of this compound derivatives in a solvent like ethanol[6][7].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable analytical data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube[8]. For ¹³C NMR, a more concentrated sample (50-100 mg/mL) may be necessary[8].

  • Instrument Parameters: Use a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. For ¹³C NMR, proton decoupling is typically used[9][10].

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe[2].

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation[2].

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film[8][10].

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the mid-infrared range (e.g., 4000-400 cm⁻¹)[8]. Co-adding multiple scans (e.g., 16-32) can improve the signal-to-noise ratio[8].

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample by accurately weighing 10-14 mg and dissolving it in a 10 mL volumetric flask with the mobile phase or a suitable solvent[5].

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm[5].

    • Mobile Phase: Methanol/water (1:1)[5].

    • Flow Rate: 1.0 mL/min[5].

    • Detection: UV at 230 nm[5].

    • Injection Volume: 5 µL[5].

  • Analysis: Run the sample and analyze the resulting chromatogram for peak purity and retention time.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for efficient and effective structural validation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start This compound + Reagents reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized Derivative workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir hplc HPLC/GC for Purity product->hplc data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis

Caption: A logical workflow for the synthesis and structural validation of this compound derivatives.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of different pieces of information to build a coherent structural picture.

logical_relationships cluster_data Spectroscopic Data cluster_interpretation Structural Information nmr_data NMR Data (Chemical Shifts, Multiplicity, Integration) connectivity Carbon-Hydrogen Framework & Connectivity nmr_data->connectivity ms_data MS Data (Molecular Ion, Fragmentation) mol_weight Molecular Weight & Formula ms_data->mol_weight ir_data IR Data (Characteristic Absorptions) func_groups Functional Groups ir_data->func_groups structure Proposed Structure connectivity->structure mol_weight->structure func_groups->structure

Caption: Interplay of data from different spectroscopic techniques for structural elucidation.

By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently validate the structure and purity of their synthesized this compound derivatives, ensuring the integrity of their scientific findings and the quality of materials for further development.

References

Benchmarking the efficiency of different catalysts in diethyl malonate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficiency in Diethyl Malonate Reactions

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the central methylene group in this compound renders it a cornerstone reagent in organic synthesis, crucial for forming carbon-carbon bonds. The efficiency and selectivity of reactions involving this compound, such as the Knoevenagel condensation, Michael addition, and C-arylation, are profoundly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for synthetic applications in research and drug development.

Catalyst Performance: A Comparative Analysis

The efficacy of a catalyst in this compound reactions is typically assessed based on product yield, reaction time, and the mildness of the required conditions. Catalysts range from traditional homogeneous bases to advanced heterogeneous systems, each offering distinct advantages. Heterogeneous catalysts are increasingly favored for their operational simplicity, ease of separation, and reusability.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction involving the condensation of an active methylene compound like this compound with an aldehyde or ketone.[2][3] The choice of catalyst is critical to the reaction's success.

Catalyst SystemAldehydeSolventConditionsTimeYield (%)Reference
Piperidine BenzaldehydeTolueneReflux--[3]
Boric Acid (10 mol%) p-ChlorobenzaldehydeAqueous EthanolRoom Temp--[1]
[Bmim][OAc] (20 mol%) Aromatic AldehydesWaterRoom TempMinutesHigh[3]
Immobilized Gelatine Aromatic/Aliphatic AldehydesDMSORoom Temp-85-89[4]
AAPTMS@K10 BenzaldehydeSolvent-FreeRoom Temp12 h97 (Conversion)[5]
1CaO–1.5MgO (BMO-1) BenzaldehydeWaterRoom Temp--[1]
C-Arylation Reactions

The formation of a carbon-carbon bond between this compound and an aryl group is a key transformation. Copper-based catalysts have shown significant promise in this area, particularly with the use of nanoparticles.

CatalystAryl HalideBaseSolventTimeYield (%)Reference
CuO Nanoparticles (5 mmol) Various Aryl Halides--Shorter78[6]
Bulk CuO (5 mmol) Various Aryl Halides--Longer45[6]
Cu(OTf)₂ (10 mol%) / Picolinic Acid Substituted IodobenzeneCs₂CO₃Toluene20 min (MW)Moderate-Excellent[7]
Mannich-Type Reactions

This three-component reaction involves an aldehyde, an amine, and this compound. Lithium perchlorate has been identified as an efficient catalyst under solvent-free conditions.

CatalystAldehydeAmineConditionsTimeYield (%)Reference
LiClO₄ (50 mol%) p-BromobenzaldehydeAnilineSolvent-Free, Room Temp5 hGood-Excellent[8]

Visualizing Reaction Pathways and Workflows

Understanding the sequence of events in a catalytic reaction is crucial for optimization and troubleshooting. The following diagrams illustrate a general experimental workflow and the mechanism of the Knoevenagel condensation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Mix Aldehyde/Ketone & This compound p2 Add Solvent p1->p2 r1 Add Catalyst p2->r1 r2 Stir at Defined Temperature r1->r2 r3 Monitor Progress (TLC) r2->r3 w1 Filter to Recover Heterogeneous Catalyst r3->w1 w2 Solvent Removal/ Extraction w1->w2 w3 Purify Product (Crystallization/Chromatography) w2->w3 end_node Product Characterization (NMR, MS, etc.) w3->end_node G Reactants This compound + Aldehyde Enolate Malonate Carbanion (Enolate) Reactants->Enolate Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack on Carbonyl Product_H2O Condensation Product + H₂O Intermediate->Product_H2O Proton Transfer Final_Product α,β-Unsaturated Product Product_H2O->Final_Product Dehydration

References

Safety Operating Guide

Proper Disposal of Diethyl Malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of diethyl malonate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The substance is a combustible liquid and can cause serious eye irritation[1][2]. It is also harmful to aquatic life[2].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use protective gloves resistant to chemicals.[2][3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Handling:

  • Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[1][4]

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[2] No smoking is permitted in the handling area.[1][2]

  • Avoid contact with skin and eyes.[5][6]

  • Prevent the buildup of electrostatic charge.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste, in strict accordance with all applicable local, regional, and national regulations.[1][8]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound, Hazardous Waste."

  • Segregate this compound waste from incompatible materials such as strong oxidizers, acids, bases, and reducing agents to prevent hazardous reactions.[1][3]

Step 2: Container Management

  • Use a dedicated, properly labeled, and sealed container for this compound waste. The container must be in good condition and compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][5]

  • Keep the container tightly closed to prevent leaks or spills.[5][9]

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[4][6]

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, vermiculite, or a commercial sorbent.[2][4][8]

  • Do not allow the spill to enter drains or surface waters.[1][3][7][8][9]

  • Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[7][9]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by the disposal company.[9]

Step 5: Decontamination of Empty Containers

  • Empty containers should be handled as if they still contain the product.[1][9] Residues can pose a fire risk.[4]

  • Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Once thoroughly decontaminated, the container can be recycled or disposed of according to institutional guidelines.[1]

Key Data for this compound

The following table summarizes essential quantitative data for the safe handling and disposal of this compound.

PropertyValueSource(s)
CAS Number 105-53-3
Molecular Formula C7H12O4[5]
Boiling Point 199 °C (390 °F)[7][10]
Melting Point -51 to -50 °C (-60 to -58 °F)[7][10]
Density 1.055 g/cm³ at 25 °C (77 °F)[10]
Vapor Pressure 0.36 hPa at 25 °C (77 °F)[10]
Flash Point Combustible liquid (Classified as Flammable Liquid, Category 4)[1][3]
Oral LD50 (Rat) > 5000 mg/kg up to 15,794 mg/kg[2][10]
Aquatic Toxicity LC50 (Fish) 15.4 mg/l (96hr)[4]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G A 1. Identify Waste (this compound) B 2. Segregate Waste (Away from Incompatibles) A->B C 3. Use Labeled, Sealed Container B->C D 4. Store in Designated Hazardous Waste Area C->D G 7. Decontaminate Empty Container (Triple Rinse) C->G E 5. Arrange for Licensed Waste Disposal D->E F 6. Professional Disposal (e.g., Incineration) E->F H Recycle/Dispose of Clean Container G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling diethyl malonate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety Goggles with side protectionMust conform to EN166 (EU) or NIOSH (US) standards.[1]
Hands Chemical resistant glovesTested according to EN 374.[2] Nitrile rubber is a suitable material.
Body Protective clothingImpervious clothing to prevent skin contact.[1]
Respiratory Air-purifying respiratorUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows it is appropriate.[1]
Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors or mist.[1][3][5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][7][8] No smoking.[2][7][8]

  • Take precautionary measures against static discharge.[9][10]

  • Wash hands thoroughly after handling.[1][2][3][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4][8] Recommended storage temperature is 15-25°C.[2]

  • Keep containers tightly closed.[3][9][10]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2][3][8] Seek medical attention from an ophthalmologist.[2][9]
Skin Contact Take off immediately all contaminated clothing.[7][9] Wash off with soap and plenty of water.[3][10] Seek medical advice if irritation develops or persists.[2][7]
Inhalation Move the person into fresh air.[2][8][9] If breathing is difficult, give oxygen.[7] Seek medical attention if symptoms persist.[2][7][8]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water.[3][9][10] Call a physician or poison control center immediately.[7]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Containment and Cleanup:

  • Evacuate: Evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[1][3][5][6]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1][3][5][6][7]

  • Containment: Absorb the spill with inert material such as sand, earth, or vermiculite.[3][7]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[1][10] Do not return spilled material to the original container.[3]

  • Decontamination: Clean the contaminated surface with an excess of water.[3]

Disposal:

  • Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.[7][8]

  • Contact a licensed professional waste disposal service.[10]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely managing this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Proper Disposal Proper Disposal Segregate Waste->Proper Disposal End End Proper Disposal->End Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.